molecular formula C24H18F3N3O4 B1684531 Ki8751 CAS No. 228559-41-9

Ki8751

Número de catálogo: B1684531
Número CAS: 228559-41-9
Peso molecular: 469.4 g/mol
Clave InChI: LFKQSJNCVRGFCC-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1-(2,4-difluorophenyl)-3-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]-2-fluorophenyl]urea is an aromatic ether.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1-(2,4-difluorophenyl)-3-[4-(6,7-dimethoxyquinolin-4-yl)oxy-2-fluorophenyl]urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F3N3O4/c1-32-22-11-15-20(12-23(22)33-2)28-8-7-21(15)34-14-4-6-19(17(27)10-14)30-24(31)29-18-5-3-13(25)9-16(18)26/h3-12H,1-2H3,(H2,29,30,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFKQSJNCVRGFCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1OC)OC3=CC(=C(C=C3)NC(=O)NC4=C(C=C(C=C4)F)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F3N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60462145
Record name Ki8751
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

469.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

228559-41-9
Record name KI-8751
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0228559419
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ki8751
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60462145
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name KI-8751
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP6UGT29FF
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Ki8751: A Potent and Selective VEGFR-2 Inhibitor for Angiogenesis Research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Ki8751

This compound is a potent and selective small molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels.[1][2] This guide provides a detailed overview of the mechanism of action of this compound, its selectivity profile, and its effects in both in vitro and in vivo models, tailored for researchers, scientists, and drug development professionals.

Primary Mechanism of Action: Inhibition of VEGFR-2 Tyrosine Kinase

This compound exerts its biological effects primarily through the competitive inhibition of the ATP-binding site on the intracellular tyrosine kinase domain of VEGFR-2.[3] The binding of Vascular Endothelial Growth Factor (VEGF) to the extracellular domain of VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues within the cytoplasmic domain.[3][4] This phosphorylation event initiates a cascade of downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, all of which are fundamental processes in angiogenesis.[4] this compound effectively blocks this initial autophosphorylation step, thereby inhibiting the entire downstream signaling cascade.[5][6]

The inhibitory potency of this compound against VEGFR-2 is exceptionally high, with a reported IC50 value of 0.9 nM in cell-based assays measuring VEGF-induced receptor phosphorylation.[1][2][5] In cell-free kinase assays, the IC50 value is documented as 4.0 nM.[5]

VEGFR2_Inhibition_by_this compound VEGFR-2 Signaling Pathway and Inhibition by this compound cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_dimer VEGFR-2 Dimer VEGF->VEGFR2_dimer Binds P_site Phosphorylation (Autophosphorylation) VEGFR2_dimer->P_site Induces Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P_site->Downstream Activates Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response Leads to This compound This compound This compound->P_site Inhibits

Caption: VEGFR-2 signaling and this compound inhibition.

Kinase Selectivity Profile

A critical aspect of any kinase inhibitor is its selectivity. This compound demonstrates a high degree of selectivity for VEGFR-2 over other receptor tyrosine kinases. While it exhibits some inhibitory activity against c-Kit, Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), and Fibroblast Growth Factor Receptor 2 (FGFR-2), the concentrations required for inhibition are significantly higher than for VEGFR-2, indicating a selectivity of over 40-fold.[1][3] Notably, this compound shows minimal to no activity against other kinases such as Epidermal Growth Factor Receptor (EGFR), Hepatocyte Growth Factor Receptor (HGFR), and the Insulin Receptor (InsR), even at concentrations up to 10 µM.[1]

Kinase TargetIC50 (nM)
VEGFR-2 0.9
c-Kit40
PDGFRα67
FGFR-2170
EGFR>10,000
HGFR>10,000
InsR>10,000
Table 1: Kinase inhibitory profile of this compound in cell-based assays.[1][2][5]

Downstream Cellular Effects

The inhibition of VEGFR-2 by this compound translates into significant anti-angiogenic effects at the cellular level. In human umbilical vein endothelial cells (HUVECs), this compound effectively suppresses VEGF-stimulated cell proliferation in a dose-dependent manner, with complete inhibition observed at a concentration of 1 nM.[2] Furthermore, it has been shown to decrease VEGF-induced vascular permeability.[1]

Interestingly, in addition to its anti-angiogenic properties, this compound has been observed to induce cellular senescence in several metastatic colorectal cancer (CRC) cell lines at a concentration of 10 nM.[1][2] This suggests a potential for direct anti-tumor effects beyond the inhibition of blood vessel formation.

In Vivo Efficacy

The anti-tumor and anti-angiogenic activity of this compound has been demonstrated in various preclinical animal models. Oral administration of this compound has been shown to inhibit tumor growth in nude mice bearing human tumor xenografts of various cancer types, including glioma, stomach carcinoma, lung carcinoma, colon carcinoma, and melanoma.[1][2] In a nude rat xenograft model using human lung carcinoma cells, a dose of 5 mg/kg completely inhibited tumor growth without significant effects on the body weight of the animals.[1]

Animal ModelTumor TypeDose (p.o.)Outcome
Nude MiceHuman Glioma (GL07), Stomach Carcinoma (St-4), Lung Carcinoma (LC6), Colon Carcinoma (DLD-1), Melanoma (A375)20 mg/kgTumor growth inhibition
Nude RatsHuman Lung Carcinoma (LC-6)5 mg/kgComplete tumor growth inhibition
Table 2: Summary of in vivo anti-tumor activity of this compound.[1][2]

Experimental Protocols

VEGFR-2 Phosphorylation Assay (Cell-Based)

This assay quantifies the ability of a compound to inhibit VEGF-induced autophosphorylation of VEGFR-2 in a cellular context.

  • Cell Seeding: NIH3T3 cells transfected with human KDR (VEGFR-2) are seeded in a 96-well plate coated with collagen type I at a density of 1.5 × 10^4 cells per well.[1]

  • Serum Starvation: The culture medium is replaced with DMEM containing 0.1% FCS to synchronize the cells.[1]

  • Compound Addition: this compound, diluted in DMSO, is added to the wells at various concentrations.[1]

  • Stimulation: Recombinant human VEGF (rhVEGF) is added to a final concentration of 100 ng/mL, and the cells are incubated at 37°C.[1]

  • Cell Lysis: Cells are washed with PBS and lysed using a solubilization buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.2% Triton X-100, 10% glycerol, containing phosphatase inhibitors).[1]

  • Detection: The level of VEGFR-2 phosphorylation is determined using an appropriate method, such as an ELISA-based assay. The IC50 value is calculated by comparing the phosphorylation levels in treated wells to positive (VEGF alone) and negative (no VEGF) controls.[1]

VEGFR2_Phosphorylation_Assay VEGFR-2 Phosphorylation Assay Workflow cluster_workflow start Seed KDR-transfected NIH3T3 cells starve Serum Starve start->starve add_cmpd Add this compound starve->add_cmpd stimulate Stimulate with VEGF add_cmpd->stimulate lyse Lyse Cells stimulate->lyse detect Detect Phospho-VEGFR-2 lyse->detect end_node Calculate IC50 detect->end_node

Caption: VEGFR-2 phosphorylation assay workflow.

HUVEC Proliferation Assay

This assay assesses the effect of a compound on the proliferation of endothelial cells, a key process in angiogenesis.

  • Cell Seeding: HUVECs are plated in a 96-well plate pre-coated with type I collagen at a density of 4,000 cells per well.[1]

  • Compound and Growth Factor Addition: this compound is added at various concentrations in the presence of a stimulating factor, typically VEGF.

  • Incubation: The plate is incubated for a defined period (e.g., 72 hours) to allow for cell proliferation.

  • Quantification: Cell proliferation is measured using a standard method, such as the addition of a reagent that is converted to a fluorescent or colorimetric product by metabolically active cells (e.g., resazurin (B115843) or WST-1).

  • Analysis: The results are used to determine the concentration of this compound that inhibits cell proliferation by 50% (IC50).

Conclusion

This compound is a highly potent and selective inhibitor of the VEGFR-2 tyrosine kinase. Its mechanism of action involves the direct blockade of VEGF-induced receptor autophosphorylation, leading to the inhibition of downstream signaling pathways essential for angiogenesis. This activity translates to the suppression of endothelial cell proliferation and migration in vitro and significant anti-tumor efficacy in vivo. The well-defined mechanism and favorable selectivity profile make this compound a valuable research tool for studying the role of VEGFR-2 signaling in normal and pathological angiogenesis, as well as a potential scaffold for the development of novel anti-cancer therapeutics.

References

An In-depth Technical Guide to the Signaling Pathway Targeted by Ki8751

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of the small molecule inhibitor Ki8751, its primary molecular target, the associated signaling cascade, and its biological effects. It includes quantitative data on its inhibitory activity and detailed protocols for key experimental assays.

Introduction: this compound, a Potent VEGFR-2 Inhibitor

This compound is a synthetically developed, cell-permeable small molecule inhibitor renowned for its potent and highly selective activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[1][2][3] VEGFR-2, a receptor tyrosine kinase (RTK), is a critical mediator of angiogenesis—the physiological process involving the formation of new blood vessels from pre-existing ones.[2][4] The binding of its ligand, VEGF-A, to VEGFR-2 initiates a signaling cascade that drives endothelial cell proliferation, migration, and survival.[4][5] In pathological contexts such as cancer, aberrant activation of the VEGF/VEGFR-2 pathway is a hallmark of tumor angiogenesis, supplying tumors with essential nutrients and oxygen.[6] By targeting the ATP-binding site of the VEGFR-2 kinase domain, this compound effectively blocks this signaling pathway, positioning it as a significant tool for anti-angiogenic research and potential therapeutic development.[7]

The VEGFR-2 Signaling Cascade

The signaling pathway initiated by the activation of VEGFR-2 is central to vasculogenesis and angiogenesis.[4] The process begins when Vascular Endothelial Growth Factor (VEGF), a homodimeric glycoprotein, binds to the extracellular domain of VEGFR-2.[4] This binding induces a conformational change, leading to the dimerization of the receptor.[7] The dimerization event facilitates the trans-autophosphorylation of specific tyrosine residues within the intracellular kinase domains of the receptor pair.[4][7]

These phosphorylated tyrosine residues serve as docking sites for various adaptor proteins and enzymes, initiating multiple downstream signaling cascades. Key pathways activated include:

  • PLCγ-PKC-MAPK Pathway: This cascade is crucial for DNA synthesis and endothelial cell proliferation.[4]

  • PI3K-Akt Pathway: This pathway is primarily involved in promoting endothelial cell survival by inhibiting apoptosis.[5]

  • FAK/p38 MAPK Pathway: Activation of this pathway is associated with the regulation of cell migration and cytoskeleton remodeling.[5]

The culmination of these signaling events results in the biological responses necessary for angiogenesis, including increased vascular permeability, endothelial cell proliferation, migration, and tube formation.[5]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR2 VEGFR-2 (inactive dimer) VEGF->VEGFR2 Binding & Dimerization VEGFR2_active VEGFR-2 (active dimer) Autophosphorylation VEGFR2->VEGFR2_active PLCg PLCγ VEGFR2_active->PLCg PI3K PI3K VEGFR2_active->PI3K FAK FAK VEGFR2_active->FAK PKC PKC PLCg->PKC AKT Akt PI3K->AKT p38 p38 MAPK FAK->p38 RAF Raf PKC->RAF Survival Cell Survival AKT->Survival Migration Cell Migration p38->Migration MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: The VEGFR-2 signaling pathway upon activation by VEGF-A.

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of the VEGFR-2 tyrosine kinase.[7] It selectively binds to the ATP-binding pocket within the intracellular kinase domain of the receptor. This direct binding prevents the phosphorylation of the receptor, even in the presence of the VEGF ligand. By blocking the initial autophosphorylation event, this compound effectively halts the recruitment and activation of all downstream signaling molecules.[6] This leads to the abrogation of VEGF-induced endothelial cell proliferation and migration, ultimately resulting in an anti-angiogenic effect.[2][8]

Ki8751_Mechanism_of_Action cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGFR2_active VEGFR-2 Dimer (VEGF-Bound) P Autophosphorylation VEGFR2_active->P Kinase Activity ATP ATP ATP->P Downstream Downstream Signaling (PI3K, PLCγ, etc.) P->Downstream Response Angiogenic Response (Proliferation, Migration) Downstream->Response This compound This compound This compound->VEGFR2_active Inhibition

Caption: this compound inhibits VEGFR-2 autophosphorylation.

Quantitative Data: Inhibitory Profile of this compound

The potency and selectivity of this compound have been characterized through various in vitro assays. The half-maximal inhibitory concentration (IC50), which quantifies the concentration of an inhibitor required to reduce a biological process by 50%, is a key metric.[9]

Table 1: Kinase Inhibitory Activity of this compound
Target KinaseAssay TypeIC50 Value (nM)Selectivity vs. VEGFR-2
VEGFR-2 (KDR) Cell-based Phosphorylation 0.9 -
VEGFR-2 (KDR)Cell-free Kinase4.0-
c-KitCell-based40>40-fold
PDGFRαCell-based67>74-fold
FGFR-2Cell-based170>188-fold
EGFR, HGFR, InsRNot specified>10,000>11,000-fold

Data sourced from references:[1][2][8][10]

Table 2: Cellular and In Vivo Activity of this compound
ActivityModel SystemEffective Concentration / DoseOutcome
Anti-proliferativeHuman Umbilical Vein Endothelial Cells (HUVECs)1 - 100 nMInhibition of VEGF-stimulated proliferation.
Anti-tumorHuman tumor xenografts in nude mice20 mg/kg (p.o., daily)Inhibition of tumor growth.
Anti-tumorLC-6 human lung cancer xenograft in nude rats5 mg/kg (p.o., daily)Complete inhibition of tumor growth.

Data sourced from references:[1][8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key assays used to characterize this compound's activity.

VEGFR-2 Phosphorylation Inhibition Assay

This cell-based assay quantifies the ability of this compound to inhibit VEGF-induced autophosphorylation of VEGFR-2.

Methodology:

  • Cell Culture: NIH3T3 cells stably transfected with human KDR (VEGFR-2) are used.[1]

  • Plating: Cells are seeded at a density of 1.5 x 10⁴ cells per well in a 96-well plate pre-coated with collagen type I.[1]

  • Starvation: After cell adherence, the growth medium is replaced with DMEM containing 0.1% Fetal Calf Serum (FCS) and incubated to starve the cells, reducing basal receptor phosphorylation.[1]

  • Compound Addition: this compound is serially diluted in DMSO and added to the wells at various concentrations. The plates are incubated to allow the compound to enter the cells.[1]

  • Stimulation: Recombinant human VEGF (rhVEGF) is added to a final concentration of 100 ng/mL to stimulate VEGFR-2 phosphorylation.[1]

  • Lysis: Following a brief incubation at 37°C, the medium is aspirated, and cells are washed with PBS. Cells are then lysed by adding 50 µL of a solubilization buffer (e.g., 20 mM HEPES pH 7.4, 150 mM NaCl, 0.2% Triton X-100, 10% glycerol, with phosphatase inhibitors like Na₃VO₄ and Na₄P₂O₇).[1]

  • Quantification: The cell lysate is analyzed to determine the level of phosphorylated VEGFR-2, typically via an ELISA-based method. The absorbance from wells with VEGF but no inhibitor is set as 100% activity, and wells without VEGF as 0%. The IC50 value is calculated from the dose-response curve.[1]

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment & Stimulation cluster_analysis Analysis A 1. Seed KDR-NIH3T3 cells in 96-well plate B 2. Starve cells (0.1% FCS DMEM) A->B C 3. Add this compound (serial dilutions) B->C D 4. Stimulate with rhVEGF (100 ng/mL) C->D E 5. Lyse cells D->E F 6. Quantify p-VEGFR-2 (ELISA) E->F G 7. Calculate IC50 F->G

Caption: Workflow for the VEGFR-2 Phosphorylation Inhibition Assay.
HUVEC Proliferation Assay

This assay measures the effect of this compound on the proliferation of endothelial cells, a direct biological consequence of VEGFR-2 signaling.

Methodology:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are maintained in appropriate endothelial growth medium.

  • Plating: HUVECs are plated at a density of 4,000 cells per well in a 96-well plate pre-coated with type I collagen.[1]

  • Compound Addition: Following cell attachment, the medium is replaced with a basal medium containing a low percentage of serum. This compound is added at a range of concentrations.

  • Stimulation: Cells are stimulated with a pro-proliferative concentration of VEGF. Control wells include unstimulated cells and cells stimulated with VEGF without any inhibitor.

  • Incubation: The plates are incubated for a period sufficient to observe cell division (e.g., 48-72 hours).

  • Quantification: Cell proliferation is measured using a standard method, such as the addition of a resazurin-based reagent (e.g., AlamarBlue) or a BrdU incorporation assay. Fluorescence or absorbance is read on a plate reader.

  • Analysis: The data is normalized to controls, and the IC50 value is determined by fitting the results to a dose-response curve.

Conclusion

This compound is a highly potent and selective inhibitor of the VEGFR-2 tyrosine kinase.[1][10] Its mechanism of action involves the direct blockade of receptor autophosphorylation, leading to the inhibition of downstream signaling pathways crucial for angiogenesis.[7] The quantitative data robustly demonstrates its high affinity for VEGFR-2 over other related kinases, and its efficacy has been confirmed in both cellular and in vivo models of angiogenesis and tumor growth.[1][8] The detailed protocols provided herein serve as a guide for researchers aiming to utilize this compound as a tool to investigate the VEGF/VEGFR-2 signaling axis or to explore its potential in the development of anti-angiogenic therapies.

References

Foundational Research on Ki8751 in Cancer Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Ki8751 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels.[1][2] Angiogenesis is a critical process for tumor growth and metastasis, making VEGFR-2 an attractive target for cancer therapy.[1][3] This technical guide provides an in-depth overview of the foundational research on this compound, focusing on its mechanism of action, experimental data, and the methodologies used in its evaluation as a potential anti-cancer agent.

Mechanism of Action: Targeting VEGFR-2 Signaling

This compound exerts its anti-cancer effects by specifically inhibiting the phosphorylation of VEGFR-2.[4] This blockade disrupts the downstream signaling cascades that are typically initiated by the binding of Vascular Endothelial Growth Factor (VEGF) to its receptor.[4][5] The primary mechanism involves the modulation of the Akt-PGC1α-TFAM signaling pathway, leading to a series of cellular events that collectively suppress tumor growth.[4][5]

VEGF binding to VEGFR-2 normally activates the intracellular tyrosine kinase domains, leading to the phosphorylation and activation of Akt.[4] Activated Akt, in turn, phosphorylates and inhibits Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α). The research shows that this compound treatment leads to a decrease in the phosphorylation of both Akt and PGC1α.[4][5] This dephosphorylation allows PGC1α to translocate into the nucleus, where it increases the expression of Mitochondrial Transcription Factor A (TFAM).[4][5] The upregulation of TFAM subsequently drives mitochondrial biogenesis.[4][5]

The enhanced mitochondrial biogenesis increases mitochondrial oxidative phosphorylation and stimulates the production of Reactive Oxygen Species (ROS).[4][5] The accumulation of ROS induces oxidative stress, which ultimately triggers cancer cell apoptosis (programmed cell death).[4][5] Furthermore, this compound has been observed to induce endomitosis and arrest cancer cells in a high aneuploid phase.[4][5]

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in breast cancer cell lines. The following table summarizes the key findings from these studies.

Cancer Cell LineThis compound ConcentrationKey Quantitative EffectsReference
MCF-7 (Breast Cancer)2.5 µM and 5 µM- Significantly reduced cell proliferation. - Increased apoptosis, with a higher rate at 5 µM. - Increased mitochondrial mass. - Enhanced ROS production. - Arrested cells in a high aneuploid phase.[4][5]
MDA-MB-231 (Breast Cancer)2.5 µM and 5 µM- Significantly reduced cell proliferation. - Increased apoptosis, with the highest rate at 72h. - Reduced VEGFR-2 phosphorylation levels. - Increased mitochondrial mass. - Enhanced ROS production. - Arrested cells in a high aneuploid phase.[4][5]

Experimental Protocols

The foundational research on this compound employed several key experimental methodologies to elucidate its mechanism of action.

1. Cell Culture and Treatment:

  • Cell Lines: Human breast cancer cell lines MCF-7 and MDA-MB-231 were utilized.[4][5]

  • Culture Conditions: Cells were cultured in DMEM medium.[4]

  • Treatment: Cells were treated with this compound at concentrations of 2.5 µM and 5 µM, or with a vehicle control (0.01% dimethyl sulfoxide), for 24, 48, and 72 hours.[4]

2. Apoptosis Analysis (Flow Cytometry):

  • Principle: To quantify the percentage of apoptotic cells.

  • Protocol:

    • Breast cancer cells were seeded and treated with this compound as described above.

    • After the treatment period, cells were harvested.

    • Apoptosis was measured using a flow cytometer.[4]

3. Mitochondrial Mass and ROS Production (Flow Cytometry & Confocal Microscopy):

  • Principle: To measure changes in mitochondrial content and reactive oxygen species levels.

  • Protocol for Mitochondrial Mass:

    • Cells were cultured in 6-well plates and treated with this compound.

    • Cells were stained with MitoTracker Red CMXRos for mitochondria and with 4′6′-diamidino-2-phenylindole for nuclei.[6]

    • Fluorescent images were acquired using a confocal microscope.[6]

    • For flow cytometry, stained cells were analyzed to quantify mitochondrial mass.[4]

  • Protocol for ROS Production:

    • Cells were seeded and treated with this compound.

    • After culture, cells were harvested and stained with 2′,7′-dichlorofluorescin diacetate (20 μg/mL).[4]

    • ROS fluorescence was analyzed using a flow cytometer.[4]

4. Western Blotting:

  • Principle: To detect the phosphorylation status of key proteins in the signaling pathway.

  • Protocol:

    • MDA-MB-231 cells were treated with this compound (2.5 µM and 5 µM).

    • Cell lysates were prepared and protein concentrations were determined.

    • Proteins were separated by SDS-PAGE and transferred to a membrane.

    • The membrane was incubated with primary antibodies against phosphorylated VEGFR-2 and other target proteins (e.g., Akt, PGC1α).

    • A secondary antibody conjugated to an enzyme was used for detection.[4]

5. Cell Cycle Analysis (Flow Cytometry):

  • Principle: To determine the effect of this compound on cell cycle progression.

  • Protocol:

    • MCF-7 and MDA-MB-231 cells were cultured and treated with this compound for 24, 48, and 72 hours.

    • Cells were stained with propidium (B1200493) iodide/RNase staining buffer.

    • DNA content was analyzed using a flow cytometer to determine the distribution of cells in different phases of the cell cycle.[4]

Visualizations

Ki8751_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_mitochondrion Mitochondrion VEGFR2 VEGFR-2 pAkt p-Akt VEGFR2->pAkt Phosphorylates VEGF VEGF VEGF->VEGFR2 Binds This compound This compound This compound->VEGFR2 Inhibits Akt Akt pPGC1a p-PGC1α pAkt->pPGC1a Phosphorylates Apoptosis Apoptosis pAkt->Apoptosis Inhibits PGC1a_cyto PGC1α PGC1a_cyto->pPGC1a PGC1a_nucl PGC1α PGC1a_cyto->PGC1a_nucl Translocates TFAM TFAM PGC1a_nucl->TFAM Increases Expression MitoBiogenesis Mitochondrial Biogenesis TFAM->MitoBiogenesis Promotes ROS ROS MitoBiogenesis->ROS Increases ROS->Apoptosis Induces

Caption: this compound signaling pathway in cancer cells.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Analysis Culture 1. Cell Culture (MCF-7, MDA-MB-231) Treatment 2. Treatment (this compound at 2.5 & 5 µM) Culture->Treatment Flow_Cytometry 3a. Flow Cytometry (Apoptosis, Cell Cycle, ROS) Treatment->Flow_Cytometry Microscopy 3b. Confocal Microscopy (Mitochondrial Mass) Treatment->Microscopy Western_Blot 3c. Western Blot (Protein Phosphorylation) Treatment->Western_Blot Data_Analysis 4. Data Analysis & Interpretation Flow_Cytometry->Data_Analysis Microscopy->Data_Analysis Western_Blot->Data_Analysis

Caption: Experimental workflow for this compound studies.

Conclusion

The foundational research on this compound demonstrates its potential as an anti-cancer agent through its targeted inhibition of VEGFR-2. By disrupting the Akt-PGC1α-TFAM signaling axis, this compound effectively reduces breast cancer cell proliferation and induces apoptosis by promoting mitochondrial biogenesis and subsequent ROS production.[4][5] The detailed experimental protocols and quantitative data provide a solid basis for further preclinical and clinical investigation of this compound in oncology.

References

Ki8751: A Technical Guide to its Anti-Angiogenic Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2, represent a key signaling pathway in this process, making it a prime target for anti-cancer therapies. Ki8751 is a potent and selective inhibitor of VEGFR-2 tyrosine kinase. This technical guide provides an in-depth overview of the anti-angiogenic properties of this compound, detailing its mechanism of action, quantitative efficacy in preclinical models, and the experimental protocols used for its evaluation.

Introduction to this compound

This compound is a small molecule inhibitor that selectively targets the ATP-binding site of the VEGFR-2 tyrosine kinase, thereby blocking the downstream signaling cascade initiated by VEGF. This inhibition ultimately leads to a reduction in endothelial cell proliferation, migration, and tube formation, the key cellular processes involved in angiogenesis.

Mechanism of Action: Inhibition of VEGFR-2 Signaling

VEGF-A binding to its receptor, VEGFR-2, on the surface of endothelial cells induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain. This phosphorylation event creates docking sites for various signaling proteins, initiating multiple downstream pathways that collectively promote angiogenesis.

This compound, by binding to the ATP-binding pocket of the VEGFR-2 kinase domain, prevents this autophosphorylation and the subsequent activation of downstream signaling molecules. The major pathways affected include:

  • The PLCγ-PKC-MAPK/ERK Pathway: This pathway is crucial for endothelial cell proliferation.

  • The PI3K-Akt Pathway: This pathway is a key regulator of endothelial cell survival and permeability.

  • The FAK/p38 MAPK Pathway: This pathway is essential for endothelial cell migration.

The following diagram illustrates the VEGFR-2 signaling pathway and the point of inhibition by this compound.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_pathways Downstream Signaling cluster_responses Cellular Responses VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 This compound This compound This compound->VEGFR2 Inhibition ATP ATP ATP->P_VEGFR2 PLCg PLCγ P_VEGFR2->PLCg PI3K PI3K P_VEGFR2->PI3K FAK FAK P_VEGFR2->FAK PKC PKC PLCg->PKC Akt Akt PI3K->Akt p38 p38 MAPK FAK->p38 MAPK MAPK/ERK PKC->MAPK Survival Survival Akt->Survival Migration Migration p38->Migration Proliferation Proliferation MAPK->Proliferation

This compound inhibits VEGFR-2 signaling.

Quantitative Data on the Anti-Angiogenic Effects of this compound

The anti-angiogenic activity of this compound has been quantified in a variety of in vitro and in vivo assays.

In Vitro Kinase Inhibition

This compound demonstrates high potency and selectivity for VEGFR-2 over other related kinases. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Kinase TargetIC50 (nM)Assay TypeReference
VEGFR-2 (KDR) 0.9 Cell-based
c-Kit40Cell-based
PDGFRα67Cell-based
FGFR-2170Cell-based
In Vitro Cellular Assays

This compound effectively inhibits key functions of human umbilical vein endothelial cells (HUVECs) that are critical for angiogenesis.

AssayCell LineThis compound ConcentrationEffectReference
Proliferation HUVEC1 µMIC50 for inhibition of cell proliferation after 72 hours.
Proliferation HUVEC1-100 nMEffectively decreases VEGF-stimulated cell proliferation.
Migration HUVECData not availableExpected to inhibit VEGF-induced migration.
Tube Formation HUVECData not availableExpected to inhibit capillary-like tube formation.
In Vivo Anti-Tumor and Anti-Angiogenic Activity

The anti-tumor and anti-angiogenic effects of this compound have been demonstrated in preclinical xenograft models.

Tumor ModelHostDosing RegimenTumor Growth InhibitionAnti-Angiogenic EffectReference
Human Cancer XenograftMice5-20 mg/kg, daily p.o.Effectively blocks VEGF-dependent tumor growth.Data not available

Note: Specific quantitative data on tumor volume reduction and microvessel density from in vivo studies with this compound were not detailed in the available search results.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

VEGFR-2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation activity of VEGFR-2. A common method is a cell-free ELISA-based assay.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 as a generic tyrosine kinase substrate

  • ATP

  • This compound or other test compounds

  • Anti-phosphotyrosine antibody (e.g., PY20) conjugated to HRP

  • TMB substrate

  • 96-well microplates

Protocol:

  • Coat a 96-well microplate with the poly(Glu, Tyr) substrate.

  • Add the VEGFR-2 kinase enzyme to each well.

  • Add serial dilutions of this compound or control compounds to the wells.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction by adding EDTA.

  • Wash the plate to remove excess ATP and unbound enzyme.

  • Add an HRP-conjugated anti-phosphotyrosine antibody and incubate.

  • Wash the plate to remove unbound antibody.

  • Add TMB substrate and incubate until color develops.

  • Stop the reaction with sulfuric acid.

  • Read the absorbance at 450 nm using a microplate reader.

  • Calculate the percent inhibition and determine the IC50 value.

HUVEC Proliferation Assay

This assay assesses the effect of a compound on the proliferation of endothelial cells, typically stimulated by VEGF.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium (EGM)

  • Fetal Bovine Serum (FBS)

  • Recombinant human VEGF

  • This compound or other test compounds

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)

  • 96-well cell culture plates

Protocol:

  • Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

  • Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.

  • Treat the cells with serial dilutions of this compound or control compounds in the presence of a stimulating concentration of VEGF (e.g., 10-50 ng/mL).

  • Incubate for 48-72 hours.

  • Add the cell proliferation reagent according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or signal development.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of proliferation inhibition relative to the VEGF-treated control and determine the IC50 value.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures on a basement membrane matrix.

Materials:

  • HUVECs

  • Endothelial cell growth medium

  • Basement membrane extract (e.g., Matrigel®)

  • This compound or other test compounds

  • 96-well cell culture plates

  • Calcein AM (for fluorescent visualization)

Protocol:

  • Thaw the basement membrane extract on ice and coat the wells of a pre-chilled 96-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Harvest HUVECs and resuspend them in a low-serum medium containing the desired concentrations of this compound or control compounds.

  • Seed the HUVECs onto the solidified matrix at a density of 1.5 x 10^4 to 3 x 10^4 cells per well.

  • Incubate for 4-18 hours to allow for tube formation.

  • Visualize the tube network using a phase-contrast microscope. For quantification, cells can be pre-labeled or post-stained with Calcein AM and imaged using a fluorescence microscope.

  • Quantify the degree of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Transwell Cell Migration (Chemotaxis) Assay

This assay measures the directional migration of endothelial cells in response to a chemoattractant.

Materials:

  • HUVECs

  • Transwell inserts (e.g., 8 µm pore size) for 24-well plates

  • Serum-free or low-serum medium

  • Chemoattractant (e.g., VEGF)

  • This compound or other test compounds

  • Crystal violet stain

Protocol:

  • Place the Transwell inserts into the wells of a 24-well plate.

  • Add medium containing the chemoattractant (e.g., VEGF) to the lower chamber.

  • Harvest HUVECs and resuspend them in serum-free medium at a density of approximately 1 x 10^5 cells/mL.

  • Add the cell suspension to the upper chamber of the insert, along with the desired concentrations of this compound or control compounds.

  • Incubate for 4-24 hours to allow for cell migration through the porous membrane.

  • After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

  • Fix the migrated cells on the lower surface of the membrane with methanol (B129727) or paraformaldehyde.

  • Stain the migrated cells with crystal violet.

  • Count the number of migrated cells in several random fields under a microscope.

In Vivo Matrigel Plug Assay

This assay provides an in vivo model to assess angiogenesis.

Materials:

  • Growth factor-reduced Matrigel

  • Pro-angiogenic factor (e.g., VEGF or bFGF)

  • This compound or other test compounds

  • Immunocompromised mice (e.g., nude mice)

  • Antibodies for immunohistochemistry (e.g., anti-CD31 for endothelial cells)

Protocol:

  • On ice, mix liquid Matrigel with the pro-angiogenic factor and the test compound (this compound) or vehicle control.

  • Subcutaneously inject the Matrigel mixture into the flank of the mice. The Matrigel will form a solid plug at body temperature.

  • Administer this compound or vehicle systemically (e.g., oral gavage) for the duration of the experiment.

  • After a set period (e.g., 7-14 days), excise the Matrigel plugs.

  • Fix the plugs in formalin and embed them in paraffin.

  • Section the plugs and perform immunohistochemistry using an endothelial cell-specific marker (e.g., CD31) to visualize blood vessels.

  • Quantify the microvessel density by counting the number of vessels per unit area.

Experimental and Logical Workflow

The following diagram outlines a typical workflow for screening and characterizing an anti-angiogenic compound like this compound.

experimental_workflow cluster_screening Primary Screening cluster_invitro In Vitro Functional Assays cluster_invivo In Vivo Validation cluster_analysis Data Analysis and Conclusion KinaseAssay VEGFR-2 Kinase Assay (IC50 Determination) Proliferation Endothelial Cell Proliferation Assay KinaseAssay->Proliferation Lead Compound Migration Endothelial Cell Migration Assay Proliferation->Migration TubeFormation Endothelial Cell Tube Formation Assay Migration->TubeFormation Matrigel Matrigel Plug Assay (Microvessel Density) TubeFormation->Matrigel Promising Candidate Xenograft Tumor Xenograft Model (Tumor Growth Inhibition) Matrigel->Xenograft Analysis Quantitative Analysis Dose-Response Curves Statistical Significance Xenograft->Analysis

Workflow for anti-angiogenic drug screening.

Conclusion

This compound is a highly potent and selective inhibitor of VEGFR-2, a key regulator of angiogenesis. Its ability to block VEGF-stimulated endothelial cell proliferation and in vivo tumor growth underscores its potential as an anti-cancer therapeutic agent. The data and protocols presented in this technical guide provide a comprehensive resource for researchers and drug development professionals interested in the further investigation and application of this compound and other anti-angiogenic compounds. Further studies are warranted to fully elucidate its dose-dependent effects in various in vitro and in vivo models and to explore its therapeutic potential in combination with other anti-cancer agents.

Ki8751: A Potent Inhibitor of Endothelial Cell Proliferation Through VEGFR-2 Blockade

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Ki8751 is a potent and selective small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, this compound effectively blocks the downstream signaling cascades that lead to endothelial cell proliferation, migration, and survival. This technical guide provides a comprehensive overview of the effects of this compound on endothelial cell proliferation, detailing its mechanism of action, experimental protocols for its evaluation, and quantitative data on its efficacy.

Data Presentation

The inhibitory activity of this compound has been quantified through various in vitro assays, demonstrating its high potency and selectivity for VEGFR-2. The following tables summarize the key quantitative data regarding its inhibitory concentrations.

ParameterValueCell Line/SystemReference
IC50 (VEGFR-2 Kinase Activity) 0.9 nMIn vitro kinase assay[1][2][3]
IC50 (HUVEC Proliferation) 1 µMMTT assay, 72 hrs[1]
IC50 (HUVEC Proliferation) 1.4 µMWST-8 assay[1]

Table 1: Inhibitory Potency of this compound on VEGFR-2 Kinase Activity and Endothelial Cell Proliferation. HUVEC: Human Umbilical Vein Endothelial Cell.

Kinase TargetIC50 (nM)Selectivity vs. VEGFR-2
VEGFR-2 0.9 1x
c-Kit40~44x
PDGFRα67~74x
FGFR-2170~189x
EGFR>10,000>11,111x
HGFR>10,000>11,111x

Table 2: Kinase Selectivity Profile of this compound. Data indicates that this compound is highly selective for VEGFR-2 over other related tyrosine kinases.[1][3]

Mechanism of Action: Inhibition of VEGFR-2 Signaling

VEGF-A, a potent pro-angiogenic factor, binds to and activates VEGFR-2 on the surface of endothelial cells. This binding induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain, initiating a cascade of downstream signaling events that are crucial for endothelial cell proliferation. This compound exerts its anti-proliferative effect by blocking the ATP-binding pocket of the VEGFR-2 kinase domain, thereby preventing this autophosphorylation and the subsequent activation of downstream pathways.

Two primary signaling pathways are implicated in VEGFR-2-mediated endothelial cell proliferation:

  • The PLCγ-PKC-ERK1/2 Pathway: Upon activation, VEGFR-2 recruits and phosphorylates Phospholipase C gamma (PLCγ). This leads to the activation of Protein Kinase C (PKC), which in turn activates the Raf-MEK-ERK1/2 (also known as MAPK) cascade. Activated ERK1/2 translocates to the nucleus and phosphorylates transcription factors that promote the expression of genes involved in cell cycle progression and proliferation.

  • The PI3K-Akt Pathway: Activated VEGFR-2 also recruits and activates Phosphoinositide 3-kinase (PI3K). PI3K then phosphorylates PIP2 to generate PIP3, which acts as a second messenger to activate Akt (also known as Protein Kinase B). Activated Akt promotes cell survival by inhibiting pro-apoptotic proteins and stimulates proliferation through the mTOR pathway.

This compound's inhibition of VEGFR-2 phosphorylation effectively shuts down both of these critical pro-proliferative signaling arms.

VEGFR2_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates This compound This compound This compound->VEGFR2 Inhibits (ATP binding) PKC PKC PLCg->PKC Activates Raf Raf PKC->Raf Activates MEK MEK Raf->MEK Activates ERK ERK1/2 MEK->ERK Activates Proliferation Endothelial Cell Proliferation ERK->Proliferation Promotes Akt Akt PI3K->Akt Activates Akt->Proliferation Promotes

VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the effect of this compound on endothelial cell proliferation and VEGFR-2 signaling.

VEGF-Stimulated HUVEC Proliferation Assay (BrdU Incorporation)

This assay measures the incorporation of the thymidine (B127349) analog, 5-bromo-2'-deoxyuridine (B1667946) (BrdU), into newly synthesized DNA, which is a direct marker of cell proliferation.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Recombinant Human VEGF-A (rhVEGF-A)

  • This compound

  • DMSO (vehicle control)

  • 96-well tissue culture plates (collagen-coated)

  • BrdU Labeling Reagent

  • Fixing/Denaturing Solution

  • Anti-BrdU primary antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop Solution

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture HUVECs in EGM-2 supplemented with 2% FBS.

    • Trypsinize and resuspend cells in fresh medium.

    • Seed HUVECs into a 96-well collagen-coated plate at a density of 4,000 cells/well in 100 µL of culture medium.[2]

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 10 µM).

    • Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration) and a no-treatment control.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or controls.

    • Pre-incubate the cells with this compound for 1 hour at 37°C.[2]

  • VEGF Stimulation:

    • Add rhVEGF-A to each well to a final concentration of 20 ng/mL, except for the no-VEGF control wells.[2]

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[2]

  • BrdU Labeling and Detection:

    • Add 10 µL of BrdU labeling solution to each well and incubate for 2-4 hours.

    • Remove the labeling medium and fix/denature the cells according to the manufacturer's protocol.

    • Add the anti-BrdU primary antibody and incubate for 1 hour at room temperature.

    • Wash the wells and add the HRP-conjugated secondary antibody, incubating for 30 minutes.

    • After washing, add TMB substrate and incubate until color develops.

    • Stop the reaction with the Stop Solution and measure the absorbance at 450 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of proliferation inhibition for each this compound concentration relative to the VEGF-stimulated control.

  • Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

HUVEC_Proliferation_Workflow Start Start Seed_Cells Seed HUVECs in 96-well plate Start->Seed_Cells Incubate_24h Incubate 24h Seed_Cells->Incubate_24h Add_this compound Add this compound & Controls Incubate_24h->Add_this compound Pre_incubate_1h Pre-incubate 1h Add_this compound->Pre_incubate_1h Add_VEGF Add rhVEGF-A Pre_incubate_1h->Add_VEGF Incubate_72h Incubate 72h Add_VEGF->Incubate_72h Add_BrdU Add BrdU Labeling Reagent Incubate_72h->Add_BrdU Incubate_BrdU Incubate 2-4h Add_BrdU->Incubate_BrdU Fix_Denature Fix & Denature Cells Incubate_BrdU->Fix_Denature Add_Antibodies Add Primary & Secondary Antibodies Fix_Denature->Add_Antibodies Add_Substrate Add TMB Substrate & Stop Solution Add_Antibodies->Add_Substrate Read_Absorbance Read Absorbance at 450 nm Add_Substrate->Read_Absorbance Analyze_Data Analyze Data & Determine IC50 Read_Absorbance->Analyze_Data

Workflow for HUVEC proliferation assay using BrdU incorporation.
Western Blot Analysis of VEGFR-2, Akt, and ERK1/2 Phosphorylation

This method is used to detect the phosphorylation status of key proteins in the VEGFR-2 signaling pathway, providing direct evidence of this compound's inhibitory action.

Materials:

  • HUVECs

  • EGM-2 medium

  • rhVEGF-A

  • This compound

  • DMSO

  • 6-well plates

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies

  • ECL Western blotting substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

    • Starve the cells in serum-free medium for 4-6 hours.

    • Pre-treat the cells with various concentrations of this compound or DMSO for 1 hour.

    • Stimulate the cells with rhVEGF-A (e.g., 50 ng/mL) for 10-15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them with lysis buffer.

    • Collect the lysates and centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatants using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest (e.g., anti-phospho-VEGFR-2) overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Detection and Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Strip the membrane and re-probe with antibodies for the total protein and a loading control (e.g., GAPDH) to ensure equal loading.

    • Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

Western_Blot_Workflow Start Start Culture_Cells Culture & Treat HUVECs (this compound, VEGF) Start->Culture_Cells Lyse_Cells Lyse Cells & Quantify Protein Culture_Cells->Lyse_Cells SDS_PAGE SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody (e.g., p-VEGFR2) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab ECL Add ECL Substrate Secondary_Ab->ECL Image Image Chemiluminescence ECL->Image Analyze Strip, Re-probe & Analyze Densitometry Image->Analyze

Workflow for Western blot analysis of VEGFR-2 signaling.

Conclusion

This compound is a highly potent and selective inhibitor of VEGFR-2 tyrosine kinase. It effectively abrogates VEGF-A-induced endothelial cell proliferation by blocking the downstream PLCγ-PKC-ERK1/2 and PI3K-Akt signaling pathways. The provided experimental protocols offer robust methods for characterizing the anti-proliferative effects of this compound and elucidating its mechanism of action at the molecular level. This information is critical for researchers in the fields of angiogenesis and cancer biology, as well as for professionals involved in the development of novel anti-angiogenic therapies. The high selectivity of this compound for VEGFR-2 makes it a valuable tool for studying the specific roles of this receptor in various physiological and pathological processes.

References

Preliminary Investigation of Ki8751 in Glioma Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary investigations into the anti-glioma effects of Ki8751, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). This document synthesizes available preclinical data, details relevant experimental protocols, and visualizes the key signaling pathways and workflows involved in the assessment of this compound in glioma models.

Introduction to this compound and its Therapeutic Rationale in Glioma

Glioblastoma is a highly aggressive and vascularized brain tumor with a grim prognosis.[1] The tumor's rapid growth and resistance to conventional therapies are, in part, driven by robust angiogenesis, a process heavily reliant on the Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1] VEGFR2, a key receptor tyrosine kinase in this pathway, is often overexpressed in glioma cells and the tumor vasculature, making it a prime target for therapeutic intervention.[1][2]

This compound is a selective inhibitor of VEGFR2 tyrosine kinase, demonstrating potent anti-angiogenic properties.[3] Preliminary studies in glioma models have revealed that beyond its anti-angiogenic effects, this compound directly impacts glioma cells, inducing cell cycle arrest, apoptosis, and senescence.[1] This guide delves into the molecular mechanisms underlying these effects and the experimental models used to elucidate them.

Quantitative Data Summary

The following tables summarize the available quantitative data on the effects of this compound in in vitro glioma models. It is important to note that while the inhibitory effects of this compound on glioma cell proliferation have been demonstrated, precise IC50 values are not consistently reported in the reviewed literature. The data presented here is based on observed percentage reductions in cell viability at specific concentrations.

Table 1: In Vitro Efficacy of this compound on Glioma Cell Lines

Cell LineTreatment Concentration (µM)Treatment Duration (hours)Effect on Cell ViabilityAssay MethodReference
U872.548~50% decreaseMTT Assay[1]
U87548~50% decreaseMTT Assay[1]
U382.548~50% decreaseMTT Assay[1]
U38548~50% decreaseMTT Assay[1]

Table 2: Effects of this compound on Cellular Processes in U87 and U38 Glioma Cells

Cellular ProcessTreatment Concentration (µM)Treatment Duration (hours)Observed EffectReference
Apoptosis2.5 and 548Increased[1]
Senescence2.5 and 548Over four-fold increase in senescent cells[1]

Core Signaling Pathway: VEGFR2 Inhibition and Mitochondrial Biogenesis

This compound exerts its anti-glioma effects through a novel mechanism involving the modulation of mitochondrial biogenesis. Inhibition of VEGFR2 by this compound initiates a signaling cascade that ultimately leads to increased mitochondrial activity and reactive oxygen species (ROS) production, culminating in apoptosis and cell growth inhibition.[1]

The key steps in this pathway are:

  • VEGFR2 Inhibition: this compound binds to and inhibits the phosphorylation of VEGFR2.

  • Downregulation of AKT Signaling: Inhibition of VEGFR2 leads to a decrease in the phosphorylation of AKT (Protein Kinase B).

  • PGC1α Dephosphorylation and Nuclear Translocation: Reduced AKT activity results in the dephosphorylation of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC1α). Dephosphorylated PGC1α then translocates from the cytoplasm to the nucleus.

  • Upregulation of TFAM: In the nucleus, PGC1α acts as a transcriptional coactivator, leading to an increase in the expression of Mitochondrial Transcription Factor A (TFAM).

  • Enhanced Mitochondrial Biogenesis: TFAM promotes the replication and transcription of mitochondrial DNA, resulting in an increase in mitochondrial mass, oxidative phosphorylation (OXPHOS), and ROS production.[1]

G cluster_membrane Cell Membrane VEGFR2 VEGFR2 pAKT p-AKT VEGFR2->pAKT Activates This compound This compound This compound->VEGFR2 Inhibits AKT AKT PGC1a_cyto PGC1α (phosphorylated) Cytoplasm pAKT->PGC1a_cyto Phosphorylates PGC1a_nuc PGC1α (dephosphorylated) Nucleus PGC1a_cyto->PGC1a_nuc Dephosphorylation & Translocation TFAM TFAM PGC1a_nuc->TFAM Upregulates Mito Mitochondrial Biogenesis (OXPHOS, ROS) TFAM->Mito Apoptosis Apoptosis & Growth Inhibition Mito->Apoptosis

This compound-induced signaling cascade in glioma cells.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to investigate the effects of this compound in glioma models.

Cell Culture

Human glioma cell lines U87 and U38 are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Materials:

  • 96-well plates

  • U87 or U38 glioma cells

  • This compound (stock solution in DMSO)

  • Complete culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed 5 x 10³ cells per well in a 96-well plate and incubate overnight.

  • Treat the cells with varying concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) in fresh medium. Include a vehicle control (DMSO).

  • Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the this compound signaling pathway.

Materials:

  • U87 or U38 glioma cells

  • This compound

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-PGC1α, anti-TFAM, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Seed cells in 6-well plates and treat with this compound (e.g., 2.5 µM and 5 µM) for 48 hours.

  • Lyse the cells in RIPA buffer and determine the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify the band intensities and normalize to a loading control (e.g., β-actin).

In Vivo Glioma Xenograft Model

This model is used to evaluate the anti-tumor efficacy of this compound in a living organism.

Materials:

  • Immunocompromised mice (e.g., nude mice)

  • U87 or U38 glioma cells

  • Matrigel (optional)

  • This compound formulated for in vivo administration

  • Calipers for tumor measurement

Procedure:

  • Subcutaneously inject 1 x 10⁶ U87 or U38 cells (resuspended in PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Allow the tumors to reach a palpable size (e.g., 100-200 mm³).

  • Randomize the mice into treatment and control groups.

  • Administer this compound (e.g., via oral gavage or intraperitoneal injection) to the treatment group according to a predetermined dosing schedule. The control group receives the vehicle.

  • Measure the tumor volume (Volume = 0.5 x Length x Width²) and body weight of the mice regularly (e.g., every 2-3 days).

  • Monitor the health of the mice throughout the study.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blot).

  • Plot tumor growth curves and perform statistical analysis to determine the efficacy of this compound.

Experimental and Logical Workflows

The following diagrams illustrate the typical experimental workflow for evaluating this compound and the logical relationship of the observed effects.

G cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cell_culture Glioma Cell Culture (U87, U38) proliferation_assay Cell Proliferation Assay (MTT) cell_culture->proliferation_assay western_blot Western Blot (p-AKT, PGC1α, TFAM) cell_culture->western_blot senescence_assay Senescence Assay cell_culture->senescence_assay apoptosis_assay Apoptosis Assay cell_culture->apoptosis_assay data_analysis Data Analysis & Interpretation proliferation_assay->data_analysis western_blot->data_analysis senescence_assay->data_analysis apoptosis_assay->data_analysis xenograft Glioma Xenograft Model treatment This compound Treatment xenograft->treatment tumor_measurement Tumor Volume Measurement treatment->tumor_measurement survival_analysis Survival Analysis tumor_measurement->survival_analysis survival_analysis->data_analysis

Experimental workflow for this compound evaluation.

G This compound This compound Treatment VEGFR2_Inhibition VEGFR2 Inhibition This compound->VEGFR2_Inhibition Reduced_Proliferation Reduced Cell Proliferation VEGFR2_Inhibition->Reduced_Proliferation Increased_Apoptosis Increased Apoptosis VEGFR2_Inhibition->Increased_Apoptosis Increased_Senescence Increased Senescence VEGFR2_Inhibition->Increased_Senescence Tumor_Growth_Inhibition In Vivo Tumor Growth Inhibition Reduced_Proliferation->Tumor_Growth_Inhibition Increased_Apoptosis->Tumor_Growth_Inhibition Increased_Senescence->Tumor_Growth_Inhibition

Logical relationship of this compound's effects.

Conclusion and Future Directions

The preliminary investigation of this compound in glioma models reveals a promising anti-tumor agent with a multimodal mechanism of action. By targeting VEGFR2, this compound not only disrupts angiogenesis but also directly induces glioma cell death through the modulation of mitochondrial biogenesis. The data gathered to date provides a strong rationale for further preclinical development.

Future studies should focus on:

  • Determining the precise IC50 values of this compound in a broader panel of glioma cell lines, including patient-derived primary cultures.

  • Conducting comprehensive in vivo efficacy studies to evaluate the impact of this compound on tumor growth and overall survival in orthotopic glioma models.

  • Investigating potential mechanisms of resistance to this compound.

  • Exploring combination therapies to enhance the anti-glioma effects of this compound.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in advancing the study of this compound as a potential therapeutic for glioblastoma. The provided protocols and pathway diagrams offer a framework for designing and interpreting future experiments in this critical area of oncology research.

References

Ki8751: A Technical Guide to its High Specificity for VEGFR-2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the kinase inhibitor Ki8751, focusing on its potent and selective inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The information presented herein is intended to support research and development efforts by providing detailed data on its kinase selectivity, the experimental protocols used for its characterization, and visual representations of its mechanism of action and evaluation workflow.

Quantitative Analysis of Kinase Specificity

This compound is a potent inhibitor of VEGFR-2, demonstrating high selectivity over other related and unrelated kinases.[1][2] The inhibitory activity of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%.[3]

The following table summarizes the IC50 values of this compound against a panel of kinases, highlighting its significant selectivity for VEGFR-2. Data has been compiled from both cell-free kinase assays and cell-based phosphorylation assays.

Kinase TargetAssay TypeIC50 (nM)Selectivity over VEGFR-2 (Fold)
VEGFR-2 (KDR) Cell-Based Phosphorylation0.9 1
VEGFR-2 (KDR) Cell-Free Kinase Assay4.0 4.4
c-KitCell-Based Assay40~44
PDGFRαCell-Based Assay67~74
FGFR-2Cell-Based Assay170~189
EGFRNot Specified>10,000>11,111
HGFRNot Specified>10,000>11,111
InsulinRNot Specified>10,000>11,111

Data sourced from references[1].

As the data indicates, this compound is over 40-fold more selective for VEGFR-2 than for other closely related receptor tyrosine kinases such as c-Kit, PDGFRα, and FGFR-2.[1][2] For more distant kinases like EGFR and HGFR, no significant inhibition is observed even at concentrations as high as 10 µM.[1]

Mechanism of Action: Inhibition of VEGFR-2 Signaling

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels. Its signaling cascade is initiated by the binding of Vascular Endothelial Growth Factor (VEGF). This binding event causes two receptor molecules to form a dimer, leading to the activation of their intracellular tyrosine kinase domains. This activation results in the autophosphorylation of specific tyrosine residues within the receptor, creating docking sites for downstream signaling proteins that promote cell proliferation, migration, and survival.

This compound functions as a tyrosine kinase inhibitor, directly targeting the ATP-binding site within the catalytic domain of VEGFR-2.[4] By occupying this site, this compound prevents the autophosphorylation of the receptor, thereby blocking the initiation of the downstream signaling cascade.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2_dimer VEGFR-2 Dimerization VEGF->VEGFR2_dimer Binding ADP ADP VEGFR2_dimer->ADP P P VEGFR2_dimer->P Autophosphorylation ATP ATP ATP->VEGFR2_dimer Downstream Downstream Signaling (Proliferation, Migration, Survival) P->Downstream Activation This compound This compound This compound->VEGFR2_dimer Inhibition

VEGFR-2 signaling pathway and this compound inhibition point.

Experimental Protocols

The specificity and potency of this compound have been determined through various in vitro assays. The following are detailed methodologies for key experiments cited in the literature.

Cell-Based VEGFR-2 Phosphorylation Assay

This assay directly measures the ability of this compound to inhibit the autophosphorylation of VEGFR-2 in a cellular context.

Objective: To determine the IC50 value of this compound for the inhibition of VEGF-stimulated VEGFR-2 phosphorylation.

Methodology:

  • Cell Culture: NIH3T3 cells genetically engineered to express human KDR (VEGFR-2) are cultured in a collagen type I coated 96-well plate at a density of 1.5 × 10⁴ cells per well.[1]

  • Serum Starvation: The growth medium is replaced with DMEM containing 0.1% FCS to serum-starve the cells, which reduces basal receptor activation.[1]

  • Inhibitor Addition: this compound, diluted in DMSO, is added to each well at various concentrations and incubated.[1]

  • VEGF Stimulation: Recombinant human VEGF (rhVEGF) is added to a final concentration of 100 ng/mL to stimulate VEGFR-2 phosphorylation, and the cells are incubated at 37°C.[1]

  • Cell Lysis: The cells are washed with PBS, and a solubilization buffer is added to prepare a cell extract.[1]

  • Phosphorylation Measurement: The level of VEGFR-2 phosphorylation is quantified, typically using an ELISA-based method. The absorbance in wells with VEGF but without the inhibitor is considered 100% activity, while wells without VEGF represent 0% activity.[1]

  • IC50 Calculation: The percentage of inhibition is calculated for each this compound concentration, and the data is used to determine the IC50 value.[1]

VEGF-Stimulated HUVEC Proliferation Assay

This assay assesses the functional consequence of VEGFR-2 inhibition by measuring its effect on endothelial cell proliferation.

Objective: To evaluate the inhibitory effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) stimulated by VEGF.

Methodology:

  • Cell Plating: HUVECs are plated in a type I collagen pre-coated 96-well plate at a density of 4,000 cells per well.[1]

  • Inhibitor Incubation: After 24 hours, the cells are incubated for 1 hour with various concentrations of this compound.[1]

  • VEGF Stimulation: The cells are then stimulated with 20 ng/mL of rhVEGF.[1]

  • Proliferation: The cultures are incubated at 37°C for 72 hours to allow for cell proliferation.[1]

  • Thymidine (B127349) Incorporation: [³H]thymidine (1 µCi/well) is added to the wells, and the plates are re-incubated for 14 hours. Actively proliferating cells incorporate the radiolabeled thymidine into their DNA.[1]

  • Measurement: Cells are assayed for the incorporation of tritium (B154650) using a beta counter to quantify the level of cell proliferation.[1]

  • Data Analysis: The results are used to determine the concentration of this compound required to inhibit VEGF-stimulated HUVEC proliferation.

Kinase_Assay_Workflow A Plate cells expressing target kinase (e.g., KDR-transfected NIH3T3 or HUVECs) B Serum-starve cells to reduce basal kinase activity A->B C Add this compound across a range of concentrations B->C D Stimulate with ligand (e.g., VEGF) C->D E Lyse cells and prepare extract D->E F Measure kinase activity endpoint: - Phosphorylation (ELISA) - Proliferation ([3H]thymidine) E->F G Calculate percent inhibition vs. controls F->G H Determine IC50 value from dose-response curve G->H

Generalized workflow for cell-based kinase inhibition assays.

Conclusion

The data conclusively demonstrates that this compound is a highly potent and selective inhibitor of VEGFR-2. Its sub-nanomolar IC50 value against VEGFR-2, combined with significantly weaker activity against other kinases, establishes it as a precise pharmacological tool for studying the biological roles of VEGFR-2 signaling. The detailed protocols provided herein offer a foundation for the replication and extension of these findings in further research and drug development applications.

References

Methodological & Application

Ki8751: In Vitro Experimental Protocols for Cellular and Angiogenesis Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for in vitro studies using Ki8751, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). This document outlines experimental procedures for assessing the biological activity of this compound in various cellular assays, including kinase inhibition, cell viability, proliferation, and angiogenesis.

Mechanism of Action

This compound is a small molecule inhibitor that selectively targets the ATP-binding site of the VEGFR-2 tyrosine kinase domain.[1] By inhibiting VEGFR-2 autophosphorylation, this compound effectively blocks the downstream signaling cascades initiated by VEGF.[2] This leads to the inhibition of endothelial cell proliferation, migration, and tube formation, which are critical processes in angiogenesis.[3][4] The primary signaling pathway affected is the VEGF/VEGFR-2 axis, which plays a crucial role in both physiological and pathological angiogenesis.[3] Inhibition of this pathway by this compound has been shown to impact downstream effectors such as the Akt/PGC1α signaling cascade.[5]

Quantitative Data Summary

The inhibitory activity of this compound has been quantified against a panel of kinases, demonstrating its high selectivity for VEGFR-2. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Target KinaseIC50 (nM)
VEGFR-20.9[4][6]
c-Kit40[4][6]
PDGFRα67[6]
FGFR-2170[4][6]
EGFR>10000[4]
HGFR>10000[4]

Signaling Pathway Diagram

The following diagram illustrates the targeted signaling pathway of this compound.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR-2 VEGFR2->P_VEGFR2 Autophosphorylation PI3K PI3K P_VEGFR2->PI3K This compound This compound This compound->P_VEGFR2 Inhibits Akt Akt PI3K->Akt p_Akt p-Akt Akt->p_Akt p_PGC1a p-PGC1α p_Akt->p_PGC1a Phosphorylates PGC1a PGC1α Angiogenesis Angiogenesis (Proliferation, Migration, Survival) p_PGC1a->Angiogenesis Regulates Experimental_Workflow cluster_preparation Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis Ki8751_Prep Prepare this compound Stock (in DMSO) Kinase_Assay VEGFR-2 Kinase Assay Ki8751_Prep->Kinase_Assay Proliferation_Assay HUVEC Proliferation Assay Ki8751_Prep->Proliferation_Assay Viability_Assay Cell Viability Assay (MTT) Ki8751_Prep->Viability_Assay Angiogenesis_Assay Tube Formation Assay Ki8751_Prep->Angiogenesis_Assay Migration_Assay Transwell Migration Assay Ki8751_Prep->Migration_Assay Cell_Culture Cell Culture (e.g., HUVEC, Cancer Cells) Cell_Culture->Proliferation_Assay Cell_Culture->Viability_Assay Cell_Culture->Angiogenesis_Assay Cell_Culture->Migration_Assay Data_Quant Data Quantification (IC50, % Inhibition) Kinase_Assay->Data_Quant Proliferation_Assay->Data_Quant Viability_Assay->Data_Quant Angiogenesis_Assay->Data_Quant Migration_Assay->Data_Quant Conclusion Conclusion on This compound Efficacy Data_Quant->Conclusion

References

Application Notes and Protocols: Utilizing Ki8751 in a HUVEC Proliferation Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR-2 (also known as KDR or Flk-1), are key regulators of this process. The binding of VEGF to VEGFR-2 on endothelial cells triggers a signaling cascade that promotes cell proliferation, migration, and survival.[1][2][3] Consequently, inhibiting the VEGFR-2 signaling pathway is a primary strategy in the development of anti-angiogenic therapies.

Ki8751 is a potent and selective inhibitor of VEGFR-2 tyrosine kinase.[4][5] By targeting the ATP-binding site of the kinase domain, this compound effectively blocks the autophosphorylation of VEGFR-2 and the subsequent activation of downstream signaling pathways, leading to the inhibition of endothelial cell proliferation and angiogenesis.[4][6] These application notes provide a detailed protocol for utilizing this compound in a Human Umbilical Vein Endothelial Cell (HUVEC) proliferation assay to assess its anti-angiogenic potential.

Mechanism of Action: VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain. This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream pathways that collectively drive endothelial cell proliferation. A key pathway involves the activation of Phospholipase C gamma (PLCγ), which leads to the activation of the Raf-MEK-ERK (MAPK) cascade, ultimately promoting DNA synthesis and cell division.[2]

VEGFR2_Signaling cluster_membrane Cell Membrane VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Activates VEGF VEGF-A VEGF->VEGFR2 Binds This compound This compound This compound->VEGFR2 Inhibits Raf Raf PLCg->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: VEGFR-2 signaling pathway leading to cell proliferation and its inhibition by this compound.

Quantitative Data Summary

The inhibitory activity of this compound on VEGFR-2 and HUVEC proliferation has been quantified in various studies. The following table summarizes key inhibitory concentrations (IC50) for this compound.

Target/AssayCell LineIC50 ValueReference
VEGFR-2 PhosphorylationNIH3T3 cells transfected with human KDR0.9 nM[4][5][7]
VEGF-stimulated HUVEC ProliferationHUVEC1.0 µM[4]
HUVEC Growth Inhibition (WST-8 assay)HUVEC1.4 µM[4]

Experimental Protocols

HUVEC Proliferation Assay (MTT/WST-8 Method)

This protocol outlines a method to determine the inhibitory effect of this compound on VEGF-induced HUVEC proliferation using a colorimetric assay such as MTT or WST-8.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM), supplemented

  • Fetal Bovine Serum (FBS)

  • Recombinant Human VEGF-A

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO, sterile)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • 96-well cell culture plates, collagen-coated

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 solution

  • Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Culture: Culture HUVECs in EGM supplemented with 2% FBS and other required growth factors in a humidified incubator at 37°C with 5% CO2. Use cells at a low passage number (P3-P6) for optimal results.

  • Cell Seeding: a. Harvest HUVECs using Trypsin-EDTA and resuspend in EGM with a reduced serum concentration (e.g., 0.5-1% FBS). b. Seed the cells into a 96-well collagen-coated plate at a density of 4,000-5,000 cells per well in 100 µL of low-serum medium.[7] c. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment: a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Prepare serial dilutions of this compound in low-serum EGM to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration. c. After the 24-hour attachment period, gently remove the medium from the wells. d. Add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells. e. Include control wells:

    • No Treatment Control: Cells in low-serum medium only.
    • Vehicle Control: Cells treated with the vehicle (DMSO) in low-serum medium.
    • VEGF Control: Cells in low-serum medium with VEGF.
    • Test Wells: Cells with this compound and VEGF. f. Incubate the plate for 1 hour at 37°C to allow for pre-treatment with the inhibitor.[7]

  • VEGF Stimulation: a. Prepare a working solution of VEGF-A in low-serum EGM. b. Add a predetermined optimal concentration of VEGF-A (e.g., 20 ng/mL) to all wells except the "No Treatment Control" wells.[7] c. The final volume in each well should be 200 µL.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO2.[4][7]

  • Proliferation Assessment (MTT/WST-8 Assay): a. Add 20 µL of MTT solution (5 mg/mL in PBS) or 10 µL of WST-8 solution to each well. b. Incubate for 2-4 hours at 37°C. c. If using MTT, carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals. d. If using WST-8, the formazan product is soluble in the culture medium. e. Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-8) using a microplate reader.

  • Data Analysis: a. Subtract the background absorbance (medium only). b. Calculate the percentage of proliferation inhibition for each this compound concentration relative to the VEGF control. c. Plot the percentage of inhibition against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Experimental_Workflow Start Start Seed_HUVEC Seed HUVECs in 96-well plate Start->Seed_HUVEC Incubate_24h Incubate for 24h (Attachment) Seed_HUVEC->Incubate_24h Prepare_this compound Prepare this compound serial dilutions Incubate_24h->Prepare_this compound Pre_treat Pre-treat cells with this compound or vehicle (1h) Prepare_this compound->Pre_treat Stimulate_VEGF Stimulate with VEGF Pre_treat->Stimulate_VEGF Incubate_48_72h Incubate for 48-72h Stimulate_VEGF->Incubate_48_72h Add_MTT_WST8 Add MTT or WST-8 reagent Incubate_48_72h->Add_MTT_WST8 Incubate_2_4h Incubate for 2-4h Add_MTT_WST8->Incubate_2_4h Measure_Absorbance Measure Absorbance Incubate_2_4h->Measure_Absorbance Analyze_Data Analyze Data and Determine IC50 Measure_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for the HUVEC proliferation assay with this compound.

Conclusion

The HUVEC proliferation assay is a robust and reproducible method for evaluating the anti-angiogenic properties of VEGFR-2 inhibitors like this compound. By following this detailed protocol, researchers can effectively quantify the dose-dependent inhibitory effects of this compound on VEGF-stimulated endothelial cell growth. This assay serves as a crucial in vitro tool in the preclinical assessment of potential anti-cancer therapeutics targeting the VEGF/VEGFR-2 signaling axis.

References

Application Notes and Protocols for Ki8751 in Mouse Xenograft Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Ki8751, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in mouse xenograft models. The following information, including detailed protocols and summarized data, is intended to facilitate the design and execution of in vivo studies to assess the anti-tumor efficacy of this compound.

Mechanism of Action

This compound is a small molecule tyrosine kinase inhibitor that selectively targets VEGFR-2, a key mediator of angiogenesis—the formation of new blood vessels.[1] By binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, this compound inhibits VEGF-induced receptor autophosphorylation, thereby blocking downstream signaling pathways involved in endothelial cell proliferation, migration, and survival.[2][3] This anti-angiogenic activity ultimately restricts blood supply to tumors, leading to the inhibition of tumor growth.[2] While highly selective for VEGFR-2 (IC50 = 0.9 nM), this compound also exhibits some inhibitory activity against other receptor tyrosine kinases such as c-Kit, PDGFRα, and FGFR-2 at higher concentrations.[4]

Data Presentation: this compound Dosage and Efficacy in Xenograft Models

The following table summarizes the quantitative data from preclinical studies on the administration and efficacy of this compound in various mouse and rat xenograft models.

Cell LineTumor TypeAnimal ModelThis compound DosageAdministration RouteTreatment ScheduleOutcome
GL07GliomaNude Mice20 mg/kgOralNot SpecifiedTumor growth inhibition
St-4Stomach CarcinomaNude Mice20 mg/kgOralNot SpecifiedTumor growth inhibition
LC6Lung CarcinomaNude Mice20 mg/kgOralNot SpecifiedTumor growth inhibition
DLD-1Colon CarcinomaNude Mice20 mg/kgOralNot SpecifiedTumor growth inhibition
A375MelanomaNude Mice20 mg/kgOralNot SpecifiedTumor growth inhibition
LC-6Lung CarcinomaNude Rats5 mg/kgOralOnce a day for 14 daysComplete tumor growth inhibition without body weight loss[5]

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol describes the preparation of a this compound suspension for oral gavage.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Corn oil

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Pipettes

Procedure:

  • Stock Solution Preparation: Prepare a stock solution of this compound in DMSO. For example, to create a 62.5 mg/mL stock, dissolve the appropriate amount of this compound powder in fresh, moisture-free DMSO.[4] Ensure the powder is completely dissolved by vortexing.

  • Working Solution Preparation:

    • For a final concentration of 2.5 mg/mL, add 40 µL of the 62.5 mg/mL DMSO stock solution to 960 µL of corn oil.[4]

    • Mix the solution thoroughly by vortexing to ensure a homogenous suspension.

    • It is recommended to prepare the working solution fresh before each administration for optimal results.[4]

Mouse Xenograft Model Establishment

This protocol outlines the general procedure for establishing subcutaneous xenograft tumors in immunocompromised mice.

Materials:

  • Human tumor cells (e.g., A375, DLD-1)

  • Culture medium

  • Phosphate-buffered saline (PBS), sterile

  • Matrigel (optional)

  • 6-8 week old immunocompromised mice (e.g., athymic nude, SCID)

  • Syringes and needles

  • Calipers

Procedure:

  • Cell Preparation:

    • Culture the selected human tumor cell line under standard conditions.

    • On the day of injection, harvest the cells by trypsinization.

    • Wash the cells with sterile PBS and perform a cell count to determine viability.

    • Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at the desired concentration (e.g., 5 x 10^6 cells/100 µL).

  • Tumor Implantation:

    • Anesthetize the mouse.

    • Inject the cell suspension subcutaneously into the flank of the mouse.

  • Tumor Monitoring:

    • Monitor the mice regularly for tumor formation.

    • Once tumors are palpable, begin measuring their dimensions using calipers every 2-3 days.

    • Tumor volume can be calculated using the formula: Tumor Volume = 0.52 × length × width² .

    • Randomize the animals into treatment and control groups when the tumors reach a predetermined size (e.g., 100-200 mm³).

Administration of this compound by Oral Gavage

This protocol details the procedure for administering the prepared this compound suspension to mice.

Materials:

  • Prepared this compound suspension

  • Oral gavage needles (stainless steel, flexible plastic)

  • Syringes

Procedure:

  • Dosage Calculation: Calculate the required volume of this compound suspension for each mouse based on its body weight and the desired dose (e.g., 20 mg/kg).

  • Animal Restraint: Gently but firmly restrain the mouse.

  • Gavage Administration:

    • Attach the oral gavage needle to the syringe containing the this compound suspension.

    • Carefully insert the gavage needle into the mouse's esophagus.

    • Slowly administer the suspension.

  • Post-Administration Monitoring: Return the mouse to its cage and monitor for any signs of distress.

Mandatory Visualizations

This compound Mechanism of Action: Inhibition of VEGFR-2 Signaling

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P1 Autophosphorylation VEGFR2->P1 Dimerization & Activation PI3K PI3K P1->PI3K PLCg PLCγ P1->PLCg Akt Akt PI3K->Akt Proliferation Cell Proliferation, Migration, Survival Akt->Proliferation PKC PKC PLCg->PKC Ras Ras PKC->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->VEGFR2 Inhibits

Caption: this compound inhibits the VEGF-induced VEGFR-2 signaling cascade.

Experimental Workflow for this compound Efficacy Study in a Mouse Xenograft Model

Xenograft_Workflow CellCulture 1. Tumor Cell Culture Implantation 2. Subcutaneous Implantation into Immunocompromised Mice CellCulture->Implantation TumorGrowth 3. Tumor Growth Monitoring Implantation->TumorGrowth Randomization 4. Randomization into Groups (Tumor Volume ~100-200 mm³) TumorGrowth->Randomization Treatment 5. Treatment Initiation Randomization->Treatment Vehicle Vehicle Control (Oral Gavage) Treatment->Vehicle This compound This compound (e.g., 20 mg/kg) (Oral Gavage) Treatment->this compound Monitoring 6. Continued Monitoring (Tumor Volume, Body Weight) Vehicle->Monitoring This compound->Monitoring Endpoint 7. Study Endpoint & Data Analysis Monitoring->Endpoint

Caption: Workflow for evaluating this compound efficacy in a mouse xenograft model.

References

Application Notes and Protocols: Preparing Ki8751 Stock Solutions for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: Ki8751 is a potent and highly selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase, a key mediator of angiogenesis.[1] Its efficacy in inhibiting VEGF-stimulated endothelial cell proliferation makes it a valuable tool in cancer research and drug development.[1][2] Accurate and consistent preparation of this compound stock solutions is critical for obtaining reproducible results in in vitro cell-based assays. This document provides detailed protocols for the preparation, storage, and application of this compound stock solutions in a cell culture setting.

This compound Chemical and Physical Properties

This compound is a cell-permeable quinolyloxyphenyl-urea compound.[3][4] Key properties are summarized below for ease of reference when preparing solutions.

PropertyValueReference
Chemical Name N-(2,4-Difluorophenyl)-N'-[4-[(6,7-dimethoxy-4-quinolinyl)oxy]-2-fluorophenyl]urea
Molecular Formula C₂₄H₁₈F₃N₃O₄[2]
Molecular Weight 469.41 g/mol [2][4]
Appearance White to off-white solid[4][5]
Purity ≥97% (HPLC)[4]
Solubility - In DMSO: ≥23.45 mg/mL (up to 112.9 mM) - In Water: Insoluble - In Ethanol: Insoluble[1][2][3]
Storage (Powder) -20°C for up to 3 years[5]

Mechanism of Action: VEGFR-2 Signaling Inhibition

VEGF is a critical signaling protein in angiogenesis, the formation of new blood vessels.[6] It exerts its effects by binding to VEGFR-2, which induces receptor dimerization and autophosphorylation of tyrosine kinase domains.[7] This phosphorylation event triggers downstream signaling cascades, primarily the PLCγ-PKC-Raf-MEK-MAPK pathway, leading to endothelial cell proliferation, migration, and survival.[7] this compound selectively inhibits VEGFR-2 at an IC₅₀ of 0.9 nM, effectively blocking the initial autophosphorylation step and subsequent downstream signaling.[1] While it can also inhibit c-Kit, PDGFRα, and FGFR-2, it does so at significantly higher concentrations.[1]

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Autophosphorylation Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK MAPK MAPK (Erk1/2) MEK->MAPK Proliferation Cell Proliferation, Migration, Survival MAPK->Proliferation Ki8751_node This compound Ki8751_node->VEGFR2 Inhibits

Caption: this compound inhibits the VEGF signaling pathway by blocking VEGFR-2 autophosphorylation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes how to prepare a high-concentration primary stock solution in DMSO.

Materials:

  • This compound powder (e.g., 5 mg)

  • Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated precision balance

  • Sterile pipette and tips

Procedure:

  • Preparation: Work in a laminar flow hood to maintain sterility. Use fresh, anhydrous DMSO, as absorbed moisture can reduce the solubility of the compound.[1]

  • Weighing: Carefully weigh out the desired amount of this compound powder. For example, weigh 5 mg of this compound.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration.

    • Formula: Volume (L) = Mass (g) / (Concentration (mol/L) * Molecular Weight ( g/mol ))

    • Example Calculation (for 5 mg):

      • Mass = 0.005 g

      • Concentration = 0.010 mol/L

      • Molecular Weight = 469.41 g/mol

      • Volume (L) = 0.005 / (0.010 * 469.41) = 0.001065 L

      • Volume (µL) = 1065 µL

  • Reconstitution: Add the calculated volume of DMSO (1065 µL) directly to the vial containing the this compound powder.

  • Dissolution: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. Gentle warming (e.g., to 37°C) may assist in dissolution.[5]

  • Aliquoting and Storage: To avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile, light-protected tubes.[3] Store aliquots at -20°C for up to 6 months or at -80°C for long-term stability (up to 2 years).[4][5]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the serial dilution of the primary stock solution into cell culture medium to achieve the desired final concentration for treating cells.

Procedure:

  • Thaw Stock: Thaw one aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To improve accuracy, first perform an intermediate dilution. For example, dilute the 10 mM stock 1:1000 in sterile cell culture medium to create a 10 µM intermediate solution.

    • Example: Add 1 µL of 10 mM stock to 999 µL of culture medium.

  • Final Dilution: Use the intermediate solution to prepare the final working concentrations. For example, to achieve a final concentration of 10 nM in a well containing 1 mL of medium:

    • Formula: C₁V₁ = C₂V₂

    • (10,000 nM)(V₁) = (10 nM)(1000 µL)

    • V₁ = 1 µL

    • Add 1 µL of the 10 µM intermediate solution to the well containing 1 mL of medium.

  • Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium as is present in the highest concentration of the this compound working solution. This is crucial to ensure that any observed effects are due to the inhibitor and not the solvent.

Data Presentation: Stock Solution Preparation Guide

The table below provides pre-calculated DMSO volumes to prepare various stock concentrations from standard masses of this compound (MW = 469.41).

Desired Stock ConcentrationVolume of DMSO to add for 1 mg Volume of DMSO to add for 5 mg Volume of DMSO to add for 10 mg
1 mM 2.13 mL10.65 mL21.30 mL
5 mM 426.1 µL2.13 mL4.26 mL
10 mM 213.0 µL1.07 mL2.13 mL
50 mM 42.6 µL213.0 µL426.1 µL
100 mM 21.3 µL106.5 µL213.0 µL
Data derived from supplier calculation tables.[5]

Visualization of Experimental Workflow

Workflow cluster_prep Stock Solution Preparation cluster_use Cell Treatment A 1. Weigh this compound Powder B 2. Add calculated volume of DMSO A->B C 3. Vortex until fully dissolved B->C D 4. Aliquot into sterile, single-use tubes C->D E 5. Store at -20°C or -80°C D->E F 6. Thaw one aliquot E->F For Experiment G 7. Serially dilute in culture medium to working concentration F->G H 8. Add working solution to cell culture wells G->H I 9. Incubate and perform assay H->I

Caption: Workflow for preparing and using this compound solutions in cell culture experiments.

Application Example: Inhibition of VEGF-Stimulated HUVEC Proliferation

This protocol is adapted from established methodologies to assess the inhibitory effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).[1][2]

Materials:

  • HUVECs

  • Endothelial cell growth medium (EGM)

  • Serum-free basal medium (EBM)

  • Recombinant human VEGF

  • This compound working solutions (prepared as in Protocol 2)

  • Collagen-coated 96-well plates

  • Cell proliferation assay reagent (e.g., CCK-8, MTS, or [³H]thymidine)

  • Plate reader

Procedure:

  • Cell Seeding: Plate HUVECs in collagen-coated 96-well plates at a density of 4,000 cells/well in 100 µL of full growth medium.[1]

  • Incubation: Culture the cells for 24 hours at 37°C and 5% CO₂ to allow for attachment.

  • Serum Starvation: After 24 hours, replace the growth medium with 100 µL of serum-free basal medium to synchronize the cells. Incubate for 4-6 hours.

  • Inhibitor Treatment: Prepare this compound working solutions in serum-free medium at 2x the final desired concentration. Remove the starvation medium and add 100 µL of the this compound solutions to the appropriate wells (e.g., final concentrations ranging from 0.1 nM to 100 nM). Include a "vehicle control" well containing only DMSO.

  • Pre-incubation: Incubate the cells with this compound for 1 hour at 37°C.[1]

  • VEGF Stimulation: Add 100 µL of medium containing VEGF (final concentration of 20 ng/mL) to all wells except for the unstimulated control.[1] The total volume per well is now 200 µL.

  • Incubation: Incubate the plate for 72 hours at 37°C.[1]

  • Proliferation Assay: Quantify cell proliferation according to the manufacturer's protocol for your chosen assay kit (e.g., add CCK-8 reagent and measure absorbance).

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the VEGF-stimulated control and determine the IC₅₀ value. This compound has been shown to completely suppress HUVEC growth at concentrations as low as 1 nM.[2]

References

Application Notes and Protocols for Ki8751 Treatment in In Vivo Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ki8751 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. By targeting VEGFR-2, this compound effectively suppresses tumor growth by inhibiting the formation of new blood vessels that supply nutrients and oxygen to the tumor. These application notes provide a comprehensive overview of the in vivo use of this compound in various cancer models, including recommended treatment durations, dosages, and detailed experimental protocols.

Data Presentation: In Vivo Efficacy of this compound

The following table summarizes the quantitative data on the in vivo efficacy of this compound across different cancer models.

Cancer ModelCell LineAnimal ModelThis compound DosageAdministration RouteTreatment DurationObserved Effect
Lung CarcinomaLC-6Nude Rat5 mg/kgOral Gavage14 daysComplete tumor growth inhibition without affecting body weight.[1]
Lung CarcinomaLC-6Nude Mice20 mg/kgOral Gavage9 daysSignificant tumor growth inhibition.[1]
GliomaGL07Nude Mice20 mg/kgOral GavageNot SpecifiedTumor growth inhibition.[1]
Stomach CarcinomaSt-4Nude Mice20 mg/kgOral GavageNot SpecifiedTumor growth inhibition.[1]
Colon CarcinomaDLD-1Nude Mice20 mg/kgOral GavageNot SpecifiedTumor growth inhibition.[1]
MelanomaA375Nude Mice20 mg/kgOral Gavage14 daysSignificant tumor growth inhibition.[1][2]

Signaling Pathway

This compound exerts its anti-cancer effects by inhibiting the VEGFR-2 signaling pathway, which is crucial for angiogenesis. The binding of VEGF-A to VEGFR-2 triggers a signaling cascade that promotes endothelial cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels. This compound blocks the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby inhibiting its autophosphorylation and the activation of downstream signaling pathways such as the PLCγ-PKC-MAPK and the PI3K-Akt pathways.

VEGFR2_Signaling_Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 p-VEGFR2 VEGFR2->P_VEGFR2 Autophosphorylation This compound This compound This compound->VEGFR2 Inhibits PLCg PLCγ P_VEGFR2->PLCg Activates PI3K PI3K P_VEGFR2->PI3K Activates PKC PKC PLCg->PKC MAPK_pathway Raf-MEK-ERK (MAPK Pathway) PKC->MAPK_pathway Proliferation Endothelial Cell Proliferation MAPK_pathway->Proliferation Migration Endothelial Cell Migration MAPK_pathway->Migration Akt Akt PI3K->Akt Survival Endothelial Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

This compound Inhibition of the VEGFR-2 Signaling Pathway.

Experimental Workflow

The following diagram outlines a typical experimental workflow for evaluating the in vivo efficacy of this compound in a xenograft cancer model.

Experimental_Workflow start Start cell_culture Cancer Cell Line Culture start->cell_culture animal_model Xenograft Tumor Implantation cell_culture->animal_model tumor_growth Tumor Growth (to palpable size) animal_model->tumor_growth randomization Randomization of Animals into Treatment Groups tumor_growth->randomization treatment This compound or Vehicle Administration randomization->treatment monitoring Monitor Tumor Growth and Animal Health treatment->monitoring monitoring->treatment Continue Treatment endpoint Endpoint Reached monitoring->endpoint analysis Tumor Excision and Endpoint Analysis endpoint->analysis Yes end End analysis->end

In Vivo Xenograft Study Workflow for this compound.

Experimental Protocols

In Vivo Xenograft Model Protocol

This protocol describes the establishment of a subcutaneous xenograft model and subsequent treatment with this compound.

Materials:

  • Human cancer cell lines (e.g., A375, DLD-1, etc.)

  • Immunocompromised mice (e.g., athymic nude or NOD/SCID)

  • Cell culture medium and supplements

  • Matrigel (optional)

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)

  • Sterile syringes and needles

  • Calipers

Procedure:

  • Cell Culture and Implantation:

    • Culture cancer cells under standard conditions.

    • Harvest cells and resuspend in serum-free medium or PBS, optionally mixed with Matrigel.

    • Subcutaneously inject 1-10 x 10^6 cells into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor mice for tumor growth. Tumors typically become palpable within 7-14 days.

    • When tumors reach a predetermined size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

  • Drug Preparation and Administration:

    • Prepare a fresh stock solution of this compound in the appropriate vehicle. For example, a suspension can be made in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

    • Administer this compound orally via gavage to the treatment group at the desired dosage (e.g., 5-20 mg/kg) once daily.

    • Administer the vehicle solution to the control group.

  • Monitoring and Endpoint:

    • Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

    • Continue treatment for the specified duration (e.g., 9-14 days).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

Western Blot Protocol for VEGFR-2 Phosphorylation

This protocol is for the detection of total and phosphorylated VEGFR-2 in tumor lysates.

Materials:

  • Tumor tissue lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-VEGFR-2 and anti-phospho-VEGFR-2 (Tyr1175)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

Procedure:

  • Protein Extraction:

    • Homogenize excised tumor tissue in ice-cold RIPA buffer.

    • Centrifuge to pellet cellular debris and collect the supernatant.

    • Determine protein concentration using a BCA assay.

  • SDS-PAGE and Transfer:

    • Denature protein lysates by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies (diluted in blocking buffer) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection:

    • Apply ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify band intensities and normalize phosphorylated VEGFR-2 to total VEGFR-2.

Immunohistochemistry Protocol for CD31 (Angiogenesis Marker)

This protocol is for the detection of the endothelial cell marker CD31 in tumor tissue sections to assess microvessel density.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissue sections

  • Xylene and graded ethanol (B145695) series

  • Antigen retrieval solution (e.g., citrate (B86180) buffer, pH 6.0)

  • Hydrogen peroxide solution (3%)

  • Blocking solution (e.g., normal goat serum)

  • Primary antibody: anti-CD31

  • Biotinylated secondary antibody

  • Streptavidin-HRP conjugate

  • DAB substrate-chromogen system

  • Hematoxylin counterstain

Procedure:

  • Deparaffinization and Rehydration:

    • Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.

  • Antigen Retrieval:

    • Perform heat-induced epitope retrieval by incubating slides in antigen retrieval solution.

  • Staining:

    • Quench endogenous peroxidase activity with 3% hydrogen peroxide.

    • Block non-specific binding with a blocking solution.

    • Incubate with the primary anti-CD31 antibody.

    • Incubate with a biotinylated secondary antibody.

    • Incubate with streptavidin-HRP conjugate.

    • Develop the signal with DAB substrate.

    • Counterstain with hematoxylin.

  • Microscopy:

    • Dehydrate, clear, and mount the slides.

    • Examine the sections under a microscope to assess microvessel density.

Conclusion

This compound is a promising anti-angiogenic agent with demonstrated in vivo efficacy in a variety of preclinical cancer models. The protocols and data presented in these application notes provide a valuable resource for researchers designing and conducting in vivo studies to further evaluate the therapeutic potential of this compound. Careful consideration of the specific cancer model, treatment duration, and appropriate endpoint analyses will be crucial for obtaining robust and translatable results.

References

Ki8751 Protocol for Studying Anti-Angiogenic Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing Ki8751, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in the study of anti-angiogenic effects. This document outlines the mechanism of action of this compound, its effects on key signaling pathways, and provides standardized protocols for in vitro and in vivo angiogenesis assays.

Introduction to this compound

This compound is a small molecule tyrosine kinase inhibitor that demonstrates high selectivity for VEGFR-2, a key mediator of angiogenesis.[1] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth, proliferation, and metastasis.[2] By targeting VEGFR-2, this compound effectively inhibits the signaling cascade initiated by VEGF, leading to the suppression of endothelial cell proliferation, migration, and tube formation, which are all crucial steps in angiogenesis.

Mechanism of Action

This compound exerts its anti-angiogenic effects by binding to the ATP-binding site of the VEGFR-2 tyrosine kinase domain, thereby inhibiting its autophosphorylation and subsequent activation of downstream signaling pathways.[3][4] The primary signaling cascades affected by this compound include the PLCγ-PKC-Raf-MEK-ERK and the PI3K-Akt pathways, which are vital for endothelial cell survival, proliferation, and migration.[3][5][6][7]

Data Presentation

In Vitro Efficacy of this compound
ParameterCell LineValueReference
IC50 (VEGFR-2 Kinase Inhibition) -0.9 nM[1]
IC50 (c-Kit) -40 nM[1]
IC50 (PDGFRα) -67 nM[1]
IC50 (FGFR-2) -170 nM[1]
IC50 (HUVEC Proliferation) HUVEC1-100 nM (effective concentration range)[1]
IC50 (Various Cancer Cell Lines) GL07, St-4, LC6, DLD-1, A375Not explicitly stated, but inhibits tumor growth[1]
In Vivo Efficacy of this compound
Tumor ModelAnimal ModelThis compound DoseEffectReference
Human Tumor Xenografts (GL07, St-4, LC6, DLD-1, A375)Nude Mice20 mg/kgInhibition of tumor growth[1]
Human Lung Cancer (LC-6) XenograftNude Rat5 mg/kgComplete inhibition of tumor growth[1]

Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Grb2_Sos Grb2/Sos VEGFR2->Grb2_Sos Recruits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Ras Ras Grb2_Sos->Ras Raf Raf PKC->Raf Permeability Permeability PKC->Permeability Proliferation Proliferation Akt->Proliferation Survival Survival Akt->Survival Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration This compound This compound This compound->VEGFR2 Inhibits

VEGFR-2 signaling pathway and inhibition by this compound.

Experimental Protocols

HUVEC Proliferation Assay (MTT Assay)

This protocol determines the effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • This compound

  • VEGF

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of EGM-2 supplemented with 2% FBS.[8]

  • Cell Attachment: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in EGM-2.

    • After 24 hours, replace the medium with 100 µL of fresh EGM-2 containing the desired concentrations of this compound.

    • Include a vehicle control (DMSO) and a positive control (e.g., a known inhibitor of angiogenesis).

    • To stimulate proliferation, add VEGF to a final concentration of 10-50 ng/mL to all wells except the negative control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[8]

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.[8]

  • Data Analysis: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the vehicle-treated control.

HUVEC_Proliferation_Workflow A Seed HUVECs in 96-well plate B Incubate for 24h for attachment A->B C Treat with this compound and VEGF B->C D Incubate for 48-72h C->D E Add MTT solution and incubate D->E F Add DMSO to dissolve formazan E->F G Measure absorbance at 570 nm F->G H Analyze data and calculate IC50 G->H

Workflow for the HUVEC proliferation assay.
Endothelial Cell Migration Assay (Transwell Assay)

This assay evaluates the effect of this compound on the migration of endothelial cells towards a chemoattractant.

Materials:

  • HUVECs

  • EGM-2 with reduced serum (e.g., 0.5% FBS)

  • VEGF

  • This compound

  • Transwell inserts (8 µm pore size)

  • 24-well plates

  • Crystal Violet staining solution

  • Cotton swabs

Procedure:

  • Preparation:

    • Coat the lower side of the transwell inserts with a suitable extracellular matrix protein (e.g., fibronectin) and allow it to dry.

    • Starve HUVECs in a low-serum medium for 4-6 hours before the assay.

  • Assay Setup:

    • Add 600 µL of EGM-2 containing VEGF (e.g., 50 ng/mL) and different concentrations of this compound to the lower chamber of the 24-well plate.

    • Resuspend the starved HUVECs in a low-serum medium and seed 5 x 10^4 cells in 100 µL into the upper chamber of the transwell insert.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.

  • Cell Removal: After incubation, remove the non-migrated cells from the upper surface of the membrane by gently swabbing with a cotton swab.

  • Staining and Visualization:

    • Fix the migrated cells on the lower surface of the membrane with 4% paraformaldehyde.

    • Stain the cells with Crystal Violet solution.

    • Wash the inserts with PBS and allow them to air dry.

  • Quantification: Count the number of migrated cells in several random fields under a microscope.

Migration_Assay_Workflow A Prepare transwell inserts and starve HUVECs B Add chemoattractant (VEGF) and this compound to lower chamber A->B C Seed HUVECs in the upper chamber B->C D Incubate for 4-6h C->D E Remove non-migrated cells D->E F Fix and stain migrated cells E->F G Count migrated cells F->G H Analyze data G->H

Workflow for the endothelial cell migration assay.
Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a hallmark of angiogenesis.

Materials:

  • HUVECs

  • Matrigel or other basement membrane extract

  • EGM-2

  • This compound

  • VEGF

  • 96-well plates

  • Calcein AM (for fluorescence imaging)

Procedure:

  • Plate Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate with 50 µL of Matrigel per well. Incubate at 37°C for 30-60 minutes to allow for polymerization.[9]

  • Cell Seeding:

    • Harvest HUVECs and resuspend them in EGM-2 containing the desired concentrations of this compound and VEGF (e.g., 50 ng/mL).

    • Seed 1.5 x 10^4 cells in 150 µL onto the solidified Matrigel.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.

  • Visualization and Quantification:

    • Visualize the formation of tube-like structures using a phase-contrast microscope.

    • For quantitative analysis, stain the cells with Calcein AM and capture images using a fluorescence microscope.

    • Analyze the images using angiogenesis analysis software to quantify parameters such as total tube length, number of junctions, and number of loops.

Tube_Formation_Workflow A Coat 96-well plate with Matrigel B Incubate to polymerize Matrigel A->B C Seed HUVECs with this compound and VEGF B->C D Incubate for 4-18h C->D E Visualize and capture images of tube formation D->E F Quantify tube length, junctions, and loops E->F G Analyze data F->G

Workflow for the tube formation assay.
In Vivo Tumor Xenograft Model

This protocol describes a general procedure for evaluating the anti-tumor and anti-angiogenic effects of this compound in a mouse xenograft model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Cancer cell line of interest

  • Matrigel (optional)

  • This compound formulation for in vivo administration

  • Calipers

  • Anesthesia

Procedure:

  • Cell Implantation:

    • Harvest cancer cells and resuspend them in sterile PBS or a mixture of PBS and Matrigel.

    • Subcutaneously inject 1-5 x 10^6 cells into the flank of each mouse.[10][11]

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor volume regularly (e.g., 2-3 times per week) using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.[11]

  • Treatment:

    • Randomize mice into treatment and control groups.

    • Administer this compound (e.g., 5-20 mg/kg, daily by oral gavage) or vehicle control to the respective groups.

  • Endpoint and Analysis:

    • Continue treatment for a predetermined period (e.g., 2-4 weeks).

    • At the end of the study, euthanize the mice and excise the tumors.

    • Measure the final tumor weight and volume.

    • Tumor tissues can be processed for histological analysis (e.g., H&E staining) and immunohistochemistry to assess microvessel density (e.g., using CD31 staining).

Xenograft_Model_Workflow A Implant cancer cells subcutaneously in mice B Monitor tumor growth until palpable A->B C Randomize mice into treatment groups B->C D Administer this compound or vehicle control C->D E Continue treatment and monitor tumor volume D->E F Excise tumors at the end of the study E->F G Analyze tumor weight, volume, and microvessel density F->G

Workflow for the in vivo tumor xenograft model.

References

Practical Guide to Using Ki8751 in Laboratory Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ki8751 is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] By targeting the ATP-binding site of the VEGFR-2 tyrosine kinase, this compound effectively blocks the signaling cascade responsible for endothelial cell proliferation, migration, and survival, all critical processes for the formation of new blood vessels. This targeted mechanism of action makes this compound a valuable tool for investigating the role of angiogenesis in various physiological and pathological processes, particularly in cancer biology. This document provides detailed application notes and protocols for the use of this compound in laboratory research.

Mechanism of Action

VEGF, upon binding to its receptor VEGFR-2, induces receptor dimerization and autophosphorylation of specific tyrosine residues within the intracellular domain.[3] This phosphorylation event creates docking sites for various signaling proteins, initiating downstream pathways such as the PLCγ-PKC-MAPK and PI3K-Akt cascades, which ultimately lead to the cellular responses of angiogenesis.[4] this compound acts as a competitive inhibitor at the ATP-binding pocket of the VEGFR-2 kinase domain, thereby preventing this initial autophosphorylation and blocking all subsequent downstream signaling.

VEGFR2_Signaling_Pathway cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization P P VEGFR2->P Autophosphorylation This compound This compound This compound->VEGFR2 Inhibition ATP ATP ATP->VEGFR2 PLCg PLCγ P->PLCg Activation PI3K PI3K P->PI3K Activation PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Angiogenesis (Proliferation, Migration, Survival) MAPK->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis

Caption: this compound inhibits VEGFR-2 signaling.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound
Target KinaseIC50 (nM)Assay TypeReference
VEGFR-2 0.9 Cell-based (VEGF-induced receptor phosphorylation)[1][5]
VEGFR-24.0Cell-free (kinase reaction)[5]
c-Kit40Cell-based[1][5]
PDGFRα67Cell-based[1][5]
FGFR-2170Cell-based[1][5]
EGFR>10,000Not specified[2]
HGFR>10,000Not specified[2]
Table 2: In Vivo Efficacy of this compound
Tumor ModelAnimalDoseOutcomeReference
Human Glioma (GL07)Nude Mice20 mg/kg/day (p.o.)Tumor Growth Inhibition[6]
Human Stomach Carcinoma (St-4)Nude Mice20 mg/kg/day (p.o.)Tumor Growth Inhibition[6]
Human Lung Carcinoma (LC-6)Nude Mice20 mg/kg/day (p.o.)Tumor Growth Inhibition[6]
Human Lung Carcinoma (LC-6)Nude Rats5 mg/kg/day (p.o.)Complete Tumor Growth Inhibition[6]
Human Colon Carcinoma (DLD-1)Nude Mice20 mg/kg/day (p.o.)Tumor Growth Inhibition[6]
Human Melanoma (A375)Nude Mice20 mg/kg/day (p.o.)Tumor Growth Inhibition[6]

Experimental Protocols

A. In Vitro Protocols

This compound is soluble in DMSO.[1] For in vitro experiments, prepare a high-concentration stock solution and dilute it to the final working concentrations in cell culture medium.

  • Reagents:

  • Procedure:

    • Prepare a 10 mM stock solution of this compound in DMSO. For example, for a compound with a molecular weight of 469.41 g/mol , dissolve 4.69 mg in 1 mL of DMSO.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C. Stock solutions are stable for up to 6 months at -20°C.[7]

Stock_Solution_Workflow start Start weigh Weigh this compound Powder start->weigh dissolve Dissolve in DMSO (e.g., to 10 mM) weigh->dissolve aliquot Aliquot into smaller volumes dissolve->aliquot store Store at -20°C aliquot->store end End store->end

Caption: Workflow for preparing this compound stock solution.

This protocol is designed to assess the inhibitory effect of this compound on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

  • Materials:

    • HUVECs

    • Endothelial Cell Growth Medium (e.g., EGM-2)

    • 96-well plates, tissue culture treated

    • This compound stock solution (10 mM in DMSO)

    • Recombinant human VEGF (rhVEGF)

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • MTT solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed HUVECs into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.[8]

    • Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

    • Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 0.1 nM to 1 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound dilution).

    • After 24 hours, replace the medium with 100 µL of medium containing the different concentrations of this compound or vehicle control.

    • Incubate for 1 hour, then add rhVEGF to a final concentration of 20 ng/mL to all wells except for the negative control.[6]

    • Incubate the plate for another 48-72 hours.

    • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[9]

    • Carefully remove the medium and add 100 µL of MTT solubilization solution to each well.

    • Gently shake the plate to ensure complete dissolution of the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

This protocol details the procedure to analyze the inhibition of VEGF-induced VEGFR-2 phosphorylation by this compound.

  • Materials:

    • HUVECs

    • 6-well plates, tissue culture treated

    • This compound stock solution

    • rhVEGF

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

    • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2

    • Secondary antibody (HRP-conjugated)

    • Chemiluminescent substrate

  • Procedure:

    • Seed HUVECs in 6-well plates and grow to 80-90% confluency.

    • Serum-starve the cells for 18-24 hours.

    • Pre-treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle control for 1 hour.

    • Stimulate the cells with 50 ng/mL rhVEGF for 10-15 minutes at 37°C.

    • Wash the cells with ice-cold PBS and lyse the cells with lysis buffer.

    • Determine the protein concentration of the lysates.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against phospho-VEGFR-2 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate.

    • Strip the membrane and re-probe with an antibody against total VEGFR-2 as a loading control.

B. In Vivo Protocol

This protocol describes the establishment of a subcutaneous tumor xenograft model to evaluate the anti-tumor efficacy of this compound in vivo.

  • Materials:

    • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

    • Cancer cell line of interest (e.g., A375 melanoma, DLD-1 colon cancer)

    • Sterile PBS

    • Matrigel (optional)

    • This compound

    • Vehicle for oral administration (e.g., 0.5% carboxymethyl cellulose)

  • Procedure:

    • Culture the cancer cells to ~80% confluency.

    • Harvest the cells and resuspend them in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1-10 x 10^6 cells per 100-200 µL.[2]

    • Inject the cell suspension subcutaneously into the flank of the mice.

    • Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Randomize the mice into treatment and control groups.

    • Prepare this compound in the vehicle at the desired concentration (e.g., 5-20 mg/kg).[5][6]

    • Administer this compound or vehicle control to the mice daily via oral gavage.

    • Measure tumor volume (Volume = 0.5 x Length x Width²) and body weight 2-3 times per week.

    • Continue treatment for the duration of the study (e.g., 14-21 days).

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

Xenograft_Workflow start Start cell_prep Prepare Cancer Cell Suspension start->cell_prep implantation Subcutaneous Implantation into Mice cell_prep->implantation tumor_growth Allow Tumor Growth (100-200 mm³) implantation->tumor_growth randomization Randomize Mice into Groups tumor_growth->randomization treatment Daily Oral Administration (this compound or Vehicle) randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Analysis (Tumor Excision) monitoring->endpoint end End endpoint->end

Caption: Workflow for in vivo xenograft study.

Conclusion

This compound is a valuable research tool for studying the role of VEGFR-2-mediated angiogenesis in various biological systems. The protocols provided in this guide offer a framework for conducting robust in vitro and in vivo experiments to investigate the efficacy and mechanism of action of this potent inhibitor. Researchers should optimize these protocols based on their specific cell lines, animal models, and experimental objectives to generate reliable and reproducible data.

References

Application Notes and Protocols: Utilizing Ki8751 to Investigate Drug Resistance Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to using Ki8751, a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), in the study of acquired drug resistance mechanisms. Understanding how resistance to targeted therapies develops is crucial for the advancement of next-generation cancer therapeutics. This compound serves as a critical tool in elucidating the molecular and cellular adaptations that lead to reduced drug efficacy.

Introduction to this compound

This compound is a small molecule tyrosine kinase inhibitor (TKI) with high selectivity for VEGFR-2.[1][2] Angiogenesis, the formation of new blood vessels, is a hallmark of cancer, and the VEGF/VEGFR-2 signaling pathway is a key regulator of this process.[3][4] By inhibiting VEGFR-2, this compound effectively blocks VEGF-stimulated endothelial cell proliferation and can inhibit tumor growth in vivo.[5] Its potent and selective nature makes it an ideal research tool for dissecting the specific roles of VEGFR-2 in both normal physiology and disease, as well as for studying the mechanisms that arise to circumvent its inhibitory effects.

Core Application: Studying Acquired Resistance

A primary application of this compound is in the generation and characterization of drug-resistant cell lines. Continuous exposure of cancer or endothelial cells to this compound can lead to the selection of clones that have developed mechanisms to survive and proliferate despite the presence of the inhibitor. These resistant clones are invaluable models for:

  • Identifying novel resistance-conferring mutations.

  • Uncovering the activation of alternative signaling pathways.

  • Investigating changes in gene and protein expression profiles.

  • Developing strategies to overcome or prevent the emergence of resistance.

Quantitative Data Summary

The following tables summarize the key quantitative data associated with this compound's activity and the characteristics of resistance observed in experimental models.

Table 1: Kinase Inhibitory Profile of this compound

KinaseIC50 (nM)Reference
VEGFR-20.9[1][2]
c-Kit40[1][5]
PDGFRα67[1][5]
FGFR-2170[1][5]
EGFR>10,000
HGFR>10,000

Table 2: Characterization of this compound-Resistant Human Umbilical Vein Endothelial Cell (HUVEC) Clones

ParameterParental HUVECsThis compound-Resistant HUVEC ClonesReference
This compound Resistance 1x~10-fold higher[6][7][8]
VEGF-Mediated Proliferation Significant increaseAlmost complete absence[6][7][8]
VEGFR-2 mRNA Expression NormalLower[6][9]
VEGFR-2 Protein Expression NormalMarkedly down-regulated (in some clones)[6][9]
VEGF-Stimulated VEGFR-2 Phosphorylation PresentAbsent (in R5 clone)[6][7]
VEGF-Stimulated VEGFR-2 Dimerization PresentAbsent (in R5 clone)[7]
Inhibition of p-AKT by this compound (1 nM) ~50% inhibitionWeakened effect (>10-fold)[6][7]

Signaling Pathways and Resistance Mechanisms

Acquired resistance to this compound in endothelial cells has been shown to involve a fundamental shift away from dependence on the VEGFR-2 signaling pathway.[6][8] This "escape" is characterized by the downregulation of VEGFR-2 and a diminished response to VEGF stimulation.[6][7][8]

G cluster_0 VEGF/VEGFR-2 Signaling Pathway (Sensitive Cells) cluster_1 Mechanism of Resistance to this compound VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates AKT AKT VEGFR2->AKT Activates VEGFR2_down VEGFR-2 Downregulation (mRNA & Protein) PKC PKC PLCg->PKC ERK ERK PKC->ERK Proliferation Cell Proliferation Angiogenesis AKT->Proliferation ERK->Proliferation This compound This compound This compound->VEGFR2 Inhibits NoSignal Loss of VEGF-mediated Signaling VEGFR2_down->NoSignal Escape Escape from VEGFR-2 Signaling Dependency NoSignal->Escape

VEGF/VEGFR-2 signaling and the this compound resistance mechanism.

Experimental Protocols

The following are detailed protocols for key experiments used to study this compound resistance.

Protocol 1: Generation of this compound-Resistant Cell Lines

This protocol describes the generation of resistant HUVEC clones through continuous exposure to increasing concentrations of this compound.

Materials:

  • Parental HUVECs

  • Endothelial Cell Growth Medium (EGM-2)

  • This compound (stock solution in DMSO)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Phosphate Buffered Saline (PBS)

  • Cell culture flasks and plates

Procedure:

  • Culture parental HUVECs in EGM-2 medium.

  • Initiate treatment with a low concentration of this compound (e.g., IC10 concentration).

  • Continuously culture the cells in the presence of this compound, changing the medium every 2-3 days.

  • Once the cells become confluent and show signs of recovery, subculture them.

  • Gradually increase the concentration of this compound in a stepwise manner over several months.

  • After achieving significant resistance (e.g., survival at 10-fold the initial IC50), isolate single-cell clones by limiting dilution or cloning cylinders.

  • Expand the isolated clones and maintain them in a medium containing a constant concentration of this compound to ensure the stability of the resistant phenotype.

  • Periodically test the IC50 of the resistant clones to confirm the level of resistance compared to the parental cells.

G start Parental HUVECs expose Continuous exposure to low-dose this compound start->expose increase Gradual increase in this compound concentration expose->increase isolate Isolate single-cell clones increase->isolate expand Expand and characterize clones isolate->expand end Resistant Clones expand->end

Workflow for generating this compound-resistant cell lines.

Protocol 2: Growth Inhibition Assay (IC50 Determination)

This assay is used to quantify the concentration of this compound required to inhibit 50% of cell growth.

Materials:

  • Parental and resistant cells

  • 96-well plates (collagen type I coated for HUVECs)

  • Growth medium

  • This compound serial dilutions

  • Recombinant human VEGF (rhVEGF)

  • [³H]thymidine or other proliferation assay reagent (e.g., MTT, CellTiter-Glo®)

  • Beta counter or plate reader

Procedure:

  • Plate cells (e.g., 4,000 HUVECs/well) in a 96-well plate and allow them to attach for 24 hours.[1]

  • Replace the medium with a low-serum medium (e.g., DMEM with 0.1% FCS).

  • Add serial dilutions of this compound to the wells and incubate for 1 hour.[1]

  • Stimulate the cells with rhVEGF (e.g., 20 ng/mL).[1]

  • Incubate for 72 hours at 37°C.[1]

  • For [³H]thymidine incorporation, pulse the cells with 1 µCi/well of [³H]thymidine for the final 14 hours of incubation.[1]

  • Harvest the cells and measure the incorporated radioactivity using a beta counter.[1]

  • Calculate the percentage of growth inhibition for each this compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.

Protocol 3: Western Blot Analysis of VEGFR-2 and Downstream Signaling

This protocol is used to assess the phosphorylation status of VEGFR-2 and downstream signaling proteins like AKT.

Materials:

  • Parental and resistant cells

  • This compound

  • rhVEGF

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-p-VEGFR-2, anti-VEGFR-2, anti-p-AKT, anti-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • SDS-PAGE equipment and reagents

Procedure:

  • Culture cells to ~80-90% confluency.

  • Starve the cells in a low-serum medium for a few hours.

  • Treat the cells with the indicated concentrations of this compound for 3 hours.[7]

  • Stimulate the cells with rhVEGF (e.g., 10 ng/mL) for 10 minutes.[7]

  • Immediately place the plates on ice and wash the cells with ice-cold PBS.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantify band intensities and normalize to a loading control (e.g., β-actin).

Conclusion

This compound is an indispensable tool for investigating the mechanisms of resistance to VEGFR-2 targeted therapies. By utilizing the protocols and understanding the data presented in these application notes, researchers can effectively model acquired resistance, identify key molecular changes, and explore novel strategies to improve the durability of anti-angiogenic treatments in cancer. The observed "escape" from VEGFR-2 dependency in resistant cells highlights the adaptability of cellular signaling networks and underscores the need for combination therapies that can address these bypass mechanisms.[6][8]

References

Troubleshooting & Optimization

troubleshooting Ki8751 solubility issues in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the VEGFR-2 inhibitor, Ki8751.

Frequently Asked Questions (FAQs)

1. What is the best solvent for dissolving this compound?

This compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2][3][4] It is considered insoluble in water and ethanol.[2][3][4] For in vitro experiments, it is recommended to prepare a high-concentration stock solution in fresh, anhydrous DMSO.[4]

2. I'm seeing precipitation when I add my this compound DMSO stock to my aqueous cell culture medium. What is happening and how can I prevent this?

This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent like DMSO is rapidly diluted into an aqueous solution where it is poorly soluble.[5]

Several factors can contribute to this precipitation:

  • High Final Concentration: The final concentration of this compound in your culture medium may be exceeding its aqueous solubility limit.

  • Rapid Dilution: Adding a concentrated DMSO stock directly to a large volume of media can cause a rapid solvent exchange, leading to precipitation.[5]

  • Low Temperature of Media: Adding the compound to cold media can decrease its solubility.[5]

To prevent precipitation, consider the following troubleshooting steps:

  • Decrease the Final Concentration: Determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test.

  • Perform Serial Dilutions: Instead of adding the concentrated stock directly, perform an intermediate dilution of the DMSO stock in pre-warmed (37°C) culture medium. Add the compound dropwise while gently vortexing.[5]

  • Use Pre-warmed Media: Always use cell culture media that has been pre-warmed to 37°C.[5]

  • Lower the Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, if possible, while still maintaining solubility.[6]

Below is a troubleshooting workflow to address precipitation issues:

G cluster_0 Troubleshooting this compound Precipitation start Precipitation Observed in Aqueous Solution check_solubility Is the final concentration too high? start->check_solubility reduce_conc Decrease final concentration check_solubility->reduce_conc Yes check_dilution Was the dilution too rapid? check_solubility->check_dilution No reduce_conc->check_dilution serial_dilution Perform serial dilutions in pre-warmed media check_dilution->serial_dilution Yes check_temp Was the media cold? check_dilution->check_temp No serial_dilution->check_temp warm_media Use pre-warmed (37°C) media check_temp->warm_media Yes solution_clear Solution is clear check_temp->solution_clear No warm_media->solution_clear

A flowchart for troubleshooting this compound precipitation.

3. What is the recommended storage condition for this compound stock solutions?

After reconstituting this compound in DMSO, it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4][7] Stock solutions are generally stable for up to 6 months at -20°C.

Data Presentation

Table 1: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)Solubility
DMSO33.33 - 5371.00 - 112.9Soluble[1][4][7]
Water--Insoluble[2][3][4]
Ethanol--Insoluble[2][3][4]

Note: The solubility in DMSO may vary slightly between batches. Using fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[4]

Table 2: Inhibitory Activity of this compound

TargetIC₅₀ (nM)
VEGFR-20.9[1][2][3][4]
c-Kit40[2][4]
PDGFRα67[2][4]
FGFR-2170[2][4]
EGFR>10,000[1][4]
HGFR>10,000[1][4]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder (MW: 469.41 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Weighing: Carefully weigh out the desired amount of this compound powder. For 1 mg of this compound, you will need approximately 213 µL of DMSO to make a 10 mM stock solution.

  • Dissolution: Add the appropriate volume of DMSO to the vial containing the this compound powder.

  • Mixing: Tightly cap the vial and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. If the compound does not fully dissolve, you can sonicate the vial in a water bath for 5-10 minutes.[6] Gentle warming to 37°C may also aid in dissolution.[6]

  • Storage: Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[4][6]

Protocol 2: Dilution of this compound for Cell-Based Assays

This protocol provides a general guideline for diluting the this compound DMSO stock into aqueous cell culture media to minimize precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Pre-warmed (37°C) complete cell culture medium

  • Sterile microcentrifuge tubes

Procedure:

  • Intermediate Dilution: Prepare an intermediate dilution of the this compound stock solution in pre-warmed cell culture medium. For example, to achieve a final concentration of 100 nM, you can first dilute the 10 mM stock 1:100 in pre-warmed media to get a 100 µM intermediate solution.

  • Final Dilution: Add the desired volume of the intermediate solution to your cell culture plate. For instance, add 1 µL of the 100 µM intermediate solution to 1 mL of media in a well to get a final concentration of 100 nM.

  • Mixing: Gently mix the contents of the well by pipetting up and down or by gently swirling the plate.

  • Visual Inspection: Visually inspect the media for any signs of precipitation immediately after dilution and after incubation.

Signaling Pathway

This compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase.[1][2][3][4] Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating downstream signaling cascades that are crucial for angiogenesis, cell proliferation, and survival.[8][9] this compound inhibits the tyrosine kinase activity of VEGFR-2, thereby blocking these downstream pathways.[10]

G cluster_0 This compound Mechanism of Action cluster_1 Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 P-VEGFR-2 (Autophosphorylation) VEGFR2->P_VEGFR2 Dimerization & This compound This compound This compound->VEGFR2 Inhibits PI3K PI3K P_VEGFR2->PI3K RAS RAS P_VEGFR2->RAS Akt Akt PI3K->Akt Proliferation Cell Proliferation, Survival, Angiogenesis Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

This compound inhibits VEGFR-2 signaling.

References

Technical Support Center: Addressing Off-Target Effects of Ki8751 on c-Kit and PDGFRα

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the off-target effects of the kinase inhibitor Ki8751 on c-Kit and PDGFRα.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary and off-target activities?

A1: this compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase. While highly selective for VEGFR-2, it also exhibits inhibitory activity against other receptor tyrosine kinases, notably c-Kit and Platelet-Derived Growth Factor Receptor α (PDGFRα), at higher concentrations.

Q2: What are the typical concentrations at which this compound inhibits VEGFR-2, c-Kit, and PDGFRα?

A2: The inhibitory potency of this compound varies significantly between its primary target and off-targets. The half-maximal inhibitory concentrations (IC50) are summarized in the table below. It is crucial to use a concentration of this compound that is sufficient to inhibit VEGFR-2 without significantly affecting c-Kit and PDGFRα, unless the experimental design intends to inhibit these kinases as well.

Q3: My cells are showing a phenotype that is not consistent with VEGFR-2 inhibition after this compound treatment. Could this be due to off-target effects?

A3: Yes, if the observed cellular response does not align with the known functions of VEGFR-2 signaling, it is possible that the phenotype is a result of this compound inhibiting c-Kit or PDGFRα.[1][2] This is more likely to occur at higher concentrations of the inhibitor. To investigate this, it is recommended to perform experiments to assess the phosphorylation status of c-Kit and PDGFRα in your cells upon this compound treatment.

Q4: How can I distinguish between on-target (VEGFR-2) and off-target (c-Kit, PDGFRα) effects of this compound in my experiments?

A4: Distinguishing between on-target and off-target effects is critical for the correct interpretation of your results.[2] Key strategies include:

  • Dose-response studies: Use a range of this compound concentrations. On-target effects should be observed at lower concentrations, while off-target effects will likely appear at higher concentrations, corresponding to the IC50 values.

  • Use of structurally different inhibitors: Employ another specific VEGFR-2 inhibitor with a different chemical structure. If the observed phenotype is reproduced, it is more likely to be an on-target effect.

  • Genetic approaches: Use techniques like siRNA or CRISPR/Cas9 to knock down the expression of VEGFR-2, c-Kit, or PDGFRα individually. This can help to confirm which receptor is responsible for the observed phenotype.[3][4]

  • Rescue experiments: In cells where the target is knocked down, the phenotype should be absent. A rescue experiment involves re-introducing the target to see if the phenotype reappears.

Data Presentation

Table 1: Inhibitory Potency (IC50) of this compound against VEGFR-2, c-Kit, and PDGFRα

Kinase TargetIC50 (nM)Selectivity vs. VEGFR-2
VEGFR-20.9-
c-Kit40~44-fold less sensitive
PDGFRα67~74-fold less sensitive

Data compiled from publicly available sources.

Troubleshooting Guides

Scenario 1: Unexpected Cell Viability/Proliferation Results

  • Issue: You observe a significant decrease in cell viability or proliferation at a this compound concentration that is much higher than its IC50 for VEGFR-2.

  • Possible Cause: The observed effect may be due to the inhibition of c-Kit or PDGFRα, both of which can play roles in cell survival and proliferation in certain cell types.

  • Troubleshooting Steps:

    • Confirm Target Expression: Verify that your cell line expresses VEGFR-2, c-Kit, and PDGFRα at the protein level using Western blot or flow cytometry.

    • Perform a Dose-Response Curve: Treat your cells with a wide range of this compound concentrations (e.g., 0.1 nM to 10 µM) and determine the IC50 for the effect on cell viability. Compare this IC50 to the known IC50s for VEGFR-2, c-Kit, and PDGFRα.

    • Assess Off-Target Phosphorylation: Treat cells with the effective concentration of this compound and perform a Western blot to check the phosphorylation status of c-Kit and PDGFRα. A decrease in phosphorylation of these receptors would indicate an off-target effect.

    • Use a More Selective Inhibitor: As a control, use a highly selective VEGFR-2 inhibitor (if available) to see if it recapitulates the observed phenotype.

Scenario 2: Ambiguous Downstream Signaling Results

  • Issue: You are analyzing downstream signaling pathways (e.g., MAPK/ERK, PI3K/Akt) after this compound treatment and the results are difficult to interpret or do not align with expected VEGFR-2 signaling.

  • Possible Cause: c-Kit and PDGFRα share some downstream signaling pathways with VEGFR-2.[5][6] Inhibition of these off-targets could be confounding your results.

  • Troubleshooting Steps:

    • Pathway Analysis: Carefully map the known downstream signaling pathways of all three receptors (see diagrams below).

    • Phospho-Receptor Analysis: Perform Western blots to specifically measure the phosphorylation levels of VEGFR-2, c-Kit, and PDGFRα at the same this compound concentration used for the downstream signaling analysis. This will help you correlate the inhibition of specific receptors with the observed changes in downstream pathways.

    • Time-Course Experiment: Analyze the phosphorylation of the receptors and downstream effectors at different time points after this compound treatment. The kinetics of inhibition may differ between the on- and off-targets.

    • Knockdown Experiments: Use siRNA or CRISPR to individually silence VEGFR-2, c-Kit, and PDGFRα. This will allow you to dissect which receptor is responsible for the activation of specific downstream signaling molecules in your system.

Experimental Protocols

Protocol 1: Western Blot Analysis of Receptor Phosphorylation

This protocol describes how to assess the phosphorylation status of VEGFR-2, c-Kit, and PDGFRα in response to this compound treatment.

Materials:

  • Cell line of interest

  • This compound

  • Appropriate cell culture medium and supplements

  • Ligands for receptor activation (e.g., VEGF, SCF, PDGF-AA)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175), anti-VEGFR-2, anti-phospho-c-Kit (Tyr719), anti-c-Kit, anti-phospho-PDGFRα (Tyr849), anti-PDGFRα, and a loading control (e.g., anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment: Plate cells and grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal receptor phosphorylation.

  • Inhibitor Treatment: Pre-treat cells with various concentrations of this compound (or vehicle control) for 1-2 hours.

  • Ligand Stimulation: Stimulate the cells with the appropriate ligand (e.g., VEGF for VEGFR-2, SCF for c-Kit, PDGF-AA for PDGFRα) for a short period (e.g., 5-15 minutes) to induce receptor phosphorylation.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total receptor proteins. Normalize the phospho-protein signal to the total protein signal to determine the extent of inhibition.

Protocol 2: Cell-Based Kinase Activity Assay

This protocol provides a general framework for measuring the activity of c-Kit or PDGFRα in a cellular context in the presence of this compound. This can be adapted from commercially available kinase assay kits.[7][8]

Materials:

  • Cell line engineered to express the kinase of interest (e.g., Ba/F3 cells) or a cell line with endogenous expression.

  • This compound

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • White, opaque 96-well plates

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density.

  • Compound Addition: Add serial dilutions of this compound to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C.

  • Cell Viability Measurement: Add the cell viability reagent to each well according to the manufacturer's instructions.

  • Data Acquisition: Measure the luminescence or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the results as a dose-response curve to determine the IC50 of this compound for inhibiting the growth of cells dependent on c-Kit or PDGFRα activity.

Mandatory Visualization

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCg VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates This compound This compound This compound->VEGFR2 Inhibits PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Proliferation PKC->Proliferation Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Migration ERK->Migration

Caption: VEGFR-2 Signaling Pathway and this compound Inhibition.

cKit_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space SCF SCF c-Kit c-Kit SCF->c-Kit Binds PI3K PI3K c-Kit->PI3K Activates Ras Ras c-Kit->Ras Activates STATs STATs c-Kit->STATs Activates This compound (High Conc.) This compound (High Conc.) This compound (High Conc.)->c-Kit Inhibits Akt Akt PI3K->Akt Raf Raf Ras->Raf Differentiation Differentiation STATs->Differentiation Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Caption: c-Kit Signaling Pathway and Off-Target Inhibition.

PDGFRa_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space PDGF PDGF PDGFRa PDGFRa PDGF->PDGFRa Binds PI3K PI3K PDGFRa->PI3K Activates Ras Ras PDGFRa->Ras Activates STATs STATs PDGFRa->STATs Activates PLCg PLCg PDGFRa->PLCg Activates This compound (High Conc.) This compound (High Conc.) This compound (High Conc.)->PDGFRa Inhibits Akt Akt PI3K->Akt Raf Raf Ras->Raf Proliferation Proliferation STATs->Proliferation Migration Migration PLCg->Migration Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: PDGFRα Signaling Pathway and Off-Target Inhibition.

Experimental_Workflow Start Start Observe_Phenotype Observe Unexpected Phenotype with this compound Start->Observe_Phenotype Dose_Response Perform Dose-Response (Phenotype vs. IC50s) Observe_Phenotype->Dose_Response Check_Phosphorylation Western Blot for p-VEGFR2, p-c-Kit, and p-PDGFRα Dose_Response->Check_Phosphorylation Decision Off-Target Inhibition? Check_Phosphorylation->Decision On_Target Phenotype likely On-Target (VEGFR-2) Decision->On_Target No Off_Target Phenotype likely Off-Target (c-Kit/PDGFRα) Decision->Off_Target Yes Conclusion Conclusion On_Target->Conclusion Further_Validation Further Validation: - siRNA/CRISPR Knockdown - Use of alternative inhibitors Off_Target->Further_Validation Further_Validation->Conclusion

Caption: Experimental Workflow for Investigating Off-Target Effects.

References

Technical Support Center: Overcoming Inconsistent Results in Ki8751 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Ki8751, a potent and selective VEGFR-2 inhibitor. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and troubleshoot inconsistent results in experiments utilizing this compound. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to ensure the reliability and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1] It functions by competing with ATP for the binding site in the kinase domain of VEGFR-2, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways involved in angiogenesis, cell proliferation, and survival.[2]

Q2: What is the selectivity profile of this compound?

A2: this compound is highly selective for VEGFR-2. However, it also exhibits some inhibitory activity against other tyrosine kinases, including c-Kit, Platelet-Derived Growth Factor Receptor α (PDGFRα), and Fibroblast Growth Factor Receptor 2 (FGFR-2), but at significantly higher concentrations.[1][3] It shows minimal activity against other kinases like EGFR and HGFR.[1]

Q3: How should I prepare and store this compound stock solutions?

A3: this compound is soluble in DMSO at concentrations up to 50 mg/mL. It is practically insoluble in water and ethanol.[4] For consistent results, it is crucial to prepare a high-concentration stock solution (e.g., 10-20 mM) in anhydrous, high-purity DMSO.[5] Store this stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and prevent degradation from moisture absorption by DMSO.[6][7][8]

Q4: What are the common downstream signaling pathways affected by this compound?

A4: By inhibiting VEGFR-2, this compound primarily affects the activation of downstream pathways crucial for endothelial cell function. These include the PLCγ-PKC-MAPK pathway, which is involved in cell proliferation, and the PI3K-Akt pathway, which regulates cell survival.[1][9][10]

Troubleshooting Guides

Issue 1: High Variability in IC50 Values Across Experiments

Inconsistent half-maximal inhibitory concentration (IC50) values are a frequent challenge. This variability can often be traced back to issues with compound handling, experimental setup, or cell culture conditions.

Possible Causes and Solutions

Possible Cause Recommended Solution
Compound Precipitation This compound is poorly soluble in aqueous solutions. When diluting the DMSO stock in cell culture media, localized high concentrations can cause precipitation. To mitigate this, pre-warm the media to 37°C and add the DMSO stock dropwise while gently vortexing. Ensure the final DMSO concentration is low and consistent across all wells (typically <0.5%). Visually inspect for any precipitate before adding to cells.[5]
Inconsistent Cell Seeding Uneven cell numbers per well will lead to variability in assay readouts. Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes and consider gently rocking the plate after seeding to ensure even distribution.[11]
Edge Effects Wells on the perimeter of a microplate are prone to evaporation, which can concentrate this compound and affect cell growth. To minimize this, fill the outer wells with sterile PBS or media without cells and do not use them for experimental data points.[12]
Variable Incubation Times The timing of this compound addition and the total incubation period should be strictly consistent across all plates and experiments to ensure comparable results.
Cell Passage Number and Health Use cells with a consistent and low passage number. High passage numbers can lead to genetic drift and altered drug sensitivity. Regularly check for mycoplasma contamination and ensure cells are in the exponential growth phase at the time of treatment.[13][14]

Logical Troubleshooting Workflow for Inconsistent IC50 Values

Caption: A step-by-step workflow for troubleshooting inconsistent IC50 values in this compound experiments.

Issue 2: Lack of Expected Inhibition of Downstream Signaling

Observing no significant decrease in the phosphorylation of downstream targets like ERK or Akt in Western blot analysis can be perplexing. This often points to issues with the experimental conditions or the biological system itself.

Possible Causes and Solutions

Possible Cause Recommended Solution
Suboptimal Ligand Stimulation To observe a clear decrease in phosphorylation, the VEGFR-2 pathway must first be robustly activated. Serum-starve the cells for an appropriate period (e.g., 4-24 hours) to reduce basal signaling, then stimulate with an optimal concentration of VEGF (e.g., 20-100 ng/mL) for a short duration (e.g., 10-30 minutes) before cell lysis.[6]
Incorrect Timing of Cell Lysis The inhibition of VEGFR-2 phosphorylation can be rapid. Perform a time-course experiment, collecting cell lysates at various time points (e.g., 15 min, 1 hr, 4 hrs) after this compound treatment and VEGF stimulation to determine the optimal window for observing maximal inhibition.
Insufficient this compound Concentration The effective concentration of this compound can be influenced by binding to serum proteins in the culture medium.[15][16][17] If your assay requires serum, you may need to use a higher concentration of this compound than what is suggested by biochemical assays. Perform a dose-response experiment to determine the optimal inhibitory concentration in your specific cell-based assay.
Inactive this compound Improper storage or multiple freeze-thaw cycles can lead to the degradation of this compound. Use a fresh aliquot from a properly stored stock solution.
Cell Line Resistance The chosen cell line may have intrinsic or acquired resistance to VEGFR-2 inhibition, potentially through the activation of bypass signaling pathways.[18] Confirm that your cell line expresses sufficient levels of VEGFR-2 and is dependent on this pathway for signaling.

Experimental Workflow for Assessing Downstream Signaling Inhibition

Start Seed Cells Starve Serum Starve Cells (e.g., 4-24h) Start->Starve Treat Pre-treat with this compound (Dose-response) Starve->Treat Stimulate Stimulate with VEGF (e.g., 15-30 min) Treat->Stimulate Lyse Lyse Cells Stimulate->Lyse WB Western Blot for p-VEGFR2, p-ERK, p-Akt Lyse->WB Analyze Analyze Phosphorylation Levels WB->Analyze

Caption: A typical experimental workflow to assess the inhibitory effect of this compound on VEGFR-2 downstream signaling.

Issue 3: Unexpected Cellular Phenotypes or Off-Target Effects

Sometimes, this compound may induce cellular effects that are not readily explained by VEGFR-2 inhibition alone. This could be due to its known off-target activities or other confounding factors.

Possible Causes and Solutions

Possible Cause Recommended Solution
Off-Target Kinase Inhibition At higher concentrations, this compound can inhibit c-Kit, PDGFRα, and FGFR-2.[1][3] If your cell model expresses these kinases, the observed phenotype could be a composite of inhibiting multiple targets. Use the lowest effective concentration of this compound that inhibits VEGFR-2 to minimize off-target effects. Consider using a secondary inhibitor with a different selectivity profile to confirm that the phenotype is specific to VEGFR-2 inhibition.[19][20]
Solvent (DMSO) Toxicity High concentrations of DMSO can be toxic to cells and can influence experimental outcomes. Ensure the final DMSO concentration is consistent across all wells, including vehicle controls, and is kept at a non-toxic level (e.g., <0.5%).
Interaction with Assay Reagents In some cell viability assays, the chemical structure of the inhibitor can interfere with the assay chemistry itself, leading to false-positive or false-negative results.[11] If you are using a metabolic assay (e.g., MTT, AlamarBlue) and observe unexpected results, validate your findings with an alternative method that measures a different cellular parameter, such as an ATP-based assay (e.g., CellTiter-Glo) or direct cell counting.[11][14]

VEGFR-2 Signaling Pathway and this compound Inhibition

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 Binds & Activates This compound This compound This compound->VEGFR2 Inhibits PKC PKC PLCg->PKC MAPK MAPK (ERK) PKC->MAPK Proliferation Cell Proliferation MAPK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: Simplified diagram of the VEGFR-2 signaling pathway and the inhibitory action of this compound.

This technical support guide provides a framework for identifying and resolving common issues that can lead to inconsistent results in this compound experiments. By systematically addressing these potential sources of variability, researchers can enhance the quality and reliability of their data.

References

Technical Support Center: Managing Ki8751 Stability in Long-Term Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Ki8751, a potent VEGFR-2 inhibitor, in long-term cell culture experiments. Our resources include troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the consistent and reliable performance of this compound in your studies.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the stability and handling of this compound.

Q1: How should I prepare and store stock solutions of this compound?

A1: this compound is soluble in DMSO. It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous, sterile DMSO. To maintain stability, aliquot the stock solution into single-use volumes and store at -20°C for up to one month or -80°C for up to one year.[1][2] Avoid repeated freeze-thaw cycles.[1] When preparing working solutions, ensure the final DMSO concentration in your cell culture medium is low (typically <0.1%) to prevent solvent-induced cytotoxicity.

Q2: What is the stability of this compound in cell culture medium?

Q3: How often should I replace the medium containing this compound in a long-term experiment?

A3: The frequency of media changes will depend on the stability of this compound in your specific cell culture system. If you observe a decrease in the inhibitor's effect over time, more frequent media changes (e.g., every 24-48 hours) with freshly diluted this compound may be necessary to maintain a consistent effective concentration.[5]

Q4: What are the visual signs of this compound precipitation in cell culture?

A4: this compound precipitation may appear as fine, needle-like crystals or a general cloudiness in the cell culture medium, particularly at higher concentrations. It is advisable to visually inspect your culture vessels under a microscope after adding the compound. If precipitation is observed, consider preparing a fresh dilution or using a lower concentration.

Troubleshooting Guide

This guide provides solutions to common problems encountered during long-term cell culture experiments with this compound.

Problem Possible Cause(s) Suggested Solution(s)
Diminished or inconsistent inhibitory effect of this compound over time. 1. Degradation of this compound: The compound may be unstable in the cell culture medium at 37°C over extended periods. 2. Cellular Metabolism: Cells may metabolize and inactivate this compound. 3. Development of Cellular Resistance: Prolonged exposure may lead to the selection of resistant cell populations.1. Assess Stability: Perform a stability study of this compound in your specific cell culture medium (see Experimental Protocols). 2. Replenish this compound: Increase the frequency of media changes with freshly prepared this compound. 3. Verify Target Engagement: At different time points, lyse the cells and perform a Western blot to check the phosphorylation status of VEGFR-2 to confirm target inhibition.
Precipitation of this compound in the cell culture medium. 1. Poor Solubility: The concentration of this compound may exceed its solubility limit in the aqueous medium. 2. Interaction with Media Components: Components in the serum or media may be causing the compound to precipitate.1. Lower the Concentration: Use a lower working concentration of this compound if experimentally feasible. 2. Optimize Dissolution: Ensure the DMSO stock solution is fully dissolved before diluting it into the medium. Gentle vortexing of the diluted solution can help. 3. Test Different Media/Serum: If the problem persists, test the solubility of this compound in different media formulations or with varying serum concentrations.
High variability in results between experiments. 1. Inconsistent Stock Solution: Degradation or precipitation of the stock solution. 2. Inconsistent Dosing: Pipetting errors or inconsistent timing of media changes. 3. Cell Passage Number: Different cell passages may exhibit varying sensitivity to the inhibitor.1. Fresh Stock Solutions: Prepare fresh stock solutions from powder for each set of experiments or use freshly thawed aliquots. 2. Standardize Procedures: Maintain a consistent protocol for media changes and inhibitor addition. 3. Use Consistent Cell Passages: Use cells within a defined passage number range for all experiments.

Quantitative Data Summary

The following table summarizes the key inhibitory concentrations (IC50) of this compound against various kinases. This information is crucial for designing experiments with appropriate concentrations to ensure target specificity.

Kinase Target IC50 (nM) Selectivity vs. VEGFR-2
VEGFR-2 0.9 -
c-Kit40~44-fold
PDGFRα67~74-fold
FGFR-2170~189-fold
EGFR, HGFR, InsR>10,000>11,000-fold

Data compiled from multiple sources.[2][3][6][7][8]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Cell Culture Medium

Objective: To determine the stability of this compound in a specific cell culture medium over time at 37°C.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile cell culture medium (with and without serum)

  • Sterile microcentrifuge tubes

  • Incubator (37°C, 5% CO2)

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) system

Methodology:

  • Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.

  • Prepare Working Solution: Dilute the this compound stock solution in your cell culture medium (e.g., DMEM with 10% FBS) to your desired final working concentration (e.g., 1 µM). Ensure the final DMSO concentration is below 0.1%.

  • Incubation: Aliquot the this compound-containing medium into sterile microcentrifuge tubes. Incubate the tubes at 37°C in a 5% CO2 incubator.

  • Time Points: At designated time points (e.g., 0, 8, 24, 48, 72 hours), remove one aliquot for each condition and immediately store it at -80°C to halt any further degradation. The 0-hour time point serves as the baseline.

  • Sample Analysis: Analyze the concentration of the parent this compound compound in all samples using a validated HPLC-MS method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample. This will provide an estimate of the compound's half-life in your specific culture conditions.

Visualizations

Signaling Pathway of this compound Action

Ki8751_Pathway This compound Inhibition of VEGFR-2 Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation This compound This compound This compound->VEGFR2 Inhibits ATP ATP ATP->P_VEGFR2 Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P_VEGFR2->Downstream Activates Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response Leads to

Caption: this compound inhibits VEGFR-2 signaling by blocking autophosphorylation.

Experimental Workflow for Stability Assessment

Stability_Workflow Workflow for Assessing this compound Stability cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_stock Prepare 10 mM This compound Stock in DMSO prep_working Dilute to Working Conc. in Cell Culture Medium prep_stock->prep_working incubate Incubate at 37°C, 5% CO2 prep_working->incubate time_points Collect Aliquots at 0, 8, 24, 48, 72 hours incubate->time_points store Store Samples at -80°C time_points->store hplc Analyze by HPLC-MS store->hplc calculate Calculate % Remaining vs. Time 0 hplc->calculate

Caption: A step-by-step workflow for determining the stability of this compound.

Troubleshooting Logic for Diminished Activity

Troubleshooting_Logic Troubleshooting Diminished this compound Activity start Problem: Diminished this compound Activity check_stability Is this compound stable in media for the experiment duration? start->check_stability check_concentration Is the concentration correct and sufficient? check_stability->check_concentration Yes solution_stability Solution: Increase media change frequency with fresh this compound. check_stability->solution_stability No check_cells Are the cells healthy and within the optimal passage number? check_concentration->check_cells Yes solution_concentration Solution: Verify stock concentration and dilution calculations. check_concentration->solution_concentration No solution_cells Solution: Use a fresh vial of cells and standardize passage number. check_cells->solution_cells No end Re-evaluate Experiment check_cells->end Yes solution_stability->end solution_concentration->end solution_cells->end

Caption: A logical approach to troubleshooting reduced this compound efficacy.

References

Technical Support Center: Improving the Efficacy of Ki8751 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vivo efficacy of Ki8751, a potent and selective VEGFR-2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1][2][3][4] By inhibiting VEGFR-2, this compound blocks the downstream signaling pathways that are crucial for angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis.[2][3]

Q2: What are the known off-targets for this compound?

A2: While highly selective for VEGFR-2, this compound can also inhibit other tyrosine kinases at higher concentrations, including c-Kit, Platelet-Derived Growth Factor Receptor α (PDGFRα), and Fibroblast Growth Factor Receptor 2 (FGFR-2).[2][3][4] It is important to consider these off-target effects when interpreting experimental results.

Q3: What is a typical effective dose for this compound in mouse xenograft models?

A3: Oral administration of this compound at a dose of 5 mg/kg has been shown to cause significant tumor growth inhibition in various human tumor xenograft models in nude mice, including glioma, stomach, lung, colon, and melanoma.[1]

Q4: How should I prepare this compound for oral administration in mice?

A4: this compound is soluble in DMSO.[5] A common method for preparing an oral formulation is to first dissolve this compound in DMSO to create a stock solution. This stock solution is then further diluted with a vehicle such as corn oil to the final desired concentration for dosing.[5] It is recommended to prepare the final dosing solution fresh for each use.

Q5: What is the expected stability of this compound solutions?

A5: Stock solutions of this compound in DMSO can be stable for up to 6 months when stored at -20°C.[3] However, the stability of the final dosing formulation in vehicles like corn oil may be shorter, and it is best practice to prepare these solutions fresh.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Poor or inconsistent tumor growth inhibition. 1. Suboptimal Formulation/Solubility: The compound may be precipitating out of the dosing vehicle, leading to inconsistent dosing. 2. Inadequate Dose or Schedule: The dose may be too low or the dosing frequency insufficient to maintain therapeutic concentrations. 3. Drug Instability: The compound may be degrading in the formulation. 4. Tumor Model Resistance: The chosen xenograft model may be inherently resistant to VEGFR-2 inhibition.1. Optimize Formulation: Ensure complete dissolution of this compound in DMSO before adding to the final vehicle. Sonication may aid in dissolution. Prepare fresh dosing solutions daily. 2. Dose Escalation/Schedule Optimization: Perform a dose-response study to determine the optimal dose for your specific model. Consider increasing the dosing frequency if pharmacokinetic data suggests a short half-life. 3. Verify Compound Integrity: Confirm the purity and integrity of your this compound stock. 4. Select Appropriate Model: Choose a tumor model with known dependence on the VEGF/VEGFR-2 signaling pathway.
Observed Toxicity or Adverse Events (e.g., weight loss, lethargy). 1. Dose Too High: The administered dose may be exceeding the maximum tolerated dose (MTD). 2. Off-Target Effects: Toxicity may be due to the inhibition of other kinases. 3. Vehicle Toxicity: The dosing vehicle itself may be causing adverse effects.1. Dose De-escalation: Reduce the dose of this compound. 2. Monitor Off-Target Related Biomarkers: If possible, assess biomarkers related to known off-targets (e.g., c-Kit, PDGFRα). 3. Vehicle Control Group: Ensure you have a control group that receives only the vehicle to rule out its contribution to toxicity.
High variability in tumor response within the same treatment group. 1. Inconsistent Dosing: Inaccurate oral gavage technique or precipitation of the compound can lead to variable dosing. 2. Tumor Heterogeneity: The inherent biological variability of the tumors can lead to different growth rates and responses. 3. Animal Health: Underlying health issues in some animals can affect their response to treatment.1. Refine Dosing Technique: Ensure all personnel are proficient in oral gavage. Prepare fresh, homogenous dosing solutions. 2. Increase Group Size: A larger number of animals per group can help to mitigate the impact of individual tumor variability on the overall results. 3. Monitor Animal Health: Closely monitor the health of all animals throughout the study.
Tumor regrowth after an initial response. 1. Acquired Resistance: The tumor cells may have developed resistance to this compound. This can occur through various mechanisms, such as the activation of alternative pro-angiogenic pathways.1. Pharmacodynamic Analysis: Analyze tumors for changes in the VEGFR-2 signaling pathway and potential upregulation of alternative pathways. 2. Combination Therapy: Consider combining this compound with an inhibitor of a potential escape pathway.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

TargetIC50 (nM)
VEGFR-20.9[1][3]
c-Kit40[1][3]
PDGFRα67[1][3]
FGFR-2170[3]
EGFR, HGFR, InsulinR>10,000[1]

Table 2: In Vivo Efficacy of this compound in Human Tumor Xenograft Models

Tumor ModelHostDose and RouteOutcome
GL07 (Glioma)Nude Mice5 mg/kg, p.o., dailySignificant tumor growth inhibition[1]
St-4 (Stomach)Nude Mice5 mg/kg, p.o., dailySignificant tumor growth inhibition[1]
LC6 (Lung)Nude Mice5 mg/kg, p.o., dailySignificant tumor growth inhibition[1]
DLD-1 (Colon)Nude Mice5 mg/kg, p.o., dailySignificant tumor growth inhibition[1]
A375 (Melanoma)Nude Mice5 mg/kg, p.o., dailySignificant tumor growth inhibition[1]

Experimental Protocols

Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model

1. Cell Culture and Animal Model:

  • Culture a human cancer cell line known to be sensitive to VEGFR-2 inhibition (e.g., LC6 lung carcinoma) under standard sterile conditions.
  • Use female athymic nude mice, 6-8 weeks old.

2. Tumor Implantation:

  • Harvest cancer cells during their logarithmic growth phase.
  • Resuspend the cells in sterile, serum-free medium or PBS at a concentration of 5 x 10^7 cells/mL.
  • Subcutaneously inject 0.1 mL of the cell suspension into the right flank of each mouse.

3. Tumor Growth Monitoring and Group Randomization:

  • Monitor tumor growth regularly by measuring the length and width of the tumors with calipers.
  • Calculate tumor volume using the formula: (Length x Width²)/2.
  • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group) with similar average tumor volumes.

4. This compound Formulation and Administration:

  • Stock Solution: Prepare a 25 mg/mL stock solution of this compound in 100% DMSO.
  • Dosing Solution (for a 5 mg/kg dose): For a 20g mouse, the required dose is 0.1 mg. To administer this in a volume of 100 µL, the final concentration of the dosing solution should be 1 mg/mL. To prepare 1 mL of this solution, add 40 µL of the 25 mg/mL stock solution to 960 µL of corn oil. Vortex thoroughly to ensure a homogenous suspension. Prepare this solution fresh daily.
  • Administer the dosing solution or vehicle control (4% DMSO in corn oil) to the respective groups via oral gavage once daily.

5. Data Collection and Endpoints:

  • Measure tumor volume and body weight 2-3 times per week.
  • The primary endpoint is tumor growth inhibition (TGI).
  • The study can be concluded when the mean tumor volume in the control group reaches a predetermined size (e.g., 1500-2000 mm³) or after a specified duration (e.g., 14-21 days).
  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker assessment).

Protocol 2: Pharmacodynamic Biomarker Assessment - CD31 Immunohistochemistry for Microvessel Density

1. Tissue Preparation:

  • Fix the excised tumors in 10% neutral buffered formalin and embed in paraffin.
  • Cut 3-5 µm thick sections and mount them on charged slides.

2. Deparaffinization and Rehydration:

  • Bake the slides at 60°C for at least 30 minutes.
  • Deparaffinize the sections in xylene (3 changes, 5 minutes each).
  • Rehydrate through a graded series of ethanol (B145695) (100% twice, 95% twice) and then in deionized water.

3. Antigen Retrieval:

  • Perform heat-induced epitope retrieval (HIER) by incubating the slides in a citrate (B86180) buffer (pH 6.0) at 95-100°C for 20-30 minutes.
  • Allow the slides to cool to room temperature.

4. Immunohistochemical Staining:

  • Wash the slides with PBS.
  • Block endogenous peroxidase activity with a 3% hydrogen peroxide solution for 10-15 minutes.
  • Wash with PBS.
  • Block non-specific binding with a blocking serum for 30 minutes.
  • Incubate the sections with a primary antibody against CD31 (a marker for endothelial cells) overnight at 4°C.
  • Wash with PBS.
  • Incubate with a biotinylated secondary antibody for 30-60 minutes at room temperature.
  • Wash with PBS.
  • Incubate with an avidin-biotin-peroxidase complex (ABC) reagent.
  • Wash with PBS.
  • Develop the color with a DAB substrate solution until the desired staining intensity is reached.
  • Rinse with deionized water to stop the reaction.

5. Counterstaining and Mounting:

  • Counterstain the sections with hematoxylin.
  • Dehydrate the sections through a graded series of ethanol and clear in xylene.
  • Mount the coverslips with a permanent mounting medium.

6. Analysis:

  • Capture images of the stained sections using a light microscope.
  • Quantify the microvessel density (MVD) by counting the number of CD31-positive vessels in several high-power fields.

Visualizations

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds to PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation Migration Cell Migration AKT->Migration Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration This compound This compound This compound->VEGFR2 Inhibits

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.

InVivo_Efficacy_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Tumor Cell Implantation in Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment Groups tumor_growth->randomization treatment Daily Oral Administration (this compound or Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Measurement (2-3 times/week) treatment->monitoring monitoring->treatment Continue Treatment endpoint Study Endpoint Reached monitoring->endpoint euthanasia Euthanasia & Tumor Excision endpoint->euthanasia Yes analysis Data Analysis (TGI) & Pharmacodynamic Studies euthanasia->analysis end End analysis->end

Caption: Experimental workflow for an in vivo efficacy study of this compound.

Troubleshooting_Logic start Poor In Vivo Efficacy check_formulation Is the formulation prepared correctly and fresh? start->check_formulation check_dose Is the dose and schedule optimal? check_formulation->check_dose Yes optimize_formulation Optimize Formulation: - Ensure complete dissolution - Prepare fresh daily check_formulation->optimize_formulation No check_model Is the tumor model VEGF-dependent? check_dose->check_model Yes optimize_dose Perform Dose-Response & Schedule Optimization Study check_dose->optimize_dose No select_model Select a More Appropriate Tumor Model check_model->select_model No re_evaluate Re-evaluate Efficacy check_model->re_evaluate Yes optimize_formulation->re_evaluate optimize_dose->re_evaluate select_model->re_evaluate

Caption: A logical workflow for troubleshooting poor in vivo efficacy of this compound.

References

troubleshooting unexpected phenotypes with Ki8751 treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot unexpected phenotypes and address frequently asked questions related to the use of Ki8751, a potent VEGFR-2 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1] It functions by competing with ATP for binding to the kinase domain of VEGFR-2, thereby inhibiting its autophosphorylation and the subsequent activation of downstream signaling pathways involved in angiogenesis.[2]

Q2: What is the selectivity profile of this compound?

A2: this compound is highly selective for VEGFR-2. However, at higher concentrations, it can also inhibit other tyrosine kinases, including c-Kit, Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), and Fibroblast Growth Factor Receptor 2 (FGFR-2).[1][3] It shows minimal activity against other kinases like EGFR, HGFR, and InsR at concentrations up to 10 μM.[1]

Q3: What are the common, expected effects of this compound in in-vitro and in-vivo models?

A3: The primary expected effect of this compound is the inhibition of angiogenesis. In cell-based assays, this manifests as a reduction in VEGF-stimulated endothelial cell proliferation, migration, and tube formation.[1] In animal models, this compound is expected to inhibit tumor growth by reducing the formation of new blood vessels that supply the tumor.[1]

Q4: What are some general best practices for preparing and using this compound in experiments?

A4: this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution, which should be stored at -20°C or -80°C. For cell-based assays, it is crucial to ensure the final DMSO concentration in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. It is also recommended to prepare fresh dilutions from the stock solution for each experiment to ensure compound stability and activity.

Troubleshooting Unexpected Phenotypes

This guide addresses potential unexpected experimental outcomes that may be observed during treatment with this compound.

Observed Phenotype Potential Cause Recommended Action
Paradoxical increase in cell proliferation or survival in some cancer cell lines. 1. Off-target inhibition of a tumor-suppressive kinase: this compound's off-target effects on kinases like c-Kit or PDGFRα could, in specific cellular contexts, inhibit a pathway that normally suppresses growth.[4] 2. Activation of compensatory signaling pathways: Inhibition of VEGFR-2 can sometimes lead to the upregulation of other pro-survival pathways as a feedback mechanism.1. Perform a kinome scan: Analyze the broader kinase inhibition profile of this compound in your specific cell line to identify unexpected off-targets. 2. Western Blot Analysis: Probe for the activation (phosphorylation) of key proteins in alternative survival pathways (e.g., EGFR, MET, AKT). 3. Combination Therapy: Test this compound in combination with inhibitors of the identified compensatory pathways.
Unexpected cytotoxicity in non-endothelial cells. 1. Inhibition of c-Kit: c-Kit is crucial for the survival and proliferation of certain cell types, including hematopoietic stem cells and some cancer cells.[4][5] Inhibition of c-Kit by this compound could lead to apoptosis in these cells. 2. PDGFRα Inhibition: PDGFRα signaling is involved in the development and survival of various cell lineages.[6] Its inhibition could be detrimental to cells dependent on this pathway.1. Determine c-Kit and PDGFRα expression: Use Western blotting or flow cytometry to assess the expression levels of these off-target kinases in your cell line. 2. Rescue Experiment: If the cells express a this compound-sensitive off-target, attempt to rescue the phenotype by overexpressing a drug-resistant mutant of that kinase.[7] 3. Use a more selective VEGFR-2 inhibitor: Compare the effects of this compound with a structurally different and more selective VEGFR-2 inhibitor to determine if the cytotoxicity is on-target or off-target.
Altered cell morphology and adhesion. 1. FGFR-2 Inhibition: FGFR signaling plays a role in cell adhesion and morphology.[8] Off-target inhibition of FGFR-2 by this compound could lead to changes in these cellular properties. 2. Disruption of cytoskeletal dynamics: Inhibition of downstream effectors of VEGFR-2, c-Kit, or PDGFRα can impact the actin cytoskeleton and focal adhesions.1. Immunofluorescence Staining: Visualize the actin cytoskeleton (using phalloidin) and focal adhesions (using antibodies against proteins like vinculin or paxillin) to assess any changes in cellular structure. 2. Adhesion Assay: Quantify the ability of cells to adhere to various extracellular matrix components after this compound treatment.
Induction of cellular senescence. VEGF-independent effects: In some cancer cell lines, such as certain metastatic colorectal cancer cells, this compound has been shown to induce cellular senescence at concentrations as low as 10 nM.[1]1. Senescence-Associated β-Galactosidase (SA-β-gal) Staining: Perform this classic assay to detect senescent cells. 2. Western Blot for Senescence Markers: Analyze the expression of cell cycle inhibitors like p21 and p16.

Quantitative Data Summary

The following table summarizes the inhibitory concentrations (IC50) of this compound against its primary target and key off-targets.

Target Kinase IC50 (nM) Assay Type
VEGFR-20.9Cell-based phosphorylation assay
c-Kit40Cell-based assay
PDGFRα67Cell-based assay
FGFR-2170Cell-based assay

Data compiled from Tocris Bioscience and Selleck Chemicals product information.[1]

Experimental Protocols

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement membrane matrix (e.g., Matrigel®)

  • 96-well tissue culture plates

  • This compound stock solution (in DMSO)

  • Vehicle control (DMSO)

Procedure:

  • Thaw the basement membrane matrix on ice overnight.

  • Coat the wells of a pre-chilled 96-well plate with a thin layer of the matrix and allow it to solidify at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 1-2 x 10^5 cells/mL.

  • Prepare serial dilutions of this compound in the cell suspension. Include a vehicle control.

  • Gently add the cell suspension containing the different concentrations of this compound to the matrix-coated wells.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualize and photograph the formation of tube-like structures using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Western Blot for VEGFR-2 Phosphorylation

This method determines the inhibitory effect of this compound on VEGF-induced VEGFR-2 autophosphorylation.

Materials:

  • Endothelial cells (e.g., HUVECs)

  • Serum-free medium

  • Recombinant human VEGF

  • This compound stock solution (in DMSO)

  • Lysis buffer containing protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-VEGFR-2 (Tyr1175) and anti-total-VEGFR-2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Plate endothelial cells and grow to 80-90% confluency.

  • Serum-starve the cells overnight to reduce basal receptor phosphorylation.

  • Pre-treat the cells with various concentrations of this compound or vehicle control for 1-2 hours.

  • Stimulate the cells with recombinant human VEGF (e.g., 50 ng/mL) for 10-15 minutes at 37°C.

  • Immediately place the plate on ice and wash the cells with ice-cold PBS.

  • Lyse the cells with ice-cold lysis buffer.

  • Determine the protein concentration of the lysates.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane (e.g., with 5% BSA in TBST) and incubate with the primary antibody against phospho-VEGFR-2 overnight at 4°C.[9]

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate.

  • Strip the membrane and re-probe with an antibody against total VEGFR-2 to confirm equal protein loading.

In Vitro Kinase Activity Assay

This biochemical assay directly measures the ability of this compound to inhibit the enzymatic activity of purified VEGFR-2 kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase assay buffer

  • ATP

  • A suitable substrate for VEGFR-2 (e.g., a synthetic peptide)

  • This compound stock solution (in DMSO)

  • Detection reagent (e.g., ADP-Glo™ or a phosphospecific antibody-based method)

  • 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase assay buffer.

  • In a 96-well plate, add the recombinant VEGFR-2 kinase and the this compound dilutions.

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate.

  • Incubate the reaction at 30°C for a specified period (e.g., 30-60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method. This could involve quantifying the amount of ADP produced or detecting the phosphorylated substrate.

  • Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.

Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Proliferation Proliferation, Survival, Migration PLCg->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound This compound->VEGFR2 Inhibits (ATP competition)

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of this compound.

Troubleshooting_Workflow Start Unexpected Phenotype Observed with this compound CheckConcentration Verify this compound Concentration and Vehicle Control Effects Start->CheckConcentration OnTarget Is the phenotype consistent with potent VEGFR-2 inhibition? CheckConcentration->OnTarget OffTarget Consider Off-Target Effects (c-Kit, PDGFRα, FGFR-2) CheckConcentration->OffTarget No, vehicle is inert Compensatory Investigate Compensatory Pathway Activation OnTarget->Compensatory No Conclusion Identify True Mechanism of Action OnTarget->Conclusion Yes KinomeScan Perform Kinome Scan OffTarget->KinomeScan RescueExperiment Rescue Experiment with Resistant Off-Target Mutant OffTarget->RescueExperiment WesternBlot Western Blot for Alternative RTKs/Pathways Compensatory->WesternBlot KinomeScan->Conclusion WesternBlot->Conclusion RescueExperiment->Conclusion

Caption: A logical workflow for troubleshooting unexpected phenotypes with this compound.

Western_Blot_Workflow cluster_prep Sample Preparation cluster_analysis Analysis CellCulture 1. Cell Culture & Serum Starvation Treatment 2. Pre-treat with this compound CellCulture->Treatment Stimulation 3. Stimulate with VEGF Treatment->Stimulation Lysis 4. Cell Lysis Stimulation->Lysis SDSPAGE 5. SDS-PAGE Lysis->SDSPAGE Transfer 6. Transfer to Membrane SDSPAGE->Transfer Blocking 7. Blocking Transfer->Blocking PrimaryAb 8. Incubate with Primary Antibody (p-VEGFR-2) Blocking->PrimaryAb SecondaryAb 9. Incubate with Secondary Antibody PrimaryAb->SecondaryAb Detection 10. Chemiluminescent Detection SecondaryAb->Detection Reprobe 11. Strip and Re-probe (Total VEGFR-2) Detection->Reprobe

Caption: Experimental workflow for Western Blot analysis of VEGFR-2 phosphorylation.

References

Refining Ki8751 Experimental Design for Reproducibility: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

To enhance the reproducibility and reliability of experiments involving the potent VEGFR-2 inhibitor, Ki8751, this technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource of troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols. By addressing common challenges and providing standardized methodologies, this guide aims to facilitate consistent and robust experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the properties and handling of this compound.

Q1: What is the primary mechanism of action for this compound? A1: this compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase. It functions by binding to the ATP-binding site of the VEGFR-2 kinase domain, which in turn prevents autophosphorylation and activation of the receptor. This blockade inhibits downstream signaling pathways crucial for cell proliferation, survival, and differentiation.

Q2: What is the selectivity profile of this compound? A2: this compound exhibits high selectivity for VEGFR-2, with an IC50 of 0.9 nM.[1][2] It shows significantly less activity against other kinases such as c-Kit, PDGFRα, and FGFR-2, with IC50 values ranging from 40 to 170 nM.[1] Against other receptor tyrosine kinases like EGFR and HGFR, the IC50 is greater than 10,000 nM.

Q3: What are the recommended solvent and storage conditions for this compound? A3: For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. It is crucial to use fresh, anhydrous DMSO as the compound's solubility can be affected by moisture. Stock solutions should be aliquoted and stored at -80°C to minimize freeze-thaw cycles. The powdered form of the compound can be stored at -20°C for extended periods.

Q4: What is the stability of this compound in solution and under experimental conditions? A4: While stable as a solid, the stability of this compound in solution can be influenced by the solvent, pH, and temperature. In aqueous media at physiological pH, the compound may exhibit reduced stability over long incubation periods. It is advisable to prepare fresh dilutions from the frozen stock for each experiment.

Troubleshooting Guides

This section provides solutions to common issues that may arise during experiments with this compound.

Problem Possible Cause Recommended Solution
Inconsistent IC50 values across experiments Compound Precipitation: this compound may precipitate in aqueous culture medium, particularly at higher concentrations.- Visually inspect the media for any precipitate after adding the compound.- Consider using a lower final DMSO concentration (e.g., ≤ 0.1%).- Test the solubility of this compound in your specific cell culture medium.
Cell Density and Health: Variations in cell seeding density or overall cell health can significantly impact drug sensitivity.- Ensure consistent cell seeding densities across all plates and experiments.- Regularly check cells for viability and morphology. Avoid using cells that are over-confluent.- Perform routine mycoplasma testing.
Reagent Variability: Differences in lots of serum, media, or other reagents can introduce variability.- Qualify new lots of critical reagents before use in large-scale experiments.- Maintain detailed records of lot numbers for all reagents used.
Poor correlation between in vitro potency and cellular activity Assay Incubation Time: The duration of drug exposure can affect the observed potency.- Optimize and standardize the incubation time for your specific cell line and assay.- Ensure the incubation time is consistent across all experiments.
Presence of Serum Proteins: this compound may bind to serum proteins, reducing its effective concentration.- Consider performing initial experiments in serum-free or low-serum conditions to determine the direct effect of the compound.- If serum is required, maintain a consistent serum concentration across all assays.
High background signal in Western blot for phospho-VEGFR-2 High Basal Phosphorylation: Some cell lines may exhibit high basal levels of VEGFR-2 phosphorylation.- Serum-starve cells overnight prior to treatment with this compound and stimulation with VEGF to reduce basal receptor activation.
Antibody Specificity/Concentration: The primary antibody may have non-specific binding or be used at too high a concentration.- Optimize the primary antibody concentration.- Include appropriate controls, such as isotype controls and cells not stimulated with VEGF.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound against various kinases.

Target Kinase IC50 (nM) Assay Type
VEGFR-20.9Cell-based (VEGF-induced receptor phosphorylation)
VEGFR-24.0Cell-free (kinase reaction)
c-Kit40Cell-based
PDGFRα67Cell-based
FGFR-2170Cell-based
EGFR>10,000Not specified
HGFR>10,000Not specified

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.

Cell Viability Assay (MTS/MTT)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a serial dilution of this compound in the appropriate cell culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the overnight culture medium and add the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTS/MTT Addition: Add the MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.

Western Blot for Phospho-VEGFR-2
  • Cell Culture and Starvation: Plate cells and allow them to grow to 70-80% confluency. Serum-starve the cells overnight to reduce basal EGFR activation.

  • Compound Treatment: Treat the cells with varying concentrations of this compound for a predetermined time.

  • VEGF Stimulation: Stimulate the cells with an optimal concentration of VEGF for a short period (e.g., 5-15 minutes) to induce VEGFR-2 phosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. Incubate the membrane with a primary antibody against phospho-VEGFR-2 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: The membrane can be stripped and re-probed with an antibody for total VEGFR-2 to confirm equal protein loading.

Visualizations

The following diagrams illustrate key pathways and workflows related to this compound experimentation.

G cluster_0 VEGF Signaling Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to P_VEGFR2 Phosphorylated VEGFR-2 VEGFR2->P_VEGFR2 Dimerization & Autophosphorylation This compound This compound This compound->VEGFR2 Inhibits Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) P_VEGFR2->Downstream Activates Response Cellular Responses (Proliferation, Migration, Survival) Downstream->Response Leads to

Caption: this compound inhibits the VEGF signaling pathway by blocking VEGFR-2 autophosphorylation.

G cluster_1 This compound Experimental Workflow for IC50 Determination cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Cell_Culture 1. Culture Cells Cell_Seeding 3. Seed Cells in 96-well Plate Cell_Culture->Cell_Seeding Compound_Dilution 2. Prepare this compound Serial Dilutions Treatment 4. Treat Cells with this compound Compound_Dilution->Treatment Cell_Seeding->Treatment Incubation 5. Incubate for 48-72h Treatment->Incubation Viability_Assay 6. Perform Cell Viability Assay (e.g., MTS/MTT) Incubation->Viability_Assay Data_Acquisition 7. Measure Absorbance Viability_Assay->Data_Acquisition IC50_Calc 8. Calculate IC50 Value Data_Acquisition->IC50_Calc

Caption: A standardized workflow for determining the IC50 of this compound in a cell-based assay.

References

Technical Support Center: Managing Ki8751 Precipitation in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the potent VEGFR-2 inhibitor Ki8751, encountering precipitation in cell culture media can be a significant experimental hurdle. This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address and mitigate this issue, ensuring the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to precipitation in cell culture media?

This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][2] It belongs to the quinoline (B57606) class of compounds. Like many small molecule inhibitors, this compound is hydrophobic, meaning it has low solubility in aqueous solutions like cell culture media.[3][4] Precipitation often occurs when a concentrated stock solution of this compound, typically dissolved in an organic solvent like dimethyl sulfoxide (B87167) (DMSO), is diluted into the aqueous media. This rapid change in solvent polarity can cause the compound to "crash out" of solution.[3][5]

Q2: What is the recommended solvent for preparing this compound stock solutions?

The recommended solvent for preparing high-concentration stock solutions of this compound is anhydrous DMSO.[6] It is crucial to use a fresh, high-quality DMSO to avoid moisture, which can negatively impact the stability and solubility of the compound.

Q3: At what concentration should I prepare my this compound stock solution?

It is advisable to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This allows for the addition of a minimal volume of the stock solution to your culture medium, keeping the final DMSO concentration low and reducing the risk of solvent-induced toxicity to your cells.[3][5]

Q4: How should I store my this compound stock solution?

Stock solutions should be aliquoted into small, single-use volumes to prevent repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[3][7] These aliquots should be stored at -20°C or -80°C, protected from light.[3]

Q5: Can the type of cell culture medium or the presence of serum affect this compound precipitation?

Yes, both the composition of the culture medium and the presence of serum can influence the solubility of this compound.

  • Media Components: Different basal media (e.g., DMEM, RPMI-1640) have varying concentrations of salts, amino acids, and buffering agents that can affect the solubility of compounds.[5][8]

  • Serum: Fetal Bovine Serum (FBS) contains proteins, such as albumin, that can bind to hydrophobic compounds and help to keep them in solution.[5] Therefore, precipitation might be more likely to occur in serum-free or low-serum media. One study successfully used this compound in DMEM containing 0.1% FCS.[6]

Troubleshooting Guide: Dealing with this compound Precipitation

This guide provides a systematic approach to identifying and resolving common issues related to this compound precipitation during your cell culture experiments.

Problem Possible Cause Suggested Solution
Immediate cloudiness or precipitate upon adding this compound stock to media. Solvent Shock: The rapid dilution of a concentrated DMSO stock into the aqueous medium is causing the compound to precipitate.[3]1. Pre-warm the media: Always use media that has been pre-warmed to 37°C.[3] 2. Use a stepwise dilution: Instead of adding the concentrated stock directly, create an intermediate dilution of this compound in a small volume of pre-warmed, serum-containing media first. Then, add this intermediate dilution to the final volume of media.[5] 3. Ensure rapid mixing: Add the this compound stock solution dropwise while gently swirling or vortexing the media to facilitate rapid and even dispersion.[9]
High Final Concentration: The final concentration of this compound exceeds its solubility limit in your specific culture medium.[3]1. Lower the working concentration: If experimentally feasible, reduce the final concentration of this compound. 2. Determine the maximum soluble concentration: Perform a solubility test to find the highest concentration of this compound that remains soluble in your specific media and serum conditions (see protocol below).
Precipitate forms after a period of incubation (hours to days). Compound Instability: this compound may be unstable in the culture medium at 37°C over extended periods.1. Prepare fresh working solutions: Make fresh dilutions of this compound for each experiment, especially for long-term incubations. 2. Replenish the media: For longer experiments, consider replacing the media with freshly prepared this compound-containing media at regular intervals.
Media Evaporation: Evaporation from the culture vessel can increase the concentration of this compound, leading to precipitation.[8]1. Ensure proper humidification: Maintain adequate humidity levels in your incubator.[8] 2. Use sealed culture vessels: For long-term experiments, consider using sealed flasks or plates to minimize evaporation.[8]
pH Shift: Cellular metabolism can alter the pH of the culture medium, which can affect the solubility of a quinoline-based compound like this compound.[10]1. Monitor the media pH: Ensure your medium is adequately buffered and that the color of the pH indicator (e.g., phenol (B47542) red) remains stable. 2. Replenish media: Change the media if a significant pH shift is observed.
Inconsistent experimental results. Partial Precipitation: Undetected micro-precipitation can lead to a lower effective concentration of this compound in solution, causing variability in your results.1. Visually inspect for precipitate: Before adding the media to your cells, hold the flask or tube up to a light source to check for any faint cloudiness or particles. 2. Filter the media: As a final precautionary step, you can filter your final this compound-containing media through a 0.22 µm syringe filter before use.[4]

Quantitative Data Summary

The following table summarizes key quantitative information for this compound.

Parameter Value Source
Molecular Weight 469.41 g/mol
IC₅₀ for VEGFR-2 0.9 nM[6]
IC₅₀ for c-Kit 40 nM[6]
IC₅₀ for PDGFRα 67 nM[6]
IC₅₀ for FGFR-2 170 nM[6]
Solubility in DMSO ≥ 46.94 mg/mL (100 mM)
Solubility in Water Insoluble[6]
Solubility in Ethanol Insoluble[6]
Recommended Final DMSO Concentration in Media < 0.5%, ideally ≤ 0.1%[3]

Experimental Protocols

Protocol for Preparing this compound Working Solutions

This protocol describes a stepwise dilution method to minimize the risk of precipitation.

  • Prepare a 10 mM Stock Solution:

    • Accurately weigh the required amount of this compound powder.

    • Dissolve it in the appropriate volume of 100% anhydrous DMSO to achieve a 10 mM concentration.

    • Vortex thoroughly until the powder is completely dissolved. Gentle warming or brief sonication may be used to aid dissolution.[3]

    • Aliquot the stock solution into single-use vials and store at -20°C or -80°C, protected from light.

  • Prepare an Intermediate Dilution (e.g., 100 µM):

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Pre-warm your complete cell culture medium (e.g., DMEM with 10% FBS) to 37°C.

    • In a sterile tube, perform a 1:100 dilution of the 10 mM stock solution with the pre-warmed medium to create a 100 µM intermediate solution. Add the stock solution dropwise while gently vortexing the medium.

  • Prepare the Final Working Solution (e.g., 100 nM):

    • Perform a further dilution of the 100 µM intermediate solution into pre-warmed complete medium to achieve your desired final concentration. For example, add 10 µL of the 100 µM solution to 9.99 mL of medium for a final concentration of 100 nM.

    • Gently mix the final solution.

    • Visually inspect for any signs of precipitation before adding it to your cells.

Protocol for Determining the Maximum Soluble Concentration of this compound

This protocol helps you determine the highest concentration of this compound that can be used in your specific cell culture medium without precipitation.

  • Prepare a serial dilution of this compound in your complete cell culture medium.

    • Start with a concentration that is higher than your intended experimental range.

    • Ensure the final DMSO concentration is kept constant across all dilutions and is at a level tolerated by your cells (e.g., 0.1%).

  • Incubate the dilutions under your experimental conditions (e.g., 37°C, 5% CO₂).

  • Visually inspect for precipitation at various time points (e.g., 0, 2, 6, and 24 hours).

    • Look for any cloudiness, turbidity, or visible particles.

  • The highest concentration that remains clear throughout the incubation period is your maximum working soluble concentration.

Visualizations

VEGFR2_Signaling_Pathway VEGFR-2 Signaling Pathway and this compound Inhibition cluster_downstream Downstream Signaling VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and Activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates RAS Ras VEGFR2->RAS Phosphorylates This compound This compound This compound->VEGFR2 Inhibits PKC PKC PLCg->PKC Cell_Responses Cellular Responses (Proliferation, Migration, Survival) PKC->Cell_Responses AKT Akt PI3K->AKT AKT->Cell_Responses RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Responses

Caption: this compound inhibits VEGFR-2 signaling and downstream pathways.

Ki8751_Preparation_Workflow Experimental Workflow for Preparing this compound Working Solutions start Start stock Prepare 10 mM Stock in 100% DMSO start->stock aliquot Aliquot and Store at -80°C stock->aliquot thaw Thaw Single Aliquot aliquot->thaw intermediate Create Intermediate Dilution (e.g., 100 µM) in Media thaw->intermediate prewarm Pre-warm Media to 37°C prewarm->intermediate final Create Final Working Solution (e.g., 100 nM) in Media intermediate->final inspect Visually Inspect for Precipitate final->inspect add_to_cells Add to Cells inspect->add_to_cells Clear end End inspect->end Precipitate (Troubleshoot) add_to_cells->end

Caption: A stepwise workflow for preparing this compound working solutions.

References

Technical Support Center: Optimization of Ki8751 Delivery in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective delivery of Ki8751 in animal models. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1] Its primary mechanism of action involves binding to the ATP-binding site of the VEGFR-2 kinase domain, which inhibits VEGF-induced receptor autophosphorylation. This blockade disrupts the downstream signaling cascades responsible for endothelial cell proliferation, migration, and survival, ultimately leading to an anti-angiogenic effect that can inhibit tumor growth.[2][3]

Q2: What are the reported IC50 values for this compound against its target kinases?

A2: this compound is highly selective for VEGFR-2. The table below summarizes its inhibitory activity against various kinases.

KinaseIC50 (nM)
VEGFR-20.9
c-Kit40
PDGFRα67
FGFR-2170
EGFR, HGFR, InsR>10,000

Data sourced from[1][3]

Q3: What are the common routes of administration for this compound in animal models?

A3: Based on preclinical studies, the most common routes of administration for this compound in rodent models are oral gavage (p.o.) and intraperitoneal (i.p.) injection.[4][5] The choice of administration route often depends on the experimental goals, the required dosing frequency, and the formulation being used.

Q4: Are there any known adverse effects of this compound in animal models?

A4: While specific adverse event profiles for this compound are not extensively detailed in publicly available literature, tyrosine kinase inhibitors as a class, particularly those targeting the VEGF pathway, are known to have potential side effects. Researchers should monitor for common toxicities associated with VEGFR inhibitors, which can include hypertension, gastrointestinal issues, and dermatological effects.[6][7] It is crucial to conduct tolerability studies to determine the maximum tolerated dose (MTD) in the specific animal model and strain being used. Close monitoring of animal body weight, food and water intake, and general clinical signs is essential throughout the study.[5]

Troubleshooting Guides

Issue 1: Precipitation of this compound in Formulation or Upon Administration

  • Potential Cause: this compound is a poorly water-soluble compound.[4] Precipitation can occur if the solubility limit is exceeded in the chosen vehicle, or if the formulation is not stable upon dilution with aqueous physiological fluids.

  • Troubleshooting Steps:

    • Optimize the Vehicle: For oral gavage or intraperitoneal injection, a co-solvent system is often necessary. A commonly used vehicle for poorly soluble compounds is a mixture of DMSO, PEG300, Tween 80, and saline.[4][8] Experiment with the ratios of these components to improve solubility and stability.

    • Use of Solubilizing Agents: Consider incorporating solubilizing agents such as sulfobutylether-β-cyclodextrin (SBE-β-CD) into the formulation.[4]

    • Sonication: Gentle sonication can help to dissolve the compound and create a more uniform suspension.[8]

    • Fresh Preparation: Prepare the dosing solution fresh daily to minimize the risk of precipitation over time.[5]

    • In Vitro Dilution Test: Before in vivo administration, perform a simple in vitro test by diluting the formulation in a buffer that mimics physiological pH to check for precipitation.[9]

Issue 2: Low or Variable Bioavailability After Oral Administration

  • Potential Cause: Poor aqueous solubility can lead to low dissolution rates in the gastrointestinal tract, resulting in incomplete absorption and variable plasma concentrations.[8][10]

  • Troubleshooting Steps:

    • Formulation Enhancement: Employ advanced formulation strategies such as creating a nanosuspension or a solid dispersion to improve the dissolution rate and bioavailability.[8]

    • Particle Size Reduction: Micronization of the this compound powder before formulation can increase the surface area for dissolution.[8]

    • Consider Intraperitoneal Injection: If consistent high exposure is required and oral bioavailability remains an issue, consider using intraperitoneal injection as an alternative administration route.

    • Pharmacokinetic Studies: Conduct a pilot pharmacokinetic study to determine key parameters like Cmax, Tmax, and bioavailability for the chosen formulation and route of administration. This will help in optimizing the dosing regimen.[11][12][13]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage or Intraperitoneal Injection

This protocol provides a general guideline for preparing a suspension of this compound. The final concentrations of the vehicle components may need to be optimized for your specific experimental needs.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile vials and syringes

  • Sonicator (optional)

Procedure:

  • Prepare Stock Solution: Weigh the required amount of this compound and dissolve it in a minimal amount of DMSO to create a concentrated stock solution (e.g., 25 mg/mL).[4] Ensure the compound is fully dissolved.

  • Add Co-solvents: In a sterile vial, add the required volume of PEG300.

  • Combine and Mix: Slowly add the this compound stock solution to the PEG300 while vortexing.

  • Add Surfactant: Add Tween 80 to the mixture and vortex until a homogenous solution is formed.

  • Final Dilution: Add sterile saline or PBS dropwise while continuously vortexing to reach the desired final concentration of this compound and vehicle components. A common final vehicle composition is 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline.[14]

  • Visual Inspection: The final formulation will likely be a suspension. Visually inspect for any large aggregates. If present, gentle sonication may be used to create a more uniform suspension.[4]

  • Administration: Administer the freshly prepared suspension to the animals via oral gavage or intraperitoneal injection at the desired dosage.

Protocol 2: Subcutaneous Xenograft Tumor Model and this compound Administration

This protocol outlines the establishment of a subcutaneous xenograft model and subsequent treatment with this compound.

Materials:

  • Human cancer cell line of interest

  • Immunocompromised mice (e.g., athymic nude or SCID)

  • Cell culture medium and reagents

  • Matrigel (optional)

  • Sterile syringes and needles

  • Calipers for tumor measurement

  • This compound formulation (prepared as in Protocol 1)

Procedure:

  • Cell Preparation: Culture the cancer cells to 80-90% confluency. Harvest the cells and resuspend them in sterile, serum-free medium or PBS at the desired concentration (e.g., 5 x 10^6 cells in 100 µL).[5] Mixing the cell suspension with Matrigel (1:1 ratio) can improve tumor take rate.

  • Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.[5]

  • Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate the tumor volume using the formula: (Length x Width²) / 2.[5]

  • Randomization: When tumors reach a predetermined average volume (e.g., 100-150 mm³), randomize the mice into treatment and control groups.[5]

  • Drug Administration:

    • Treatment Group: Administer the this compound formulation at the desired dosage and schedule (e.g., 5-20 mg/kg, daily).[2]

    • Control Group: Administer the vehicle solution at the same volume and schedule as the treatment group.

  • Monitoring:

    • Tumor Volume: Continue to measure tumor volume 2-3 times per week.

    • Body Weight: Monitor the body weight of the mice regularly as an indicator of toxicity.[5]

    • Clinical Observations: Observe the mice daily for any signs of distress or adverse effects.[5]

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size or after a fixed duration of treatment. At the endpoint, tumors can be excised for further analysis.[5]

Quantitative Data Summary

Table 1: In Vivo Efficacy of this compound in Xenograft Models

Cell LineTumor TypeAnimal ModelThis compound DosageAdministration RouteTreatment ScheduleTumor Growth Inhibition (%)Reference
GL07GliomaNude Mice20 mg/kgNot specifiedNot specifiedSignificant inhibition[11]
St-4Stomach CarcinomaNude Mice20 mg/kgNot specifiedNot specifiedSignificant inhibition[11]
LC6Lung CarcinomaNude Mice20 mg/kgNot specifiedNot specifiedSignificant inhibition[11]
DLD-1Colon CarcinomaNude Mice20 mg/kgNot specifiedNot specifiedSignificant inhibition[11]
A375MelanomaNude Mice20 mg/kgNot specifiedNot specifiedSignificant inhibition[11]
LC-6Lung CarcinomaNude Rats5 mg/kgOralDaily for 14 daysComplete inhibition[11]

Note: "Significant inhibition" is reported where specific percentages are not provided in the source.

Visualizations

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates This compound This compound This compound->VEGFR2 Inhibits Autophosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK1/2 MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Cell Survival Akt->Survival Permeability Vascular Permeability eNOS->Permeability

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_in_vivo In Vivo Experiment Cell_Culture 1. Cancer Cell Culture Implantation 3. Tumor Cell Implantation Cell_Culture->Implantation Formulation 2. This compound Formulation Treatment 6. Treatment with This compound or Vehicle Formulation->Treatment Tumor_Growth 4. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 5. Randomization Tumor_Growth->Randomization Randomization->Treatment Monitoring 7. Monitor Tumor Volume & Animal Health Treatment->Monitoring Endpoint 8. Endpoint Analysis Monitoring->Endpoint

Caption: Experimental workflow for a this compound in vivo efficacy study.

References

interpreting ambiguous data from Ki8751 functional assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Ki8751 functional assays. Our aim is to help you interpret ambiguous data and resolve common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) tyrosine kinase.[1][2] It functions by binding to the ATP-binding site of the VEGFR-2 kinase domain, which in turn prevents autophosphorylation and activation of the receptor.[3] This blockade inhibits downstream signaling pathways crucial for cell proliferation, migration, and survival.[4]

Q2: What is the selectivity profile of this compound?

This compound is highly selective for VEGFR-2. However, at higher concentrations, it can inhibit other kinases. It is crucial to be aware of this selectivity profile when designing experiments and interpreting results.

KinaseIC50 (nM)
VEGFR-20.9[1][5][6]
c-Kit40[1][2]
PDGFRα40-67[1][2][5]
FGFR-2170[1][2]
EGFR> 10,000[1]
HGFR> 10,000[1]
InsR> 10,000[6]

Q3: What are the recommended solvent and storage conditions for this compound?

For in vitro experiments, this compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[1] It is advisable to use fresh, anhydrous DMSO as moisture can reduce its solubility. Stock solutions should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. The powdered form of the compound can be stored at +4°C.[1]

Q4: Is this compound effective in vivo?

Yes, this compound has been shown to inhibit tumor growth in nude mice and rat xenograft models at doses ranging from 5 to 20 mg/kg administered orally.[2][5] In rat models of cyclophosphamide-induced cystitis, intravesical instillation of this compound at 1 mg/kg increased bladder capacity.[7]

Troubleshooting Guide

Q1: My IC50 value for this compound in a cell-based assay is significantly higher than the reported sub-nanomolar values. What could be the issue?

Several factors could contribute to a higher than expected IC50 value. Consider the following possibilities and troubleshooting steps:

  • Compound Stability and Handling:

    • Solution Degradation: Ensure that the DMSO stock solution of this compound is fresh and has been stored properly. Avoid repeated freeze-thaw cycles.

    • Precipitation in Media: this compound may precipitate in aqueous culture media, especially at higher concentrations. Visually inspect the media for any precipitate after adding the compound. Consider lowering the final DMSO concentration to 0.1% or less.

  • Assay Conditions:

    • High Cell Density: Very high cell densities can lead to a rightward shift in the IC50 curve. Ensure you are using a consistent and optimized cell seeding density.

    • Serum Concentration: Components in serum may bind to this compound, reducing its effective concentration. Consider reducing the serum concentration during the drug treatment period, but ensure cell viability is maintained.

    • Incubation Time: The duration of drug exposure can influence the observed potency. Standardize the incubation time across all experiments.

  • Cell Line Specifics:

    • Low VEGFR-2 Expression: The cell line you are using may have low expression levels of VEGFR-2, making it less sensitive to this compound. Confirm VEGFR-2 expression levels via Western blot or flow cytometry.

    • Activation of Alternative Pathways: The cells may have developed resistance by down-regulating VEGFR-2 signaling and up-regulating other pro-angiogenic pathways.[8]

A logical workflow for troubleshooting this issue is presented below:

G start High IC50 Value Observed check_compound Verify this compound Stock (Freshness, Storage, Solubility) start->check_compound check_assay Review Assay Parameters (Cell Density, Serum, Incubation Time) start->check_assay check_cells Characterize Cell Line (VEGFR-2 Expression, Mycoplasma) start->check_cells precipitate Check for Compound Precipitation in Media check_compound->precipitate optimize_assay Optimize Assay Conditions check_assay->optimize_assay validate_cells Validate Cell Line Suitability check_cells->validate_cells precipitate->check_assay No precipitate precipitate->optimize_assay Precipitate observed end IC50 Value Corrected optimize_assay->end validate_cells->end

Troubleshooting workflow for unexpectedly high IC50 values.

Q2: I am observing inconsistent results between experimental replicates. What are the common sources of variability?

Inconsistent results often stem from minor variations in experimental execution. Here are some areas to scrutinize:

  • Reagent Variability: Use the same lot of critical reagents (e.g., serum, media, growth factors) for all related experiments. Qualify new lots before use in large-scale studies.

  • Cell Health and Passage Number: Ensure cells are healthy, in the logarithmic growth phase, and within a consistent range of passage numbers. High passage numbers can lead to phenotypic drift. Regularly test for mycoplasma contamination.

  • Pipetting Accuracy: Inaccurate pipetting, especially of potent compounds like this compound, can introduce significant variability. Calibrate your pipettes regularly and use appropriate techniques.

  • Plate Edge Effects: Cells in the outer wells of a microplate can behave differently due to temperature and humidity gradients. Avoid using the outermost wells for critical measurements or fill them with a buffer or media.

Q3: this compound is not inhibiting VEGFR-2 phosphorylation in my Western blot analysis, even at high concentrations. What could be wrong?

If you are not observing the expected inhibition of VEGFR-2 phosphorylation, consider the following:

  • VEGF Stimulation: Ensure that you are properly stimulating the cells with VEGF to induce VEGFR-2 phosphorylation. The timing and concentration of VEGF are critical.

  • Lysis Buffer Composition: Your lysis buffer must contain phosphatase inhibitors to preserve the phosphorylation status of VEGFR-2.

  • Antibody Quality: The primary antibody against phospho-VEGFR-2 may not be specific or sensitive enough. Validate your antibody using appropriate positive and negative controls.

  • Loading Controls: Always probe for total VEGFR-2 and a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading and to confirm that the lack of a phospho-signal is not due to a lack of total receptor.

Experimental Protocols

VEGFR-2 Phosphorylation Assay (Cell-Based)

This assay measures the ability of this compound to inhibit VEGF-induced phosphorylation of VEGFR-2 in cells.

  • Cell Plating: Plate cells (e.g., HUVECs or NIH3T3 cells transfected with human KDR) in 96-well plates and grow to 70-80% confluency.[5]

  • Serum Starvation: To reduce basal receptor activation, replace the growth medium with a low-serum medium (e.g., 0.1% FCS) and incubate overnight.

  • Inhibitor Treatment: Prepare serial dilutions of this compound in the low-serum medium. Add the diluted this compound to the cells and incubate for a predetermined time (e.g., 1-2 hours) at 37°C.

  • VEGF Stimulation: Add recombinant human VEGF (rhVEGF) to a final concentration of 100 ng/mL to all wells except the negative control wells.[5] Incubate for a short period (e.g., 5-10 minutes) at 37°C.

  • Cell Lysis: Aspirate the medium and lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Detection: Determine the level of VEGFR-2 phosphorylation using an ELISA-based method or by Western blot analysis.

HUVEC Proliferation Assay

This assay assesses the effect of this compound on VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs).

  • Cell Plating: Plate HUVECs at a density of 4,000 cells/well in a 96-well plate pre-coated with type I collagen.[5]

  • Inhibitor and Growth Factor Treatment: Add serial dilutions of this compound to the wells, followed by the addition of VEGF. Include appropriate controls (cells with no treatment, cells with VEGF only).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator.

  • Proliferation Measurement: Quantify cell proliferation using a standard method such as MTS, XTT, or by cell counting.

  • Data Analysis: Calculate the percentage of inhibition relative to the VEGF-only control and determine the IC50 value.

The general workflow for these assays is depicted below:

G cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_analysis Analysis plate_cells Plate Cells starve_cells Serum Starve (optional) plate_cells->starve_cells add_this compound Add this compound starve_cells->add_this compound add_vegf Add VEGF add_this compound->add_vegf incubate Incubate add_vegf->incubate lyse_cells Lyse Cells (for Phos-Assay) incubate->lyse_cells measure_prolif Measure Proliferation incubate->measure_prolif western_elisa Western Blot / ELISA lyse_cells->western_elisa data_analysis Data Analysis & IC50 measure_prolif->data_analysis western_elisa->data_analysis

A generalized experimental workflow for this compound functional assays.

Signaling Pathway

Understanding the VEGFR-2 signaling pathway is crucial for interpreting experimental results. This compound acts by blocking the initial phosphorylation of VEGFR-2, thereby inhibiting all downstream events.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds & Dimerizes PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Activates Src Src VEGFR2->Src Activates This compound This compound This compound->VEGFR2 Inhibits Phosphorylation PKC PKC PLCg->PKC Akt Akt PI3K->Akt Src->PI3K Raf Raf PKC->Raf Survival Survival Akt->Survival MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Migration Migration ERK->Migration

Simplified VEGFR-2 signaling pathway and the point of inhibition by this compound.

References

Validation & Comparative

A Preclinical Comparative Analysis of Ki8751 and Sunitinib in Oncology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the preclinical efficacy of two potent tyrosine kinase inhibitors, Ki8751 and Sunitinib. While both compounds target key pathways in tumor angiogenesis, they exhibit distinct kinase inhibition profiles and have been evaluated in various preclinical models. This document summarizes the available data to inform further research and drug development efforts.

Executive Summary

This compound is a highly potent and selective inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a primary mediator of angiogenesis. Its focused activity suggests a potentially favorable therapeutic window with fewer off-target effects. Sunitinib, in contrast, is a multi-targeted kinase inhibitor, acting on VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), c-Kit, and other kinases. This broader spectrum of activity contributes to its established anti-tumor and anti-angiogenic effects, which have been validated in numerous preclinical and clinical studies. This guide presents a side-by-side comparison of their in vitro and in vivo preclinical data.

Data Presentation

Table 1: In Vitro Kinase Inhibition Profile
Kinase TargetThis compound IC₅₀ (nM)Sunitinib IC₅₀ (nM)
VEGFR-2 (KDR) 0.9[1][2][3] 9
VEGFR-1 (Flt-1)-80
VEGFR-3 (Flt-4)--
PDGFRα67[1][2]11
PDGFRβ-2
c-Kit40[1][2]11
FGFR-2170[1][2]-
FLT3-250
RET--
Table 2: In Vitro Cellular Assay Data
Cell LineAssayThis compound EffectSunitinib Effect
HUVEC VEGF-stimulated proliferationInhibition (IC₅₀ ~1 nM)[3] Inhibition
Various Cancer Cell LinesProliferationInhibition in some lines[4]Inhibition
Endothelial CellsApoptosis-Induction
Table 3: In Vivo Antitumor Efficacy in Xenograft Models
Tumor ModelCompoundDosage & AdministrationTumor Growth Inhibition
Various Human Tumor Xenografts This compound 5-20 mg/kg, p.o. daily[5] Significant inhibition[3]
Various Human Tumor XenograftsSunitinib20-80 mg/kg, p.o. dailySignificant inhibition
Renal Cell Carcinoma XenograftsSunitinib40 mg/kg, p.o. dailySignificant inhibition

Note: p.o. refers to oral administration. The efficacy of both compounds is dose-dependent.

Experimental Protocols

VEGFR-2 Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit the phosphorylation of a VEGFR-2 substrate by the kinase.

Methodology:

  • Plate Coating: 96-well microplates are coated with a recombinant substrate for VEGFR-2.

  • Compound Incubation: A dilution series of the test compound (this compound or Sunitinib) is added to the wells.

  • Kinase Reaction: Recombinant human VEGFR-2 kinase and ATP are added to initiate the phosphorylation reaction. The plate is incubated to allow the reaction to proceed.

  • Detection: A primary antibody specific to the phosphorylated substrate is added, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Signal Measurement: A chromogenic or chemiluminescent HRP substrate is added, and the resulting signal is measured using a microplate reader. The intensity of the signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.

HUVEC Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of HUVECs to determine the effect of the inhibitors on cell proliferation.

Methodology:

  • Cell Seeding: HUVECs are seeded into 96-well plates in their appropriate growth medium and allowed to attach overnight.

  • Serum Starvation: The medium is replaced with a low-serum medium to synchronize the cells.

  • Compound Treatment: Cells are pre-incubated with various concentrations of this compound or Sunitinib.

  • VEGF Stimulation: Recombinant human VEGF is added to the wells to stimulate cell proliferation, except for the negative control wells.

  • Incubation: The plates are incubated for 48-72 hours to allow for cell proliferation.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of each well is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of proliferation inhibition is calculated relative to the VEGF-stimulated control, and IC₅₀ values are determined.[6][7]

In Vivo Tumor Xenograft Model

This model assesses the in vivo antitumor efficacy of the compounds in an animal model.

Methodology:

  • Cell Culture: Human tumor cell lines are cultured in appropriate media.

  • Cell Implantation: A suspension of tumor cells is subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).[8][9][10]

  • Tumor Growth Monitoring: Tumor volume is measured regularly using calipers.

  • Randomization: Once tumors reach a predetermined size, the mice are randomized into treatment and control groups.

  • Drug Administration: this compound or Sunitinib is administered to the treatment groups, typically via oral gavage, at the desired dose and schedule. The control group receives the vehicle.[9]

  • Efficacy Evaluation: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors are excised and weighed.

  • Data Analysis: The percentage of tumor growth inhibition is calculated by comparing the mean tumor volume of the treated groups to the control group.

Mandatory Visualization

Signaling_Pathway_Inhibition cluster_membrane Cell Membrane cluster_inhibitors cluster_downstream Downstream Signaling cluster_effects Cellular Effects VEGFR2 VEGFR-2 PI3K_AKT PI3K/AKT Pathway VEGFR2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway VEGFR2->RAS_MAPK PDGFR PDGFR PDGFR->PI3K_AKT PDGFR->RAS_MAPK cKit c-Kit cKit->PI3K_AKT cKit->RAS_MAPK This compound This compound This compound->VEGFR2 Sunitinib Sunitinib Sunitinib->VEGFR2 Sunitinib->PDGFR Sunitinib->cKit Angiogenesis Angiogenesis PI3K_AKT->Angiogenesis Survival Survival PI3K_AKT->Survival Proliferation Proliferation RAS_MAPK->Proliferation

Caption: Inhibition of key signaling pathways by this compound and Sunitinib.

Experimental_Workflow_In_Vivo start Start cell_culture Tumor Cell Culture start->cell_culture implantation Subcutaneous Implantation in Immunocompromised Mice cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization into Treatment & Control Groups tumor_growth->randomization treatment Daily Oral Administration (this compound, Sunitinib, or Vehicle) randomization->treatment monitoring Tumor Volume & Body Weight Measurement treatment->monitoring monitoring->treatment Repeat Daily endpoint Study Endpoint: Tumor Excision & Analysis monitoring->endpoint end End endpoint->end

Caption: General workflow for in vivo xenograft studies.

References

Ki8751 vs. Sorafenib: A Comparative Guide to VEGFR-2 Signaling Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of oncology therapeutics, the inhibition of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) remains a cornerstone of anti-angiogenic strategies. This guide provides an objective comparison of two prominent VEGFR-2 inhibitors, Ki8751 and Sorafenib (B1663141), focusing on their performance in inhibiting VEGFR-2 signaling, supported by experimental data and detailed methodologies.

Executive Summary

This compound emerges as a highly potent and selective inhibitor of VEGFR-2, demonstrating significantly lower IC50 values in in vitro kinase assays compared to the multi-kinase inhibitor Sorafenib. While Sorafenib targets a broader range of kinases, including RAF kinases, this compound's specificity for VEGFR-2 may offer a more targeted therapeutic approach with a potentially different side-effect profile. This guide will delve into the quantitative data, experimental protocols, and signaling pathways to provide a comprehensive understanding of their comparative efficacy.

Data Presentation: Quantitative Comparison of Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of this compound and Sorafenib against VEGFR-2 and a panel of other kinases. The data highlights the superior potency and selectivity of this compound for VEGFR-2.

Table 1: In Vitro Inhibitory Concentration (IC50) Against VEGFR-2

CompoundVEGFR-2 IC50 (nM)Reference(s)
This compound0.9[1][2]
Sorafenib90[2][3][4]

Table 2: Kinase Selectivity Profile (IC50 in nM)

Kinase TargetThis compound IC50 (nM)Sorafenib IC50 (nM)Reference(s)
VEGFR-2 0.9 90 [1][2][3][4]
c-Kit4068[3]
PDGFRα67-
PDGFRβ-57[3]
FGFR-2170-
B-Raf-22[3][5]
C-Raf-6[3][5]
VEGFR-1-26[3]
VEGFR-3-20[3]
FLT3-58[3]
RET-43[3]

Signaling Pathway and Inhibition

The diagram below illustrates the VEGFR-2 signaling pathway and the points of inhibition by this compound and Sorafenib. Upon binding of VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a downstream cascade that promotes cell proliferation, survival, migration, and angiogenesis. Both this compound and Sorafenib are ATP-competitive inhibitors that bind to the kinase domain of VEGFR-2, thereby blocking its phosphorylation and subsequent signaling.

VEGFR2_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF-A VEGF-A VEGFR-2_inactive VEGFR-2 (Inactive) VEGF-A->VEGFR-2_inactive VEGFR-2_active VEGFR-2-P (Active) VEGFR-2_inactive->VEGFR-2_active VEGF-A Binding & Dimerization Downstream Signaling Downstream Signaling VEGFR-2_active->Downstream Signaling Proliferation Proliferation Downstream Signaling->Proliferation Survival Survival Downstream Signaling->Survival Migration Migration Downstream Signaling->Migration Angiogenesis Angiogenesis Downstream Signaling->Angiogenesis This compound This compound This compound->VEGFR-2_active Inhibition Sorafenib Sorafenib Sorafenib->VEGFR-2_active Inhibition

VEGFR-2 signaling pathway and points of inhibition.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the interpretation and replication of results. Below are generalized protocols for assays commonly used to evaluate VEGFR-2 inhibitors.

In Vitro VEGFR-2 Kinase Assay (IC50 Determination)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

  • Principle: A luminescence-based assay that measures the amount of ATP remaining after a kinase reaction. Lower kinase activity results in a higher luminescence signal.

  • Materials:

    • Recombinant human VEGFR-2 kinase domain.

    • Poly (Glu, Tyr) 4:1 peptide substrate.

    • ATP.

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • Test compounds (this compound, Sorafenib) dissolved in DMSO.

    • ADP-Glo™ Kinase Assay Kit (or similar).

    • 96-well or 384-well plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the diluted compounds to the assay plate.

    • Add the VEGFR-2 enzyme to all wells except the "no enzyme" control.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.

    • Incubate at room temperature.

    • Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration relative to the DMSO control and plot the results to determine the IC50 value using a sigmoidal dose-response curve.

HUVEC Proliferation Assay

This cell-based assay assesses the effect of inhibitors on the proliferation of human umbilical vein endothelial cells (HUVECs), which is a key process in angiogenesis.

  • Principle: VEGF stimulates the proliferation of HUVECs. The inhibitory effect of the compounds on this proliferation is measured using a viability assay (e.g., MTT or CellTiter-Glo).

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs).

    • Endothelial cell growth medium (e.g., EGM-2).

    • Basal medium (e.g., EBM-2) for starvation.

    • Recombinant human VEGF-A.

    • Test compounds (this compound, Sorafenib).

    • Cell viability reagent (e.g., MTT, CellTiter-Glo).

    • 96-well cell culture plates.

  • Procedure:

    • Seed HUVECs in 96-well plates and allow them to attach overnight.

    • Starve the cells in basal medium for several hours.

    • Treat the cells with serial dilutions of the test compounds in the presence or absence of a fixed concentration of VEGF-A.

    • Incubate for 48-72 hours.

    • Add the cell viability reagent and incubate according to the manufacturer's instructions.

    • Measure the absorbance or luminescence to determine the number of viable cells.

    • Calculate the percentage of inhibition of VEGF-induced proliferation for each compound concentration and determine the IC50 value.

Western Blot Analysis of VEGFR-2 Phosphorylation

This technique is used to detect the phosphorylation status of VEGFR-2 in cells treated with inhibitors, providing a direct measure of target engagement.

  • Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with antibodies specific for phosphorylated VEGFR-2 (p-VEGFR-2) and total VEGFR-2.

  • Materials:

    • HUVECs or other cells expressing VEGFR-2.

    • VEGF-A.

    • Test compounds.

    • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).

    • Primary antibodies: anti-p-VEGFR-2 (e.g., Tyr1175) and anti-total VEGFR-2.

    • HRP-conjugated secondary antibody.

    • Chemiluminescent substrate.

  • Procedure:

    • Culture cells and starve them as in the proliferation assay.

    • Pre-treat the cells with the test compounds for a specified time.

    • Stimulate the cells with VEGF-A for a short period (e.g., 5-15 minutes).

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane and incubate with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Wash again and detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the p-VEGFR-2 signal to the total VEGFR-2 signal.

Experimental Workflow Visualization

The following diagram outlines a typical workflow for the preclinical evaluation of VEGFR-2 inhibitors.

Experimental_Workflow Start Start In_Vitro_Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Start->In_Vitro_Kinase_Assay Cell-Based_Assays Cell-Based Assays In_Vitro_Kinase_Assay->Cell-Based_Assays HUVEC_Proliferation HUVEC Proliferation Assay Cell-Based_Assays->HUVEC_Proliferation Western_Blot Western Blot (VEGFR-2 Phosphorylation) Cell-Based_Assays->Western_Blot In_Vivo_Studies In Vivo Studies (Tumor Xenograft Models) HUVEC_Proliferation->In_Vivo_Studies Western_Blot->In_Vivo_Studies Efficacy_Evaluation Efficacy Evaluation (Tumor Growth Inhibition) In_Vivo_Studies->Efficacy_Evaluation Toxicity_Assessment Toxicity Assessment In_Vivo_Studies->Toxicity_Assessment End End Efficacy_Evaluation->End Toxicity_Assessment->End

Preclinical evaluation workflow for VEGFR-2 inhibitors.

Conclusion

The available data strongly indicates that this compound is a more potent and selective inhibitor of VEGFR-2 than Sorafenib in in vitro settings. This high potency and selectivity may translate to a more targeted anti-angiogenic effect with a potentially different safety profile. Sorafenib's broader kinase inhibition profile, which includes key targets in cell proliferation pathways like RAF kinases, provides a multi-pronged attack on cancer cells but may also contribute to a wider range of off-target effects.

The choice between a highly selective inhibitor like this compound and a multi-kinase inhibitor like Sorafenib will depend on the specific therapeutic strategy and the cancer type being targeted. Further head-to-head in vivo studies are warranted to fully elucidate their comparative efficacy and safety profiles in a preclinical setting. The experimental protocols provided in this guide offer a framework for conducting such comparative studies, ensuring robust and reproducible data for informed decision-making in drug development.

References

Ki8751: A Highly Selective Inhibitor of VEGFR-2 in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Ki8751's kinase selectivity profile reveals its potent and specific inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis. This guide provides a comparative overview of this compound against other prominent VEGFR inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals in the field of oncology.

This compound demonstrates exceptional potency against VEGFR-2 with a half-maximal inhibitory concentration (IC50) of 0.9 nM.[1][2] Its selectivity for VEGFR-2 is significantly higher when compared to other receptor tyrosine kinases, positioning it as a valuable tool for targeted cancer therapy research.

Comparative Kinase Selectivity

To contextualize the selectivity of this compound, this guide presents a comparison with other well-established VEGFR inhibitors: Sunitinib, Sorafenib, and Axitinib. The following table summarizes their IC50 values against a panel of key kinases implicated in tumor growth and angiogenesis.

Kinase TargetThis compound IC50 (nM)Sunitinib IC50 (nM)Sorafenib IC50 (nM)Axitinib IC50 (nM)
VEGFR-1 (Flt-1) -2[3]260.1[4]
VEGFR-2 (KDR) 0.9 [1][2]80[5]90[5]0.2[4]
VEGFR-3 (Flt-4) --20[5]0.1-0.3[4]
c-Kit 40-170[1]-68[5]1.7[4]
PDGFRα 40-170[1]---
PDGFRβ -2[5]57[5]1.6[4]
FGFR-2 40-170[1]---
Raf-1 --6[5]-
B-Raf --22[5]-

Note: IC50 values can vary between different studies and assay conditions. The data presented here is compiled from various sources for comparative purposes.

As evidenced by the data, this compound exhibits a remarkable selectivity for VEGFR-2. While other inhibitors like Sunitinib, Sorafenib, and Axitinib also target VEGFR-2, they demonstrate broader activity against other kinases such as PDGFR, c-Kit, and Raf, which can lead to off-target effects. The focused activity of this compound on VEGFR-2 makes it an ideal candidate for studies aiming to specifically dissect the role of this receptor in angiogenesis and tumor progression.

VEGFR Signaling Pathway

The following diagram illustrates the central role of VEGFR-2 in mediating the downstream signaling cascade initiated by VEGF binding, leading to key cellular responses involved in angiogenesis.

VEGFR_Signaling VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K VEGF VEGF VEGF->VEGFR2 PKC PKC PLCg->PKC Raf Raf PKC->Raf Permeability Vascular Permeability PKC->Permeability MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: VEGFR-2 signaling cascade.

Experimental Protocols

To facilitate the validation of this compound's selectivity, a detailed protocol for an in vitro VEGFR-2 kinase inhibition assay is provided below. This assay is fundamental for determining the IC50 value of an inhibitor.

In Vitro VEGFR-2 Kinase Inhibition Assay (ELISA-based)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 kinase

  • 96-well plates pre-coated with a substrate for VEGFR-2

  • This compound and other test compounds

  • ATP

  • Anti-phospho-VEGFR-2 antibody conjugated to horseradish peroxidase (HRP)

  • Chemiluminescent or colorimetric HRP substrate

  • Microplate reader

  • Assay buffer

  • Wash buffer

Workflow Diagram:

experimental_workflow A Coat 96-well plate with VEGFR-2 substrate B Add serial dilutions of this compound and control inhibitors A->B C Add recombinant VEGFR-2 kinase and ATP to initiate reaction B->C D Incubate to allow for phosphorylation C->D E Wash plate D->E F Add HRP-conjugated anti-phospho-VEGFR-2 antibody E->F G Incubate F->G H Wash plate G->H I Add HRP substrate H->I J Measure signal with microplate reader I->J K Calculate IC50 values J->K

Caption: Workflow for VEGFR-2 kinase inhibition assay.

Procedure:

  • Plate Preparation: Use a 96-well plate pre-coated with a suitable substrate for VEGFR-2 kinase.

  • Inhibitor Addition: Prepare serial dilutions of this compound and other test compounds in the assay buffer. Add the diluted compounds to the wells of the plate. Include a negative control (vehicle only) and a positive control (a known VEGFR-2 inhibitor).[6]

  • Kinase Reaction: Add recombinant human VEGFR-2 kinase and a predetermined concentration of ATP to each well to initiate the phosphorylation reaction.[6]

  • Incubation: Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Washing: After incubation, wash the plate multiple times with the wash buffer to remove unbound reagents.

  • Detection Antibody: Add an HRP-conjugated antibody that specifically recognizes the phosphorylated substrate to each well.[6]

  • Incubation: Incubate the plate to allow the antibody to bind to the phosphorylated substrate.

  • Washing: Wash the plate again to remove any unbound antibody.

  • Signal Development: Add the HRP substrate to each well. The HRP enzyme will catalyze a reaction that produces a detectable signal (chemiluminescence or color).[6]

  • Signal Measurement: Measure the signal intensity in each well using a microplate reader. The signal intensity is inversely proportional to the inhibitory activity of the compound.[6]

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[6]

This comprehensive guide provides a detailed comparison of this compound's selectivity against other VEGFR inhibitors, supported by quantitative data and a robust experimental protocol. The high selectivity of this compound for VEGFR-2 underscores its potential as a precise tool for investigating the intricacies of angiogenesis and developing targeted anti-cancer therapies.

References

Ki8751: A Selective Alternative in the Multi-Kinase Inhibitor Landscape

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of cancer therapeutics, multi-kinase inhibitors have emerged as a cornerstone of targeted therapy, simultaneously blocking multiple signaling pathways crucial for tumor growth and angiogenesis. While established drugs like Sorafenib, Sunitinib, and Regorafenib have demonstrated clinical efficacy, the quest for agents with improved selectivity and potentially better tolerability remains a key focus of research. Ki8751, a potent inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), presents itself as a compelling alternative, distinguished by its high selectivity for VEGFR2 over other kinases. This guide provides a comprehensive comparison of this compound with other prominent multi-kinase inhibitors, supported by experimental data and detailed methodologies, to aid researchers, scientists, and drug development professionals in their evaluation.

Comparative Kinase Inhibition Profile

This compound demonstrates potent and highly selective inhibition of VEGFR2, a key mediator of angiogenesis.[1] Its activity against other kinases, such as c-Kit, Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), and Fibroblast Growth Factor Receptor 2 (FGFR-2), is significantly lower, highlighting its focused mechanism of action.[1] In contrast, other multi-kinase inhibitors like Sorafenib, Sunitinib, and Regorafenib exhibit a broader spectrum of activity, targeting a wider range of kinases involved in both angiogenesis and tumor cell proliferation.

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its counterparts against a panel of key kinases. Lower IC50 values indicate greater potency.

Kinase TargetThis compound IC50 (nM)Sorafenib IC50 (nM)Sunitinib IC50 (nM)Regorafenib IC50 (nM)
VEGFR1 -13[2][3]-13[2][3]
VEGFR2 0.9 [1]9080[4][5]4.2[2][3]
VEGFR3 -20-46[2][3]
PDGFRα 67[1]-69[4]-
PDGFRβ -572[4][5]22[2][3]
c-Kit 40[1]68-7[2][3]
FGFR-2 170[1]---
Raf-1 -6-2.5[2][3]
B-Raf -22-28[2]
B-Raf (V600E) -38-19[2]
RET -43-1.5[2][3]
FLT3 -5830-250[4]-

Note: IC50 values can vary depending on the specific assay conditions. Data presented here is compiled from various sources for comparative purposes.

Signaling Pathway Inhibition

The primary mechanism of action for this compound and the compared multi-kinase inhibitors revolves around the inhibition of the VEGFR signaling pathway, which is critical for angiogenesis. By blocking VEGFR2, these inhibitors prevent the downstream signaling cascade that leads to endothelial cell proliferation, migration, and the formation of new blood vessels that supply tumors with essential nutrients.

VEGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates PKC PKC PLCg->PKC Permeability Vascular Permeability PKC->Permeability Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration This compound This compound This compound->VEGFR2 Inhibits

VEGFR2 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of results, detailed experimental protocols are essential. Below are methodologies for key assays used in the evaluation of kinase inhibitors.

VEGFR2 Kinase Inhibition Assay (ELISA-based)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of VEGFR2.

  • Plate Coating: A 96-well microplate is coated with a poly (Glu, Tyr) 4:1 substrate and incubated overnight.

  • Blocking: The plate is washed, and excess protein binding sites are blocked with a solution of Bovine Serum Albumin (BSA).

  • Inhibitor Addition: Serial dilutions of the test compound (e.g., this compound) are added to the wells.

  • Kinase Reaction: Recombinant human VEGFR2 kinase and ATP are added to each well to initiate the phosphorylation reaction. The plate is incubated for a specified time at 30°C.

  • Detection: The reaction is stopped, and a phospho-tyrosine specific antibody conjugated to horseradish peroxidase (HRP) is added to the wells.

  • Signal Measurement: After incubation and washing, a chemiluminescent or colorimetric substrate is added, and the signal is measured using a microplate reader. The intensity of the signal is inversely proportional to the inhibitory activity of the compound.

  • Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant cancer cell lines are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with a range of concentrations of the test inhibitor.

  • Incubation: The plate is incubated for 48-72 hours to allow the compound to exert its effects.

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization: The medium is removed, and a solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.

  • Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined.

In Vivo Tumor Xenograft Model

This model evaluates the anti-tumor efficacy of a compound in a living organism.

  • Cell Implantation: Human tumor cells are subcutaneously injected into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Treatment: Mice are randomized into control and treatment groups. The test compound is administered orally or via another appropriate route at a specified dosage and schedule.

  • Monitoring: Tumor volume and body weight are measured regularly (e.g., every 2-3 days). Tumor volume is calculated using the formula: (Width² x Length) / 2.

  • Endpoint: The study is concluded when tumors in the control group reach a predetermined size or after a specified duration.

  • Data Analysis: Tumor growth inhibition is calculated by comparing the mean tumor volume of the treated group to the control group.

Experimental Workflow

The evaluation of a novel kinase inhibitor typically follows a structured workflow, from initial biochemical screening to in vivo efficacy studies.

Kinase_Inhibitor_Workflow A Biochemical Screening (Kinase Inhibition Assay) B Cell-Based Assays (e.g., Cell Viability, Phosphorylation) A->B Potent & Selective Hits C In Vitro Angiogenesis Assays (e.g., Tube Formation) B->C Cellular Activity Confirmed D In Vivo Efficacy Studies (Tumor Xenograft Models) C->D Anti-Angiogenic Potential E Lead Optimization D->E In Vivo Efficacy F Preclinical Development D->F E->A Iterative Improvement

A typical workflow for the evaluation of kinase inhibitors.

Conclusion

This compound presents a compelling profile as a highly selective VEGFR2 inhibitor. Its focused activity contrasts with the broader-spectrum inhibition of multi-kinase inhibitors like Sorafenib, Sunitinib, and Regorafenib. This high selectivity may offer advantages in terms of reduced off-target effects and a more favorable side-effect profile, a critical consideration in the development of new cancer therapies. The data and protocols presented in this guide provide a foundation for researchers to objectively evaluate this compound as a potential alternative or combination partner in the ongoing effort to develop more effective and targeted cancer treatments. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

References

A Comparative Analysis of Ki8751's Off-Target Kinase Profile Against Sunitinib and Axitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the off-target kinase inhibition profile of Ki8751, a potent Vascular Endothelial Growth Factor Receptor (VEGFR) inhibitor. For a comprehensive evaluation, its performance is benchmarked against two other well-characterized multi-kinase inhibitors, Sunitinib and Axitinib, which also target the VEGFR signaling pathway. This document summarizes key quantitative data, outlines detailed experimental methodologies for kinase inhibition assays, and visualizes relevant biological pathways and workflows to aid in research and drug development decisions.

Introduction

This compound is a potent and selective inhibitor of VEGFR-2, a key mediator of angiogenesis.[1] While its high affinity for VEGFR-2 is well-established, understanding its interactions with other kinases across the human kinome is crucial for predicting potential therapeutic benefits and identifying possible off-target liabilities. Sunitinib and Axitinib are both FDA-approved tyrosine kinase inhibitors (TKIs) used in cancer therapy, known to inhibit VEGFRs among other targets.[2][3] By comparing the selectivity profile of this compound with these established drugs, this guide aims to provide a clearer perspective on its relative specificity and potential applications.

Data Presentation: Comparative Kinase Inhibition Profiles

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound, Sunitinib, and Axitinib against a panel of selected kinases. The data highlights the on-target potency for VEGFRs and reveals the broader off-target inhibition patterns. It is important to note that while the data for Sunitinib and Axitinib are from a comparative study using a standardized assay format, the data for this compound is compiled from separate experiments.[1][4] Therefore, direct comparison of absolute IC50 values should be approached with caution.

Kinase TargetThis compound IC50 (nM)Sunitinib IC50 (nM)Axitinib IC50 (nM)
VEGFR-1 (FLT1) -191.2[4]
VEGFR-2 (KDR) 0.9[1]16[4]0.2[4]
VEGFR-3 (FLT4) -10[4]0.1-0.3[4]
PDGFRα 67[1]19[4]1.6
PDGFRβ -2[5]1.6
c-Kit 40[1]14[4]1.7
FGFR-2 170[1]--
TIE2 -1,400[4]1.4[4]
EGFR >10,000[1]>10,000[5]-
HGFR >10,000[1]--
AMPK -193-

Data for Sunitinib and Axitinib are primarily from a comparative study by Bakri et al. (2024), unless otherwise specified. Data for this compound is from Selleck Chemicals product data.[1][4] A hyphen (-) indicates that data was not available in the cited sources.

Experimental Protocols

The determination of kinase inhibitor potency (IC50) is critical for comparative analysis. The following section details a representative protocol for an in vitro radiometric kinase assay, a gold-standard method for measuring kinase activity.[6]

Objective: To determine the concentration of an inhibitor (e.g., this compound) required to inhibit 50% of the enzymatic activity of a specific kinase.

Materials:

  • Recombinant purified kinase

  • Specific peptide or protein substrate

  • Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 0.5 mM EGTA, 0.5 mM DTT)

  • ATP solution

  • [γ-³³P]-ATP (radiolabeled)

  • Test inhibitor (this compound, Sunitinib, Axitinib) dissolved in DMSO

  • P81 phosphocellulose filter plates

  • 0.75% Phosphoric acid wash buffer

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical 10-point, 3-fold dilution series is recommended to generate a comprehensive dose-response curve.

  • Reaction Mixture Preparation: In a 96-well plate, prepare the kinase reaction mixture. For each well, combine the kinase assay buffer, the specific substrate, and the purified kinase enzyme.

  • Inhibitor Addition: Add a small volume of the diluted inhibitor or DMSO (vehicle control) to the appropriate wells.

  • Reaction Initiation: Initiate the kinase reaction by adding a mixture of unlabeled ATP and [γ-³³P]-ATP. The final ATP concentration should ideally be close to the Michaelis constant (Km) of the kinase to ensure accurate IC50 determination.[7]

  • Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Reaction Termination and Substrate Capture: Stop the reaction by adding phosphoric acid. Spot the reaction mixtures onto a P81 phosphocellulose filter plate. The phosphorylated substrate will bind to the filter paper, while the unused [γ-³³P]-ATP will not.

  • Washing: Wash the filter plate multiple times with 0.75% phosphoric acid to remove any unbound [γ-³³P]-ATP.

  • Quantification: Dry the filter plate and measure the amount of incorporated radioactivity in each well using a scintillation counter.

  • Data Analysis: The radioactivity counts are proportional to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Mandatory Visualizations

The following diagrams were generated using Graphviz to illustrate key concepts and workflows relevant to this comparative analysis.

G VEGFR-2 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K Autophosphorylation & Activation Src Src VEGFR2->Src Autophosphorylation & Activation PKC PKC PLCg->PKC Akt Akt PI3K->Akt Src->PI3K Raf Raf PKC->Raf Proliferation Gene Transcription (Proliferation, Survival, Migration, Permeability) Akt->Proliferation MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation This compound This compound / Sunitinib / Axitinib This compound->VEGFR2 Inhibition

Caption: Simplified VEGFR-2 signaling pathway and the point of inhibition.

G Experimental Workflow for Kinase Profiling cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis reagents Prepare Reagents: - Kinase - Substrate - Buffer - [γ-³³P]-ATP mix Combine Kinase, Substrate & Inhibitor reagents->mix inhibitor Prepare Inhibitor Serial Dilutions inhibitor->mix start_reaction Initiate Reaction with ATP Mixture mix->start_reaction incubate Incubate at 30°C start_reaction->incubate stop_reaction Terminate Reaction & Spot on Filter Plate incubate->stop_reaction wash Wash Filter Plate stop_reaction->wash read Measure Radioactivity (Scintillation Counter) wash->read calculate Calculate % Inhibition read->calculate ic50 Determine IC50 Value (Dose-Response Curve) calculate->ic50

Caption: General workflow for determining inhibitor IC50 values.

G Logical Comparison of Inhibitor Selectivity cluster_this compound This compound Profile cluster_Sunitinib Sunitinib Profile cluster_Axitinib Axitinib Profile Inhibitors VEGFR Inhibitors This compound This compound Inhibitors->this compound Sunitinib Sunitinib Inhibitors->Sunitinib Axitinib Axitinib Inhibitors->Axitinib K_VEGFR2 High Potency VEGFR-2 This compound->K_VEGFR2 K_OffTarget Moderate Off-Targets: c-Kit, PDGFRα, FGFR-2 This compound->K_OffTarget S_VEGFR Potent Pan-VEGFR Sunitinib->S_VEGFR S_OffTarget Broad Off-Targets: PDGFRs, c-Kit, etc. Sunitinib->S_OffTarget A_VEGFR Very High Potency Pan-VEGFR Axitinib->A_VEGFR A_OffTarget High Selectivity (Potent TIE2 off-target) Axitinib->A_OffTarget

Caption: Conceptual overview of the inhibitors' selectivity profiles.

References

Confirming Ki8751 On-Target Effects: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the small molecule inhibitor Ki8751 with genetic approaches for validating on-target effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). The following sections present supporting experimental data, detailed protocols for genetic validation techniques, and visualizations of the associated signaling pathway and experimental workflows.

Introduction to this compound and its Target: VEGFR-2

This compound is a potent and selective inhibitor of VEGFR-2, a receptor tyrosine kinase that plays a crucial role in angiogenesis, the formation of new blood vessels.[1] Overexpression and activation of VEGFR-2 are implicated in tumor growth and metastasis, making it a key target for anti-cancer therapies.[2] this compound exhibits a high affinity for VEGFR-2 with a reported IC50 of 0.9 nM.[1] While it shows some activity against other kinases like c-Kit, PDGFRα, and FGFR-2 at higher concentrations, it is highly selective over a broader range of kinases.[1] Validating that the observed cellular effects of this compound are indeed due to its interaction with VEGFR-2 is critical. Genetic methods, such as siRNA-mediated knockdown and CRISPR-Cas9-mediated knockout, provide highly specific means to confirm the on-target effects of small molecule inhibitors.

Data Presentation: Comparing this compound with Genetic Approaches

The following table summarizes quantitative data from various studies to compare the efficacy of this compound with genetic methods in downregulating VEGFR-2 function. It is important to note that these data are compiled from different studies and experimental conditions may vary.

Parameter This compound siRNA/shRNA CRISPR-Cas9 Alternative Small Molecule Inhibitors Source
Target VEGFR-2VEGFR-2 mRNAVEGFR-2 geneVEGFR-2N/A
Mechanism of Action ATP-competitive kinase inhibitionmRNA degradationGene knockoutATP-competitive kinase inhibitionN/A
IC50 (VEGFR-2) 0.9 nMN/AN/AApatinib: 1 nM, Ponatinib: 1.5 nM, Cabozantinib: 0.035 nM[1]
VEGFR-2 Protein Reduction N/A (Inhibits activity)Up to ~78.5% reduction observed in some studies.[3]Depletion of VEGFR2 confirmed by Western blot.[4][5]N/A (Inhibits activity)[3][4][5]
Effect on Cell Proliferation Significant reduction in a dose-dependent manner.[6][7]Significant inhibition of cell proliferation.[8]Dramatically decreased colony formation (30% reduction).[5]Sunitinib significantly inhibited cell growth.[5][5][6][7][8]
Downstream Signaling Inhibition (p-Akt, p-ERK) Attenuated Akt phosphorylation.[6][7]Decreased expression of p-AKT and p-ERK.[8]Lower levels of Akt and Erk phosphorylation.[4]Sunitinib significantly inhibited cell growth signal transduction.[5][4][5][6][7][8]

Experimental Protocols

siRNA-Mediated Knockdown of VEGFR-2 in HUVECs

This protocol is adapted from established methods for siRNA transfection in Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium (EGM-2)

  • Opti-MEM I Reduced Serum Medium

  • Lipofectamine™ RNAiMAX Transfection Reagent

  • VEGFR-2 specific siRNA and non-targeting control siRNA (20 µM stocks)

  • 6-well plates

  • RNase-free water and consumables

Procedure:

  • Cell Seeding: The day before transfection, seed HUVECs in 6-well plates at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA-Lipofectamine Complex Formation:

    • For each well, dilute 3 µL of 20 µM siRNA stock in 97 µL of Opti-MEM.

    • In a separate tube, dilute 6 µL of Lipofectamine™ RNAiMAX in 94 µL of Opti-MEM.

    • Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume ~200 µL). Mix gently by pipetting and incubate for 5 minutes at room temperature.

  • Transfection:

    • Aspirate the media from the HUVEC-containing wells and wash three times with Opti-MEM. Leave the cells in 1 mL of Opti-MEM.

    • Add the 200 µL of siRNA-Lipofectamine complexes dropwise to each well while gently swirling the plate.

    • Incubate the cells at 37°C in a CO2 incubator for 3 hours.

  • Post-transfection:

    • After 3 hours, replace the transfection medium with fresh, pre-warmed EGM-2.

    • Incubate the cells for 48-72 hours before proceeding with downstream analysis (e.g., Western blot for VEGFR-2 protein levels, cell viability assays).

CRISPR-Cas9-Mediated Knockout of VEGFR-2

This protocol provides a general framework for generating VEGFR-2 knockout cells using the CRISPR-Cas9 system, based on published studies.[4][5]

Materials:

  • Target cell line (e.g., SW579 thyroid cancer cells, PAEC-KDR cells)

  • Lentiviral vector containing Cas9 and a guide RNA (gRNA) targeting an early exon of the VEGFR-2 gene (e.g., lentiCRISPR v2). A non-targeting (scrambled) gRNA should be used as a control.

  • Lentivirus packaging plasmids

  • HEK293T cells for lentivirus production

  • Polybrene

  • Puromycin (B1679871) (or other selection antibiotic)

  • Genomic DNA extraction kit

  • PCR primers flanking the gRNA target site

  • Sanger sequencing reagents

  • Antibodies for Western blot analysis (VEGFR-2, loading control)

Procedure:

  • gRNA Design and Vector Construction: Design and clone a gRNA targeting an early exon of the VEGFR-2 gene into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance). A scrambled gRNA should be used as a control.

  • Lentivirus Production: Co-transfect HEK293T cells with the lentiviral vector and packaging plasmids to produce lentiviral particles. Harvest the virus-containing supernatant after 48-72 hours.

  • Transduction:

    • Seed the target cells and allow them to adhere.

    • Transduce the cells with the lentivirus in the presence of polybrene for 24 hours.

  • Selection: After transduction, select for successfully transduced cells by adding puromycin to the culture medium. Maintain selection for 48-72 hours until non-transduced cells are eliminated.

  • Validation of Gene Editing:

    • Genomic DNA Analysis: Isolate single-cell clones. Extract genomic DNA and perform PCR to amplify the region surrounding the gRNA target site. Sequence the PCR products using Sanger sequencing to identify insertions or deletions (indels) that result in frameshift mutations.

    • Protein Knockout Confirmation: Perform Western blot analysis on cell lysates from the edited clones to confirm the absence of the VEGFR-2 protein. Use the parental cell line and cells transduced with the scrambled gRNA as controls.

  • Phenotypic Analysis: Once knockout is confirmed, perform functional assays (e.g., cell proliferation, migration, downstream signaling analysis) to compare the phenotype of the knockout cells with the parental and control cells, and with cells treated with this compound.

Mandatory Visualization

VEGFR-2 Signaling Pathway

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Migration Cell Migration VEGFR2->Migration PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt eNOS eNOS Akt->eNOS Survival Cell Survival Akt->Survival NO NO eNOS->NO Permeability Vascular Permeability NO->Permeability This compound This compound This compound->VEGFR2 Inhibition

Caption: VEGFR-2 signaling pathway and the point of inhibition by this compound.

Experimental Workflow for Target Validation

Target_Validation_Workflow cluster_pharmacological Pharmacological Approach cluster_genetic Genetic Approaches cluster_analysis Downstream Analysis cluster_comparison Comparison and Conclusion Inhibitor Treat cells with This compound Western Western Blot (VEGFR-2, p-Akt, p-ERK) Inhibitor->Western Viability Cell Viability Assay (e.g., MTT) Inhibitor->Viability MigrationAssay Migration Assay Inhibitor->MigrationAssay siRNA Transfect with VEGFR-2 siRNA siRNA->Western siRNA->Viability siRNA->MigrationAssay CRISPR Generate VEGFR-2 knockout cells (CRISPR) CRISPR->Western CRISPR->Viability CRISPR->MigrationAssay Compare Compare Phenotypes Western->Compare Viability->Compare MigrationAssay->Compare Conclusion Confirm On-Target Effect Compare->Conclusion

Caption: Workflow for validating the on-target effects of this compound.

References

Validating Ki8751's Mechanism of Action: A Comparative Guide to Downstream Marker Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Ki8751, a potent Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitor, with other established VEGFR-2 inhibitors: Sunitinib, Sorafenib, and Pazopanib. The focus is on validating the mechanism of action through the analysis of key downstream signaling markers. This document summarizes quantitative data, presents detailed experimental protocols, and visualizes critical pathways and workflows to aid in the design and interpretation of validation studies.

Mechanism of Action: Targeting the VEGFR-2 Signaling Cascade

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. Upon binding of its ligand, VEGF-A, VEGFR-2 undergoes dimerization and autophosphorylation, initiating a cascade of downstream signaling events. These pathways, including the MAPK/ERK, PI3K/Akt, and STAT3 pathways, are crucial for endothelial cell proliferation, migration, and survival.

This compound is a highly potent and selective inhibitor of VEGFR-2 tyrosine kinase, with a reported IC50 of 0.9 nM.[1][2] It exerts its effect by competing with ATP for the binding site on the kinase domain, thereby blocking the autophosphorylation of VEGFR-2 and the subsequent activation of its downstream signaling pathways. This inhibition of VEGFR-2 signaling ultimately leads to a reduction in VEGF-stimulated endothelial cell proliferation.[1][3]

Comparative Analysis of VEGFR-2 Inhibitors

To validate the mechanism of action of this compound, its effects on key downstream signaling molecules can be compared to those of other well-characterized VEGFR-2 inhibitors.

Inhibition of VEGFR-2 Phosphorylation

The most direct measure of a VEGFR-2 inhibitor's on-target activity is its ability to block the phosphorylation of the receptor itself.

InhibitorCell LineAssayIC50 / EffectSource(s)
This compound MDA-MB-231Western BlotReduced p-VEGFR-2 levels at 2.5 µM and 5 µM[4]
Sunitinib HLMVECWestern BlotInhibition of p-VEGFR-2 at 0.01-0.1 µmol/L
Pazopanib HUVECWestern BlotIC50 of 8 nM for p-VEGFR-2[5]
Sorafenib -Kinase AssayIC50 of 90 nM for VEGFR-2[6]
Modulation of Downstream Signaling Pathways

The inhibition of VEGFR-2 phosphorylation should lead to a corresponding decrease in the activation of key downstream signaling proteins.

MAPK/ERK Pathway:

InhibitorCell LineAssayEffect on p-ERKSource(s)
This compound --Data not readily available in a comparative context
Sunitinib HLMVECWestern BlotInhibition of p-ERK at 0.01-0.1 µmol/L
Sorafenib Multiple HCCWestern BlotDose-dependent inhibition of p-ERK[7]
Pazopanib --Data not readily available in a comparative context

PI3K/Akt Pathway:

InhibitorCell LineAssayEffect on p-AktSource(s)
This compound MCF-7, MDA-MB-231Western BlotDecreased p-Akt at 24 and 48 hours[4]
Sunitinib RencaWestern BlotNo dramatic reduction in p-AKT[8]
Sorafenib PTEC2Western BlotNo significant effect on p-Akt[9]
Pazopanib --Data not readily available in a comparative context

STAT3 Pathway:

InhibitorCell LineAssayEffect on p-STAT3Source(s)
This compound --Data not readily available in a comparative context
Sunitinib RencaWestern BlotInhibition of p-STAT3[8]
Sorafenib Multiple HCCWestern BlotDose-dependent inhibition of p-STAT3 (Tyr705)[7][10]
Pazopanib --Data not readily available in a comparative context
Inhibition of Endothelial Cell Proliferation

A key functional consequence of VEGFR-2 inhibition is the suppression of VEGF-induced endothelial cell proliferation.

InhibitorCell LineAssayIC50 / EffectSource(s)
This compound HUVECProliferation AssayEffectively decreases VEGF-stimulated proliferation (1-100 nM)[1]
Sunitinib HUVECMTS AssayIC50 of ~0.01 µmol/L for VEGF-dependent proliferation
Sorafenib HUVECMTT AssayIC50 of 1.53 µM
Pazopanib HUVECProliferation AssayIC50 of 0.02 µM for VEGF-induced proliferation

Experimental Protocols

Western Blot Analysis of Phosphorylated Proteins

This protocol outlines the general steps for assessing the phosphorylation status of VEGFR-2 and its downstream targets.

1. Cell Culture and Treatment:

  • Culture human umbilical vein endothelial cells (HUVECs) or other relevant cell lines to 70-80% confluency.

  • Serum-starve the cells overnight to reduce basal signaling.

  • Pre-treat cells with varying concentrations of this compound or alternative inhibitors for a specified time (e.g., 1-2 hours).

  • Stimulate the cells with an optimal concentration of VEGF-A (e.g., 20-50 ng/mL) for a short period (e.g., 5-15 minutes) to induce phosphorylation.

2. Cell Lysis:

  • Wash cells with ice-cold phosphate-buffered saline (PBS).

  • Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

  • Scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA or Bradford assay.

4. SDS-PAGE and Protein Transfer:

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target proteins (e.g., anti-p-VEGFR-2, anti-p-ERK, anti-p-Akt, anti-p-STAT3) overnight at 4°C.

  • Wash the membrane extensively with TBST.

  • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • To normalize for protein loading, strip the membrane and re-probe with antibodies against the total forms of the respective proteins and a housekeeping protein (e.g., β-actin or GAPDH).

  • Quantify band intensities using densitometry software.

HUVEC Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to measure the effect of inhibitors on VEGF-stimulated HUVEC proliferation.

1. Cell Seeding:

  • Seed HUVECs in a 96-well plate at a density of 5,000-10,000 cells per well in complete endothelial growth medium.

  • Allow the cells to adhere overnight.

2. Cell Treatment:

  • Replace the medium with serum-free or low-serum medium for several hours to synchronize the cells.

  • Add fresh medium containing a constant, sub-maximal concentration of VEGF-A and varying concentrations of this compound or other inhibitors. Include appropriate vehicle controls.

3. Incubation:

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

4. MTT Addition:

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

5. Formazan (B1609692) Solubilization:

  • Remove the medium and add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

6. Absorbance Measurement:

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

7. Data Analysis:

  • Calculate the percentage of cell proliferation inhibition for each inhibitor concentration relative to the VEGF-stimulated control.

  • Determine the IC50 value for each inhibitor by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Visualizing the Molecular Interactions and Workflows

VEGFR-2 Signaling Pathway VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds pVEGFR2 p-VEGFR-2 VEGFR2->pVEGFR2 Autophosphorylation This compound This compound & Alternatives This compound->pVEGFR2 Inhibits PI3K PI3K pVEGFR2->PI3K RAS RAS pVEGFR2->RAS STAT3 STAT3 pVEGFR2->STAT3 Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation, Migration, Survival pAkt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation pSTAT3 p-STAT3 STAT3->pSTAT3 pSTAT3->Proliferation

Caption: VEGFR-2 signaling pathway and points of inhibition.

Western_Blot_Workflow start Cell Culture & Treatment (VEGF +/- Inhibitor) lysis Cell Lysis start->lysis quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-p-VEGFR-2) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis & Normalization detection->analysis

Caption: General workflow for Western blot analysis.

HUVEC_Proliferation_Assay_Workflow start Seed HUVECs in 96-well plate adhere Overnight Adhesion start->adhere treat Treat with VEGF & Inhibitors adhere->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent incubate->mtt solubilize Solubilize Formazan mtt->solubilize read Measure Absorbance solubilize->read analyze Calculate % Inhibition & IC50 read->analyze

Caption: Workflow for HUVEC proliferation (MTT) assay.

References

A Comparative Guide: Ki8751 Versus Monoclonal Antibodies Targeting VEGF

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the landscape of angiogenesis inhibitors, a critical understanding of the available therapeutic modalities is paramount. This guide provides a detailed, data-driven comparison of Ki8751, a small molecule tyrosine kinase inhibitor, and monoclonal antibodies that target the Vascular Endothelial Growth Factor (VEGF) signaling pathway.

Executive Summary

This compound and anti-VEGF monoclonal antibodies represent two distinct strategies for inhibiting the VEGF signaling cascade, a critical driver of angiogenesis in various pathologies, including cancer and neovascular eye diseases. This compound acts as an intracellular inhibitor of the VEGF receptor 2 (VEGFR-2) tyrosine kinase, directly preventing downstream signaling. In contrast, monoclonal antibodies like Bevacizumab, Ranibizumab, and Aflibercept function extracellularly by binding to and neutralizing the VEGF-A ligand, thereby preventing its interaction with its receptors. This fundamental difference in their mechanism of action leads to variations in their specificity, potency, and potential off-target effects.

Mechanism of Action

This compound: Intracellular VEGFR-2 Inhibition

This compound is a potent and selective, cell-permeable inhibitor of VEGFR-2 tyrosine kinase.[1][2][3] By competing with ATP for binding to the kinase domain of VEGFR-2, it blocks the autophosphorylation of the receptor, a crucial step in the activation of downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.

Anti-VEGF Monoclonal Antibodies: Extracellular Ligand Sequestration

Monoclonal antibodies targeting VEGF, such as bevacizumab, ranibizumab, and aflibercept, are large protein therapeutics that operate in the extracellular space.[4][5][6] They bind with high affinity to circulating VEGF-A, preventing it from docking with its cognate receptors, VEGFR-1 and VEGFR-2, on the surface of endothelial cells.[4][5][6] This blockade effectively neutralizes the primary signal for angiogenesis. Aflibercept, a fusion protein, also binds to VEGF-B and Placental Growth Factor (PlGF).[7][8][9]

Signaling Pathway and Inhibition Mechanisms

VEGF_Signaling_Pathway cluster_intracellular Intracellular Space VEGF-A VEGF-A Bevacizumab Bevacizumab Ranibizumab Aflibercept VEGF-A->Bevacizumab VEGFR-2 VEGFR-2 VEGF-A->VEGFR-2 Binding & Dimerization P P VEGFR-2->P Autophosphorylation Downstream Signaling Downstream Signaling (Proliferation, Migration, Survival) P->Downstream Signaling This compound This compound P->this compound

VEGF signaling pathway and points of inhibition.

Quantitative Comparison

Direct head-to-head comparative studies evaluating the potency and efficacy of this compound against anti-VEGF monoclonal antibodies under identical experimental conditions are limited in publicly available literature. The following tables summarize the available quantitative data from separate studies. It is important to consider the differences in assay types and conditions when interpreting these values.

Table 1: In Vitro Potency and Binding Affinity

Compound/AntibodyTargetAssay TypeValueReference(s)
This compound VEGFR-2Kinase Inhibition (IC50)0.9 nM[1][2]
c-KitKinase Inhibition (IC50)67 nM[2]
PDGFRαKinase Inhibition (IC50)40 nM[2]
FGFR-2Kinase Inhibition (IC50)170 nM[2]
Bevacizumab VEGF-A165Binding Affinity (KD)58 pM[10]
Ranibizumab VEGF-A165Binding Affinity (KD)46 pM[10]
Aflibercept VEGF-A165Binding Affinity (KD)0.49 pM[10]

IC50 (Half-maximal inhibitory concentration) reflects the concentration of an inhibitor required to reduce a biological activity by 50%. A lower IC50 indicates higher potency. KD (Dissociation constant) represents the concentration of ligand at which half of the receptors are occupied at equilibrium. A lower KD indicates a higher binding affinity.

Table 2: In Vivo Efficacy in Preclinical Models

Compound/AntibodyAnimal ModelTumor TypeDosageOutcomeReference(s)
This compound Nude miceHuman tumor xenografts (GL07, St-4, LC6, DLD-1, A375)20 mg/kg, p.o. dailyInhibition of tumor growth[1]
Nude ratsLC-6 human lung cancer xenograft5 mg/kg, p.o. dailyComplete inhibition of tumor growth[1]
Bevacizumab Athymic nude miceCanine osteosarcoma xenograft2 mg/kg or 4 mg/kg, IP, twice weeklyDelayed tumor growth
Nude miceHigh-risk neuroblastoma xenografts5 mg/kg, IP, twice weeklyReduced tumor growth and angiogenesis

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize this compound and anti-VEGF monoclonal antibodies.

VEGFR-2 Kinase Inhibition Assay (for this compound)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against VEGFR-2 kinase activity.

Workflow Diagram

VEGFR2_Kinase_Assay start Start reagent_prep Prepare Reagents: - VEGFR-2 enzyme - Kinase buffer - ATP - Substrate (e.g., poly(Glu,Tyr)) - this compound dilutions start->reagent_prep plate_setup Add to 96-well plate: - this compound or vehicle (DMSO) - VEGFR-2 enzyme reagent_prep->plate_setup incubation1 Incubate to allow inhibitor binding plate_setup->incubation1 reaction_start Initiate reaction by adding ATP and substrate incubation1->reaction_start incubation2 Incubate at 30°C reaction_start->incubation2 reaction_stop Stop reaction incubation2->reaction_stop detection Detect phosphorylated substrate (e.g., luminescence-based assay) reaction_stop->detection analysis Calculate IC50 value detection->analysis end End analysis->end VEGF_Binding_Assay start Start chip_prep Immobilize anti-human Fab antibody on a sensor chip (e.g., Biacore) start->chip_prep ab_capture Inject anti-VEGF mAb to be captured by the immobilized antibody chip_prep->ab_capture analyte_injection Inject serial dilutions of VEGF-A (analyte) over the chip surface ab_capture->analyte_injection measurement Measure association (ka) and dissociation (kd) rates in real-time analyte_injection->measurement analysis Calculate the dissociation constant (KD = kd/ka) measurement->analysis end End analysis->end

References

cross-validation of Ki8751 results with other research findings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitor, Ki8751, with other prominent research findings and alternative therapies. This document synthesizes available preclinical data to offer an objective overview of its performance, supported by detailed experimental methodologies.

This compound is a potent and highly selective inhibitor of VEGFR-2, a key mediator of angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis.[1] Understanding its performance in relation to other VEGFR-2 inhibitors is crucial for its potential application in oncology research and development.

Comparative Efficacy and Selectivity

This compound distinguishes itself through its high potency against VEGFR-2, with a reported half-maximal inhibitory concentration (IC50) of 0.9 nM in cell-based phosphorylation assays. Its selectivity for VEGFR-2 is noteworthy when compared to other tyrosine kinases.

Table 1: Comparative Kinase Inhibitory Activity (IC50, nM)

CompoundVEGFR-2c-KitPDGFRαFGFR-2
This compound 0.9 4067170
Sorafenib906857-
Sunitinib6.5---
Axitinib0.21.71.6-
Pazopanib----
Regorafenib----

The data highlights this compound's sub-nanomolar potency against VEGFR-2, positioning it as one of the most potent inhibitors in this class. While it shows some activity against other kinases like c-Kit, PDGFRα, and FGFR-2, the IC50 values are significantly higher, indicating a favorable selectivity profile.[1]

In Vitro and In Vivo Performance of this compound

Preclinical studies have demonstrated the anti-angiogenic and anti-tumor effects of this compound.

Table 2: Summary of this compound Preclinical Data

AssayModelKey Findings
HUVEC ProliferationIn VitroEffectively suppresses VEGF-stimulated proliferation of Human Umbilical Vein Endothelial Cells.[1]
Tumor Growth InhibitionIn Vivo (Xenograft models)Demonstrates significant anti-tumor activity in various human tumor xenografts, including glioma, stomach, lung, and colon carcinomas, and melanoma.[2]

Oral administration of this compound in nude mice and rats has been shown to effectively inhibit tumor growth at doses of 5 to 20 mg/kg/day.

Comparison with Alternative VEGFR-2 Inhibitors

While direct head-to-head comparative studies between this compound and other VEGFR-2 inhibitors are limited in the public domain, a comparison can be drawn based on their individual characteristics and clinical findings.

  • Sorafenib: A multi-kinase inhibitor targeting VEGFR-2, PDGFR, and Raf kinases. It is approved for the treatment of advanced renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC).

  • Sunitinib: Another multi-kinase inhibitor targeting VEGFRs, PDGFRs, and c-Kit. It is a standard first-line treatment for metastatic RCC and gastrointestinal stromal tumors (GIST).

  • Pazopanib: A multi-target TKI that inhibits VEGFR-1, -2, and -3, PDGFR-α and -β, and c-Kit. It is used for the treatment of advanced RCC and soft tissue sarcoma.

  • Axitinib: A potent and selective inhibitor of VEGFR-1, -2, and -3. It is approved for the second-line treatment of advanced RCC.

  • Regorafenib: An oral multi-kinase inhibitor that targets angiogenic, stromal, and oncogenic receptor tyrosine kinases. It is approved for metastatic colorectal cancer, GIST, and HCC.

The choice of inhibitor in a clinical setting often depends on the tumor type, the patient's prior treatments, and the specific side-effect profile of the drug.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. Below are representative protocols for key experiments used to evaluate VEGFR-2 inhibitors.

VEGFR-2 Kinase Activity Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by the VEGFR-2 enzyme.

Protocol:

  • Reagents: Recombinant human VEGFR-2 kinase domain, ATP, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), assay buffer, and the test compound (this compound or alternatives).

  • Procedure:

    • Prepare serial dilutions of the test compound.

    • In a microplate, add the VEGFR-2 enzyme, the substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the amount of phosphorylated substrate. This can be done using various methods, such as ELISA with an anti-phosphotyrosine antibody or a luminescence-based assay that measures the remaining ATP.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

HUVEC Proliferation Assay

This assay assesses the effect of a compound on the proliferation of endothelial cells, a key process in angiogenesis.

Protocol:

  • Cell Culture: Culture Human Umbilical Vein Endothelial Cells (HUVECs) in appropriate growth medium.

  • Procedure:

    • Seed HUVECs in a 96-well plate and allow them to attach.

    • Starve the cells in a low-serum medium for 24 hours.

    • Treat the cells with serial dilutions of the test compound for 1-2 hours.

    • Stimulate cell proliferation by adding VEGF to the medium.

    • Incubate for 48-72 hours.

    • Measure cell proliferation using a suitable method, such as the MTT assay, which measures metabolic activity, or by direct cell counting.

  • Data Analysis: Determine the concentration of the compound that inhibits cell proliferation by 50% (IC50) by plotting the proliferation data against the compound concentration.

Visualizing the Mechanism and Workflow

Diagrams generated using Graphviz (DOT language) illustrate the signaling pathway and experimental workflows.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 Receptor VEGF->VEGFR2 Binds to P1 Dimerization & Autophosphorylation VEGFR2->P1 This compound This compound This compound->P1 Inhibits PLCg PLCγ P1->PLCg PI3K PI3K P1->PI3K Ras Ras P1->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation PKC->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Migration Cell Migration ERK->Migration

Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Studies Kinase_Assay VEGFR-2 Kinase Assay IC50_Determination IC50 Determination Kinase_Assay->IC50_Determination HUVEC_Assay HUVEC Proliferation Assay HUVEC_Assay->IC50_Determination Xenograft_Model Tumor Xenograft Model (e.g., Nude Mice) IC50_Determination->Xenograft_Model Inform dose selection Drug_Administration Oral Administration of this compound Xenograft_Model->Drug_Administration Tumor_Measurement Tumor Volume Measurement Drug_Administration->Tumor_Measurement Efficacy_Evaluation Efficacy Evaluation Tumor_Measurement->Efficacy_Evaluation

Caption: General experimental workflow for evaluating VEGFR-2 inhibitors.

References

Safety Operating Guide

Navigating the Disposal of Ki8751: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential information and step-by-step procedures for the proper disposal of Ki8751, a potent and selective VEGFR-2 inhibitor. While this compound is not classified as a hazardous substance under Regulation (EC) No. 1907/2006 (REACH), adherence to standard laboratory chemical waste procedures is crucial.[1]

Properties of this compound

Understanding the basic properties of a compound is the first step in its safe management.

PropertyValue
Molecular Formula C₂₄H₁₈F₃N₃O₄
Molecular Weight 469.41 g/mol
Appearance Off-white solid
Solubility Soluble in DMSO at 50 mg/mL
Storage Temperature 2-8°C, protect from light
CAS Number 228559-41-9

Source: Sigma-Aldrich, Tocris Bioscience

Experimental Protocols: Standard Disposal Procedure for Non-Hazardous Chemical Waste

The following protocol outlines the general steps for the disposal of non-hazardous chemical waste like this compound. It is imperative to consult your institution's specific waste management guidelines and local regulations, as they may have additional requirements.

1. Personal Protective Equipment (PPE):

  • Always wear standard laboratory PPE, including a lab coat, safety glasses, and gloves, when handling any chemical waste.

2. Waste Segregation:

  • Although not classified as hazardous, do not mix this compound waste with general trash.

  • Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste (e.g., unused solutions).

3. Solid Waste Disposal:

  • Collect solid waste contaminated with this compound in a designated, clearly labeled container.

  • The container should be made of a material compatible with the chemical and should have a secure lid.

  • Label the container as "Non-Hazardous Chemical Waste" and specify the contents (e.g., "Solid waste with this compound").

4. Liquid Waste Disposal:

  • Collect liquid waste containing this compound in a sealed, leak-proof container.

  • The original product container can be a suitable option if it is in good condition.[2]

  • Ensure the container is compatible with the solvent used to dissolve this compound (e.g., DMSO).

  • Label the container clearly with "Non-Hazardous Chemical Waste" and list all contents, including solvents.

  • Do not fill the container to more than 90% of its capacity to prevent spills.[3]

  • Never dispose of chemical waste down the drain.[2]

5. Decontamination of Empty Containers:

  • For the original this compound container to be disposed of as regular trash, it must be thoroughly emptied.

  • Triple rinse the empty container with a suitable solvent (e.g., ethanol (B145695) or water, depending on compatibility).

  • The rinsate should be collected and disposed of as liquid chemical waste.

  • Deface or remove the original label before disposing of the rinsed container in the appropriate recycling or trash receptacle.[2]

6. Waste Collection and Disposal:

  • Store waste containers in a designated, well-ventilated area away from incompatible materials.

  • Follow your institution's procedures for requesting a hazardous waste pickup. Even for non-hazardous chemical waste, it is often managed through the same system to ensure proper handling and disposal.[2]

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and steps for the proper disposal of this compound.

A Start: this compound Waste Generated B Solid or Liquid Waste? A->B C Collect in Labeled Solid Waste Container B->C Solid D Collect in Labeled Liquid Waste Container B->D Liquid E Store in Designated Waste Area C->E D->E F Arrange for Institutional Waste Pickup E->F G End: Proper Disposal F->G

This compound Disposal Workflow

References

Essential Safety and Handling Protocols for Ki8751

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of potent compounds like Ki8751, a selective VEGFR-2 tyrosine kinase inhibitor, is paramount. This guide provides essential, immediate safety and logistical information, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans to minimize exposure risk and ensure a safe laboratory environment.

This compound is a potent, cell-permeable compound that selectively inhibits VEGFR-2, a key mediator of angiogenesis.[1] Its biological activity necessitates stringent safety protocols to protect laboratory personnel from potential hazards. While some suppliers state that this compound is not classified as a hazardous substance, it is prudent to handle it with a high degree of caution as a potentially hazardous compound.[2]

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when working with this compound in both solid and solution forms. The following table summarizes the recommended PPE for various laboratory activities.

Laboratory ActivityRecommended Personal Protective Equipment
Weighing and Aliquoting (Solid Form) - Respirator: NIOSH-approved N95 or higher-rated respirator to prevent inhalation of fine powders. - Gloves: Two pairs of nitrile gloves (double-gloving), changed immediately upon contamination. - Eye Protection: Chemical splash goggles for a complete seal around the eyes. - Lab Coat: A dedicated, non-absorbent, or disposable lab coat. - Ventilation: All manipulations must be performed in a certified chemical fume hood or a powder containment hood.
Solution Preparation and Handling - Gloves: Two pairs of nitrile gloves. - Eye Protection: Chemical splash goggles or a face shield if there is a significant splash risk. - Lab Coat: Standard laboratory coat. - Ventilation: Work should be conducted in a chemical fume hood.
Cell Culture and In Vitro Assays - Gloves: Nitrile gloves. - Eye Protection: Safety glasses with side shields. - Lab Coat: Standard laboratory coat. - Containment: All cell culture work should be performed in a Class II biological safety cabinet.
Waste Disposal - Gloves: Heavy-duty nitrile or butyl rubber gloves. - Eye Protection: Chemical splash goggles. - Lab Coat: Standard laboratory coat.

Operational Plan for Safe Handling

A clear and concise operational plan is crucial for the safe management of this compound in the laboratory.

Operational_Workflow_for_this compound This compound Handling Workflow cluster_Preparation Preparation cluster_Handling Handling cluster_Cleanup Cleanup & Disposal Read_SDS Review Safety Data Sheet (SDS) Assemble_PPE Assemble Required PPE Read_SDS->Assemble_PPE Prepare_Workspace Prepare & Decontaminate Workspace Assemble_PPE->Prepare_Workspace Weighing Weigh Solid this compound (in fume hood) Prepare_Workspace->Weighing Dissolving Prepare Stock Solution (in fume hood) Weighing->Dissolving Experiment Perform Experiment (e.g., cell culture in BSC) Dissolving->Experiment Decontaminate Decontaminate Equipment & Surfaces Experiment->Decontaminate Dispose_Waste Dispose of Contaminated Waste Decontaminate->Dispose_Waste Remove_PPE Properly Remove & Dispose of PPE Dispose_Waste->Remove_PPE Wash_Hands Wash Hands Thoroughly Remove_PPE->Wash_Hands VEGFR2_Signaling_Pathway Simplified VEGFR-2 Signaling Pathway and this compound Inhibition cluster_Extracellular Extracellular Space cluster_Membrane Cell Membrane cluster_Intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg Phosphorylates PI3K PI3K VEGFR2->PI3K Phosphorylates This compound This compound This compound->VEGFR2 Inhibits phosphorylation PKC PKC PLCg->PKC Akt Akt PI3K->Akt Raf Raf PKC->Raf mTOR mTOR Akt->mTOR MEK MEK Raf->MEK Proliferation Cell Proliferation, Migration, Survival mTOR->Proliferation ERK ERK MEK->ERK ERK->Proliferation

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ki8751
Reactant of Route 2
Reactant of Route 2
Ki8751

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.